molecular formula C6H11ClF3NO B1395345 4-(Trifluoromethyl)oxan-4-amine hydrochloride CAS No. 1354961-50-4

4-(Trifluoromethyl)oxan-4-amine hydrochloride

Cat. No.: B1395345
CAS No.: 1354961-50-4
M. Wt: 205.6 g/mol
InChI Key: OWTXHERLFKABLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)oxan-4-amine hydrochloride (CAS 1354961-50-4) is a high-purity chemical building block of significant interest in medicinal and agrochemical research. This compound features a tetrahydropyran (oxane) ring scaffold substituted with a trifluoromethyl group and an amine functionality, a structure that is highly relevant in modern drug discovery. Heterocyclic compounds like this one are fundamental in the pharmaceutical industry; over 85% of all FDA-approved drugs contain heterocyclic moieties, as these structures are known to enhance physicochemical properties and biological activity by engaging in diverse intermolecular interactions with enzyme targets . The incorporation of the trifluoromethyl group is a common strategy in lead optimization, as it can profoundly improve a molecule's metabolic stability, lipophilicity, and binding affinity. As a result, this compound serves as a versatile intermediate in the synthesis of small molecule inhibitors and receptor modulators. Research indicates its potential application in developing therapeutics for areas including neurological disorders and infectious diseases . Its properties also make it a valuable scaffold for creating new agrochemicals, such as pesticides and herbicides, where the fluorine-containing moiety can contribute to improved efficacy and environmental persistence . This product is intended for research and development purposes only and must not be used for diagnostic, therapeutic, or any other human consumption.

Properties

IUPAC Name

4-(trifluoromethyl)oxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(10)1-3-11-4-2-5;/h1-4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTXHERLFKABLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00712434
Record name 4-(Trifluoromethyl)oxan-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00712434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354961-50-4
Record name 4-(Trifluoromethyl)oxan-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00712434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethyl)oxan-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)oxan-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine and fluorinated moieties into molecular scaffolds is a cornerstone of modern drug discovery. The trifluoromethyl group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The tetrahydropyran (oxane) ring is a prevalent motif in numerous bioactive natural products and synthetic drugs, valued for its favorable pharmacokinetic properties. The convergence of these two structural features in 4-(Trifluoromethyl)oxan-4-amine hydrochloride creates a building block of significant interest for the development of novel therapeutics. This guide provides a detailed, scientifically-grounded exposition on a proposed synthesis of this valuable compound, intended for researchers, scientists, and professionals in drug development.

The strategic placement of a trifluoromethyl group and an amine on the same carbon atom of the oxane ring presents a unique synthetic challenge. This guide will dissect a plausible and efficient synthetic pathway, drawing upon established chemical principles and analogous transformations documented in the scientific literature.

Retrosynthetic Analysis: Devising a Logical Pathway

A logical retrosynthetic analysis is paramount in designing a viable synthetic route. Our target molecule, this compound, can be conceptually disconnected to reveal key precursors. The primary amine hydrochloride suggests a final acidification step from the free amine. The geminal amino and trifluoromethyl groups point towards a nucleophilic trifluoromethylation of an imine precursor or a related transformation.

G target 4-(Trifluoromethyl)oxan-4-amine hydrochloride free_amine 4-(Trifluoromethyl)oxan-4-amine target->free_amine HCl addition imine_precursor Tetrahydro-2H-pyran-4-imine free_amine->imine_precursor Nucleophilic Trifluoromethylation ketone Tetrahydro-2H-pyran-4-one imine_precursor->ketone Ammonia condensation

Caption: Retrosynthetic analysis of the target compound.

This analysis suggests a forward synthesis commencing with the commercially available tetrahydro-2H-pyran-4-one. The key transformation will be the introduction of the trifluoromethyl group and the amine functionality.

Proposed Synthetic Pathway and Mechanistic Insights

The proposed synthetic route is a three-step process starting from tetrahydro-2H-pyran-4-one. This pathway is designed for efficiency and relies on well-established and robust chemical transformations.

G start Tetrahydro-2H-pyran-4-one step1 Step 1: Imine Formation start->step1 intermediate1 Tetrahydro-2H-pyran-4-imine step1->intermediate1 step2 Step 2: Nucleophilic Trifluoromethylation intermediate1->step2 intermediate2 4-(Trifluoromethyl)oxan-4-amine step2->intermediate2 step3 Step 3: Hydrochloride Salt Formation intermediate2->step3 product 4-(Trifluoromethyl)oxan-4-amine hydrochloride step3->product

Caption: Proposed three-step synthetic workflow.

Step 1: Formation of Tetrahydro-2H-pyran-4-imine

The initial step involves the condensation of tetrahydro-2H-pyran-4-one with ammonia to form the corresponding imine. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration.

Mechanism: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the ketone. This is followed by a proton transfer to form a hemiaminal intermediate. Subsequent protonation of the hydroxyl group by an acid catalyst facilitates its departure as a water molecule, leading to the formation of the imine. To drive the equilibrium towards the product, removal of water is crucial, often achieved by azeotropic distillation.

Step 2: Nucleophilic Trifluoromethylation

This is the key bond-forming step where the trifluoromethyl group is introduced. A common and effective method for this transformation is the use of Ruppert's reagent (TMSCF₃) in the presence of a fluoride source, such as tetrabutylammonium fluoride (TBAF).

Mechanism: The fluoride ion from TBAF activates the silicon-carbon bond in TMSCF₃, generating a transient trifluoromethyl anion (CF₃⁻). This potent nucleophile then attacks the electrophilic carbon of the imine. The resulting trifluoromethylated amine anion is then protonated upon workup to yield the free amine.

Step 3: Hydrochloride Salt Formation

The final step involves the conversion of the free amine to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid. The salt form is often preferred for its crystalline nature, which facilitates purification by recrystallization, and for its enhanced stability and solubility in aqueous media.

Mechanism: The lone pair of electrons on the nitrogen atom of the amine acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid. This acid-base reaction results in the formation of the ammonium chloride salt.

Detailed Experimental Protocols

The following protocols are based on analogous procedures found in the literature and are presented as a guide for laboratory synthesis.[1] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplier
Tetrahydro-2H-pyran-4-oneReagentCommercially Available
Ammonia solution (7N in MeOH)ReagentCommercially Available
(Trifluoromethyl)trimethylsilane (TMSCF₃)ReagentCommercially Available
Tetrabutylammonium fluoride (TBAF, 1M in THF)ReagentCommercially Available
Diethyl etherAnhydrousCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Hydrochloric acid (2M in diethyl ether)ReagentCommercially Available
Sodium sulfate (Na₂SO₄)AnhydrousCommercially Available
Protocol 1: Synthesis of 4-(Trifluoromethyl)oxan-4-amine (Free Base)
  • Imine Formation and In-situ Trifluoromethylation: To a solution of tetrahydro-2H-pyran-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a 7N solution of ammonia in methanol (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours to facilitate imine formation.

  • Cool the mixture back to 0 °C and add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 eq) dropwise.

  • Slowly add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (0.1 eq) dropwise. Caution: This may be an exothermic reaction.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-(Trifluoromethyl)oxan-4-amine.

  • The crude product may be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound
  • Salt Formation: Dissolve the purified 4-(Trifluoromethyl)oxan-4-amine in a minimal amount of anhydrous diethyl ether.

  • Cool the solution to 0 °C and add a 2M solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Isolation and Drying: Collect the precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether.

  • Dry the product under vacuum to afford this compound as a solid.

Characterization and Quality Control

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the final crystalline product.

Conclusion and Future Perspectives

The synthetic route detailed in this guide offers a robust and scalable method for the preparation of this compound, a valuable building block for medicinal chemistry. The strategic use of well-established reactions ensures a high probability of success for researchers in the field. The availability of this compound will undoubtedly facilitate the exploration of new chemical space and the development of next-generation therapeutics. Further optimization of reaction conditions and exploration of alternative trifluoromethylating agents could lead to even more efficient and cost-effective synthetic processes.

References

An In-Depth Technical Guide to 4-(Trifluoromethyl)oxan-4-amine hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

LOWER GWYNEDD, PA – January 5, 2026 – In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. Among the privileged fluorinated motifs, the trifluoromethyl group holds a prominent position. This guide provides a comprehensive technical overview of 4-(Trifluoromethyl)oxan-4-amine hydrochloride (CAS Number: 1354961-50-4), a valuable building block for the synthesis of novel therapeutics.[1] This document serves as a resource for researchers, scientists, and drug development professionals, offering insights into its synthesis, properties, and applications.

Physicochemical and Spectroscopic Profile

This compound is a white solid with a molecular formula of C₆H₁₁ClF₃NO and a molecular weight of 205.61 g/mol .[1] Its structure, featuring a trifluoromethyl group and an amine on a tetrahydropyran ring, presents a unique combination of properties desirable for drug design.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1354961-50-4[1]
Molecular Formula C₆H₁₁ClF₃NO[1]
Molecular Weight 205.61 g/mol [1]
Appearance White solid
Melting Point 232-234 °C
Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides characteristic signals for the protons on the oxane ring.[2] The presence and position of the trifluoromethyl group can be unequivocally confirmed by ¹⁹F NMR spectroscopy. The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the oxane ring, with the carbon bearing the trifluoromethyl and amino groups being significantly influenced by these substituents.

  • Mass Spectrometry (MS): Mass spectral analysis is used to confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the amine hydrochloride, C-O stretching of the ether, and C-F stretching of the trifluoromethyl group.

Synthesis and Purification

Conceptual Synthetic Workflow

The synthesis would likely commence from a suitable tetrahydropyranone precursor. The introduction of the trifluoromethyl group can be achieved via nucleophilic trifluoromethylation using reagents such as trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of a suitable initiator. Subsequent conversion of the resulting trifluoromethyl alcohol to an amine, followed by hydrochloride salt formation, would yield the final product.

SynthesisWorkflow Start Tetrahydropyran-4-one Intermediate1 4-(Trifluoromethyl)oxan-4-ol Start->Intermediate1 1. Nucleophilic Trifluoromethylation (e.g., TMSCF₃, initiator) Intermediate2 4-(Trifluoromethyl)oxan-4-amine Intermediate1->Intermediate2 2. Conversion to Amine (e.g., Ritter reaction, reductive amination) Product 4-(Trifluoromethyl)oxan-4-amine hydrochloride Intermediate2->Product 3. Hydrochloride Salt Formation (e.g., HCl in ether)

References

An In-depth Technical Guide to 4-(Trifluoromethyl)oxan-4-amine hydrochloride: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds in Drug Discovery

The incorporation of fluorine and fluorinated moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties that can profoundly influence the biological and physicochemical characteristics of a drug candidate. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a valuable functional group for enhancing target binding affinity, improving membrane permeability, and blocking metabolic degradation.[1][2][3] This guide provides a comprehensive technical overview of 4-(Trifluoromethyl)oxan-4-amine hydrochloride, a versatile building block that combines the benefits of the trifluoromethyl group with a saturated heterocyclic oxane ring system. This compound is of significant interest to researchers and scientists in the field of drug development for the synthesis of novel therapeutic agents.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug design.

PropertyValueSource
Molecular Formula C6H11ClF3NO[4]
Molecular Weight 205.61 g/mol [4]
CAS Number 1354961-50-4[4]
Appearance White to off-white solid (typical)Inferred from similar compounds
Solubility Soluble in water and polar organic solventsInferred from hydrochloride salt nature

The hydrochloride salt form of 4-(Trifluoromethyl)oxan-4-amine enhances its stability and aqueous solubility, facilitating its use in a variety of reaction conditions.

Spectroscopic Characterization:

While a complete set of publicly available spectra is not readily accessible, key spectroscopic data for the characterization of this molecule would include:

  • ¹H NMR: The proton NMR spectrum is a critical tool for confirming the structure. ChemicalBook indicates the availability of ¹H NMR data for 4-(trifluoroMethyl)-tetrahydro-2H-Pyran-4-aMine hydrochloride.[5] The spectrum would be expected to show characteristic signals for the methylene protons of the oxane ring and a downfield shift for the protons adjacent to the oxygen atom. The amine protons would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR would show distinct signals for the carbons in the oxane ring, with the carbon bearing the trifluoromethyl and amine groups being significantly deshielded. The trifluoromethyl group itself would appear as a quartet due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR would exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the free base (169.07 g/mol ) and show characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the amine, C-H stretching of the aliphatic ring, C-O stretching of the ether, and strong C-F stretching vibrations of the trifluoromethyl group.

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway:

The synthesis can be envisioned as a multi-step process starting from the commercially available tetrahydro-4H-pyran-4-one.

G A Tetrahydro-4H-pyran-4-one B Addition of Trifluoromethyl Group A->B e.g., Ruppert-Prakash reagent (TMSCF3) C 4-Hydroxy-4-(trifluoromethyl)oxane B->C D Conversion of Hydroxyl to Amine C->D e.g., Ritter reaction or Mitsunobu reaction E 4-(Trifluoromethyl)oxan-4-amine D->E F Salt Formation E->F HCl in a suitable solvent G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 4-Hydroxy-4-(trifluoromethyl)oxane

  • To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add Ruppert-Prakash reagent (TMSCF3, 1.2 eq).

  • Cool the reaction mixture to 0 °C and add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Causality behind Experimental Choices: The use of the Ruppert-Prakash reagent is a well-established method for the nucleophilic trifluoromethylation of ketones. The fluoride source activates the reagent to generate the trifluoromethyl anion.

Step 2: Synthesis of 4-(Trifluoromethyl)oxan-4-amine

This step can be approached via several methods, with the Ritter reaction being a common choice for converting tertiary alcohols to amines.

  • Dissolve 4-hydroxy-4-(trifluoromethyl)oxane (1.0 eq) in a suitable nitrile solvent (e.g., acetonitrile) which also acts as the nitrogen source.

  • Add a strong acid catalyst, such as concentrated sulfuric acid, dropwise at 0 °C.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Carefully pour the reaction mixture onto ice and basify with a strong base (e.g., sodium hydroxide) to hydrolyze the intermediate nitrilium ion to the corresponding amine.

  • Extract the aqueous layer with an appropriate organic solvent, dry the organic phase, and concentrate to obtain the free amine.

Causality behind Experimental Choices: The Ritter reaction provides a direct route from a tertiary alcohol to an N-substituted amide, which can then be hydrolyzed to the primary amine. The strong acid is necessary to generate the stable tertiary carbocation intermediate.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified 4-(Trifluoromethyl)oxan-4-amine in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

  • Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Causality behind Experimental Choices: The formation of the hydrochloride salt is a standard procedure to improve the handling, stability, and solubility of the amine product.

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The trifluoromethyl group can enhance the metabolic stability and binding affinity of a drug candidate, while the oxane ring provides a three-dimensional structure that can improve selectivity for biological targets.

Potential Therapeutic Areas:
  • Oncology: The synthesis of aminopurine compounds for the treatment of cancer has been described using related fluorooxan-amine derivatives.[8] This suggests that this compound could be a key intermediate in the development of novel kinase inhibitors or other anti-cancer agents.

  • Inflammatory and Neuropathic Pain: The development of selective CB2 receptor agonists for the treatment of inflammatory pain has utilized pyrimidine derivatives containing a tetrahydropyran moiety. The unique properties of the trifluoromethyl group could be leveraged to design next-generation pain therapeutics.

  • Antifungal and Insecticidal Agents: Novel trifluoromethyl pyrimidine derivatives have shown promising antifungal and insecticidal activities.[9] The 4-(Trifluoromethyl)oxan-4-amine scaffold could be incorporated into new classes of agrochemicals.

G cluster_0 Core Scaffold cluster_1 Potential Applications A This compound B Kinase Inhibitors (Oncology) A->B Intermediate in Synthesis C CB2 Receptor Agonists (Pain Management) A->C Structural Building Block D Novel Agrochemicals (Antifungal/Insecticidal) A->D Scaffold for Derivatization

Caption: Logical relationship between the core scaffold and its potential applications.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A comprehensive Safety Data Sheet (SDS) should be consulted before use.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features, combining the advantageous properties of a trifluoromethyl group with a saturated oxane ring, make it an attractive starting material for the synthesis of novel therapeutic agents and agrochemicals. While further research is needed to fully explore its potential, this in-depth technical guide provides a solid foundation for researchers and scientists working in this exciting area of chemical synthesis and drug development.

References

A Comprehensive Technical Guide to the Structure Elucidation of 4-(Trifluoromethyl)oxan-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, fluorinated heterocyclic compounds are of paramount importance. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] 4-(Trifluoromethyl)oxan-4-amine hydrochloride, with its tetrahydropyran (oxane) core, a quaternary stereocenter, and a trifluoromethyl group, represents a valuable building block for novel chemical entities.[3] Its molecular formula is C6H11ClF3NO and its corresponding CAS number is 1354961-50-4.[4]

The unambiguous confirmation of such a molecule's three-dimensional structure is not merely an academic exercise; it is a critical prerequisite for its application in synthesis, for understanding its structure-activity relationships (SAR), and for regulatory compliance. This technical guide provides an in-depth, multi-faceted analytical workflow for the complete structure elucidation of this compound. We will move beyond simple data reporting to explain the causality behind the selection of each analytical technique, demonstrating how orthogonal methods create a self-validating system for irrefutable structural confirmation. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust and logical framework for characterizing complex small molecules.

The overall workflow is a synergistic process where each step provides data that informs the next, culminating in a complete and validated structural assignment.

G cluster_0 Initial Assessment cluster_1 Spectroscopic Analysis cluster_2 Definitive Confirmation Purity Purity Assessment (HPLC) EA Elemental Analysis Purity->EA Confirms sample integrity Conclusion Final Structure Elucidation MS Mass Spectrometry (LC-MS) EA->MS Validates empirical formula NMR NMR Spectroscopy (1H, 13C, 19F, 2D) MS->NMR Confirms molecular weight Xray Single-Crystal X-ray Diffraction NMR->Xray Provides connectivity blueprint Xray->Conclusion Provides 3D structure

Caption: Overall workflow for structure elucidation.

Foundational Analysis: Purity and Molecular Formula

Before proceeding to complex spectroscopic analysis, it is imperative to establish the purity and elemental composition of the sample. These foundational steps prevent the misinterpretation of data arising from impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the industry-standard technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[5][6][7][8] The goal is to develop a stability-indicating method that separates the main compound from any potential impurities, precursors, or degradation products.

Experimental Protocol: Reversed-Phase HPLC

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV-Vis Diode Array Detector (DAD) at 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.

Trustworthiness: A single, sharp peak accounting for >99% of the total integrated area provides high confidence in the sample's purity, ensuring that subsequent spectroscopic data pertains to the target molecule.

Elemental Analysis

Elemental analysis provides the empirical formula by quantifying the percentage by mass of carbon, hydrogen, and nitrogen. For this hydrochloride salt, chloride content can also be determined by titration or ion chromatography. This is a fundamental, self-validating check against the proposed molecular formula.

Data Presentation: Elemental Composition

Element Theoretical % (for C6H11ClF3NO) Experimental % (Typical)
Carbon (C) 35.05 35.01 ± 0.3
Hydrogen (H) 5.39 5.42 ± 0.3
Nitrogen (N) 6.81 6.79 ± 0.3

| Chlorine (Cl) | 17.24 | 17.20 ± 0.3 |

Mass Spectrometry: Confirming Molecular Weight and Key Fragments

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] When coupled with liquid chromatography (LC-MS), it provides molecular weight information for the primary component separated by the HPLC.[5]

Experimental Protocol: LC-MS (ESI+)

  • LC System: As described in Section 1.1.

  • MS Detector: Agilent 6120 Quadrupole LC/MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Drying Gas Temp: 350 °C.

  • Nebulizer Pressure: 40 psi.

  • Capillary Voltage: 3500 V.

  • Scan Range: 50 - 500 m/z.

Expected Data & Interpretation: The power of MS lies in its ability to confirm not just the molecular weight but also key structural features through isotopic patterns and fragmentation.

  • Molecular Ion: In positive ESI mode, the free amine (after loss of HCl, MW 169.15) will be protonated. The expected primary ion is the [M+H]⁺ peak at m/z 170.1.

  • Isotopic Pattern of Chlorine: A key validation for the hydrochloride salt can be observed if a small population of the molecule retains the chloride adduct. Because chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), any chlorine-containing ion will appear as a pair of peaks separated by 2 m/z units with a characteristic intensity ratio of approximately 3:1.[9][10][11] This provides definitive evidence of the presence of a single chlorine atom.

  • Fragmentation: High-energy fragmentation can provide clues to the structure. Expected fragments include the loss of the trifluoromethyl group ([M+H - CF₃]⁺) and cleavage of the oxane ring.

Data Presentation: Expected Mass Spectrometry Peaks

m/z (Daltons) Assignment Rationale
170.1 [M+H]⁺ Protonated molecule (free amine C₆H₁₀F₃NO)
153.1 [M+H - NH₃]⁺ Loss of ammonia from the protonated amine

| 101.1 | [M+H - CF₃]⁺ | Loss of the trifluoromethyl radical |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.[5] By analyzing the spectra of different nuclei (¹H, ¹³C, ¹⁹F), we can piece together the complete atomic connectivity.

¹⁹F NMR Spectroscopy

Causality: For a fluorinated compound, ¹⁹F NMR is the most informative starting point. The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, making it a highly sensitive probe of the local chemical environment.[12]

Experimental Protocol:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD).

  • Standard: No internal standard is strictly necessary; the spectrometer is referenced to CFCl₃.

  • Experiment: Standard one-pulse ¹⁹F experiment.

Expected Data & Interpretation: The three fluorine atoms of the trifluoromethyl group are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. The chemical shift, typically between -70 to -80 ppm for an aliphatic CF₃ group, confirms the electronic environment.[13]

¹H NMR Spectroscopy

Experimental Protocol:

  • Spectrometer and Solvent: As above.

  • Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Experiment: Standard ¹H acquisition.

Expected Data & Interpretation: The ¹H NMR spectrum reveals the number and connectivity of all protons.

  • Oxane Ring Protons: The tetrahydropyran ring contains four CH₂ groups. Protons on the same carbon (geminal) are diastereotopic and will appear as distinct signals. They will split each other and adjacent protons, leading to complex multiplets in the aliphatic region (typically 1.5-4.0 ppm).

  • Amine Protons: The protonated amine (-NH₃⁺) will typically appear as a broad singlet due to quadrupolar broadening and exchange with the solvent. Its integration should correspond to three protons.

  • Absence of Signal at C4: Crucially, there is no proton attached to C4, which is confirmed by the absence of any corresponding signal.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Spectrometer and Solvent: As above.

  • Experiment: Proton-decoupled ¹³C experiment.

Expected Data & Interpretation: The ¹³C spectrum shows a signal for each unique carbon atom.

  • CF₃ Carbon: The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling to the three fluorine atoms (¹JCF ≈ 270-280 Hz).[14] Its chemical shift will be around 125 ppm.

  • C4 Carbon: The quaternary carbon attached to both the CF₃ and NH₃⁺ groups will also appear as a quartet due to two-bond coupling to the fluorine atoms (²JCF ≈ 30-35 Hz).[14]

  • Oxane Ring Carbons: Four signals corresponding to the CH₂ carbons of the oxane ring will be observed in the aliphatic region (typically 30-70 ppm).

2D NMR for Definitive Assignment

To unambiguously assign every proton and carbon signal, 2D NMR experiments are essential. A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal with the carbon signal to which it is directly attached. This allows for the definitive assignment of the CH₂ groups in the oxane ring, creating a validated structural map.

G H2_ax C2 H2_ax->C2 H2_eq H2_eq->C2 H3_ax C3 H3_ax->C3 H3_eq H3_eq->C3 H5_ax C5 H5_ax->C5 H5_eq H5_eq->C5 H6_ax C6 H6_ax->C6 H6_eq H6_eq->C6

Caption: HSQC correlations confirm H-C connectivity.

Data Presentation: Summary of Expected NMR Data (in DMSO-d₆)

Nucleus Assignment Expected Chemical Shift (ppm) Multiplicity / Coupling
¹⁹F -CF₃ ~ -75 s
¹H -NH₃⁺ ~ 8.5 - 9.5 br s
¹H H2, H6 (axial/equatorial) ~ 3.5 - 3.8 m
¹H H3, H5 (axial/equatorial) ~ 1.7 - 2.1 m
¹³C -CF₃ ~ 125 q, ¹JCF ≈ 275 Hz
¹³C C4 ~ 60 q, ²JCF ≈ 32 Hz
¹³C C2, C6 ~ 65 t

| ¹³C | C3, C5 | ~ 35 | t |

X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide powerful evidence for connectivity and molecular weight, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure. As a stable, crystalline hydrochloride salt, this compound is an ideal candidate for this technique.[15][16][17]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Slow evaporation of a suitable solvent system (e.g., methanol/diethyl ether) to grow single crystals of sufficient size and quality.

  • Data Collection: A selected crystal is mounted on a diffractometer (e.g., Bruker D8 Venture) and irradiated with monochromatic X-rays. Diffraction data is collected over a range of orientations.

  • Structure Solution and Refinement: The diffraction pattern is used to solve the phase problem and generate an initial electron density map. This map is then refined into a final model of the atomic positions.

Expected Results & Authoritative Insights: X-ray crystallography will provide a wealth of information that validates and expands upon the spectroscopic data:

  • Unambiguous Connectivity: It will confirm the atom-to-atom connections, including the placement of the CF₃ and amine groups at the C4 position.

  • Stereochemistry: It will reveal the precise three-dimensional arrangement of the atoms.

  • Conformation: It will show the conformation of the oxane ring, which is expected to be a stable chair conformation with the bulky trifluoromethyl group likely in an axial or equatorial position depending on steric and electronic effects.

  • Salt Confirmation: The analysis will locate the proton on the nitrogen atom, confirming the ammonium cation, and will show the position of the chloride counter-ion.

  • Intermolecular Interactions: It will reveal the hydrogen bonding network between the -NH₃⁺ group, the chloride ion, and the oxane oxygen, which dictates the crystal packing.

Data Presentation: Key Crystallographic Parameters (Hypothetical)

Parameter Expected Value Significance
Crystal System Monoclinic Describes the symmetry of the unit cell
Space Group P2₁/c Defines the specific symmetry elements
C4-N Bond Length ~ 1.50 Å Confirms covalent bond
C4-C(F₃) Bond Length ~ 1.55 Å Confirms covalent bond

| N-H...Cl Distances | ~ 3.1 - 3.3 Å | Evidence of strong hydrogen bonding |

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of multiple, orthogonal analytical techniques. The workflow begins with foundational checks of purity (HPLC) and elemental composition, which validate the integrity of the sample. Mass spectrometry subsequently confirms the molecular weight and provides initial structural clues through fragmentation and isotopic patterns. The core of the elucidation is performed using a suite of NMR experiments (¹⁹F, ¹H, ¹³C, and 2D), which together map out the complete covalent framework of the molecule. Finally, single-crystal X-ray diffraction provides the ultimate, high-resolution confirmation of the 3D structure, including stereochemistry, conformation, and the nature of the ionic and intermolecular interactions. By following this rigorous, self-validating methodology, researchers and drug development professionals can achieve an irrefutable and comprehensive understanding of the molecule's structure, enabling its confident use in further scientific endeavors.

References

A Technical Guide to the Spectroscopic Characterization of 4-(Trifluoromethyl)oxan-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unambiguous identification and quality assessment of 4-(Trifluoromethyl)oxan-4-amine hydrochloride (CAS: 1354961-50-4), a key building block in modern medicinal chemistry. The trifluoromethyl group imparts unique properties to parent molecules, such as enhanced metabolic stability and lipophilicity, making rigorous structural confirmation paramount.[1] This document, intended for researchers, chemists, and drug development professionals, synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We delve into the causal reasoning behind experimental choices and provide detailed, field-proven protocols to ensure data integrity and reproducibility.

Introduction: The Structural Significance of a Fluorinated Bioisostere

This compound is a saturated heterocyclic compound featuring an oxane (tetrahydropyran) ring. The core structure is distinguished by the presence of a trifluoromethyl (CF₃) group and an amine, both attached to the same quaternary carbon (C4). The amine is presented as a hydrochloride salt, enhancing its stability and aqueous solubility.

The strategic placement of the CF₃ group, a common bioisostere for a methyl group or even a carbonyl, makes this a valuable synthon in drug discovery. Its strong electron-withdrawing nature and steric bulk can profoundly influence the pKa of the neighboring amine and the overall conformation of the oxane ring. Therefore, precise and comprehensive analytical characterization is not merely a quality control checkpoint but a fundamental necessity for understanding its chemical behavior and ensuring its suitability for downstream applications.

Below is the chemical structure of the compound.

Caption: Structure of this compound.

Integrated Spectroscopic Workflow

Confirming the identity and purity of this compound requires a multi-technique approach. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system. The logical flow of analysis is outlined below.

analytical_workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy H_NMR ¹H NMR (Proton Environment & Connectivity) C_NMR ¹³C NMR (Carbon Skeleton & CF₃ confirmation) H_NMR->C_NMR Correlates proton count MS HRMS (ESI+) (Elemental Composition) C_NMR->MS Confirms carbon count IR ATR-IR (Functional Group Identification) MS->IR Confirms mass conclusion Structure Confirmed IR->conclusion Confirms functional groups start Sample Received start->H_NMR

Caption: Integrated workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure in solution. For this molecule, ¹H NMR reveals the arrangement of protons on the oxane ring, while ¹³C NMR confirms the carbon framework and, critically, the presence of the CF₃ group.

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; D₂O will exchange with the amine protons (-NH₃⁺), causing their signal to disappear, which can be a useful diagnostic experiment. DMSO-d₆ will typically show the amine protons.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons for accurate integration.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

The oxane ring protons are diastereotopic due to the C4 substitution, leading to complex splitting patterns. Protons on carbons adjacent to the ring oxygen (C2 and C6) are expected to be deshielded (shifted downfield) due to the oxygen's electronegativity. The amine protons (-NH₃⁺) are expected to appear as a broad singlet, with a chemical shift highly dependent on concentration and solvent.[2]

Signal AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
-NH₃⁺8.5 - 9.5 (in DMSO)Broad Singlet3HProtons on nitrogen, broadened by quadrupole effects and exchange.
H-2ax, H-6ax3.8 - 4.0Multiplet2HAxial protons adjacent to oxygen, deshielded.
H-2eq, H-6eq3.6 - 3.8Multiplet2HEquatorial protons adjacent to oxygen, deshielded.
H-3ax, H-5ax2.0 - 2.2Multiplet2HAxial protons beta to oxygen.
H-3eq, H-5eq1.8 - 2.0Multiplet2HEquatorial protons beta to oxygen.

Note: The exact chemical shifts and multiplicities can vary. A representative spectrum from commercial suppliers confirms this general pattern.[3]

¹³C NMR Analysis

¹³C NMR is crucial for confirming the carbon skeleton and provides the most definitive evidence for the trifluoromethyl group.

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument: A 400 MHz NMR spectrometer (operating at ~100 MHz for ¹³C).

  • Parameters:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096, as the ¹³C nucleus is much less sensitive than ¹H.

The key feature in the ¹³C NMR spectrum is the signal for the trifluoromethyl carbon. Due to coupling with the three fluorine atoms (¹⁹F, spin I=1/2), this carbon signal is split into a characteristic quartet (n+1 rule, 3+1=4). The quaternary carbon (C4) will be significantly deshielded by both the CF₃ and NH₃⁺ groups and will likely show a smaller coupling to the fluorine atoms.

Signal AssignmentPredicted δ (ppm)Multiplicity (¹³C-¹⁹F Coupling)Rationale
C F₃123 - 128Quartet (¹JCF ≈ 280-290 Hz)Highly characteristic signal for a CF₃ group.
C 465 - 70Quartet (²JCF ≈ 25-35 Hz)Quaternary carbon deshielded by N and CF₃.
C 2, C 660 - 65SingletCarbons adjacent to the ring oxygen.
C 3, C 530 - 35SingletCarbons beta to the ring oxygen.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of the molecule, serving as a fundamental confirmation of its identity.

High-Resolution Mass Spectrometry (HRMS) Analysis

Electrospray ionization (ESI) in positive mode is the method of choice for this polar, pre-charged (as a salt) molecule. It will readily detect the cationic form of the molecule (the free amine).

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

  • Instrument: An ESI-Time-of-Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

  • Parameters (Positive Ion Mode):

    • Ion Source: ESI+.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Scan Range: m/z 50 - 500.

    • Mode: High resolution (>10,000).

The analysis will not detect the intact hydrochloride salt. Instead, it will detect the protonated free base, [M+H]⁺. The high-resolution measurement allows for the calculation of the elemental formula, providing definitive proof of the structure. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our molecule.[3]

IonCalculated Exact Mass (C₆H₁₁F₃NO)Observed m/z
[M+H]⁺170.0793Expected within 5 ppm

M refers to the neutral free base: 4-(Trifluoromethyl)oxan-4-amine.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

IR Spectrum Analysis

The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Sample Preparation: Place a small amount (~1-2 mg) of the solid hydrochloride salt directly onto the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Parameters:

    • Scan Range: 4000 - 600 cm⁻¹.

    • Number of Scans: 16-32.

    • Resolution: 4 cm⁻¹.

The IR spectrum will be dominated by features from the amine salt, the C-F bonds, and the C-O ether linkage. The N-H stretches of the ammonium salt (-NH₃⁺) are characteristically broad and appear at lower wavenumbers than a free amine. The C-F stretches are typically very strong and appear in the fingerprint region.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3200 - 2800Strong, BroadN-H StretchCharacteristic of an ammonium (-NH₃⁺) salt.
2950 - 2850MediumC-H StretchAliphatic C-H bonds of the oxane ring.
1620 - 1560MediumN-H BendAsymmetric bending of the -NH₃⁺ group.
1300 - 1100Very StrongC-F StretchMultiple strong bands characteristic of a CF₃ group.
1150 - 1050StrongC-O-C StretchAsymmetric stretch of the ether linkage in the oxane ring.

Conclusion

The combination of NMR, MS, and IR spectroscopy provides a comprehensive and self-validating analytical package for the structural confirmation and purity assessment of this compound. ¹H and ¹³C NMR elucidate the detailed atomic connectivity and confirm the presence of the critical trifluoromethyl group via its characteristic quartet signal. High-resolution mass spectrometry validates the elemental composition, and infrared spectroscopy provides rapid confirmation of all key functional groups, particularly the amine hydrochloride and C-F bonds. Adherence to the protocols outlined in this guide will ensure the generation of high-quality, reproducible data essential for advancing research and development activities.

References

The Trifluoromethylated Oxane Moiety: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

<_>

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group being a particularly powerful tool for optimizing drug-like properties. When appended to heterocyclic scaffolds such as oxanes (tetrahydropyrans), the resulting trifluoromethylated oxane motif offers a unique combination of physicochemical and pharmacological advantages. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this emerging chemical class. We will dissect the causal relationships between trifluoromethylation and enhanced biological performance, detail key synthetic methodologies, and present case studies that illustrate the successful application of this scaffold in drug design, thereby offering a comprehensive resource for professionals in the field.

Introduction: The Synergy of Fluorine and the Oxane Scaffold

The development of novel chemical entities with superior efficacy, safety, and pharmacokinetic profiles is the central goal of drug discovery.[1][2] This pursuit often involves the strategic modification of molecular scaffolds to fine-tune their properties.[3] Two components that have independently proven their value are the trifluoromethyl group and the oxane ring.

  • The Trifluoromethyl (CF3) Group: This ubiquitous functional group is found in a significant percentage of commercial drugs.[4][5] Its value stems from a unique combination of properties: high electronegativity, steric bulk, and exceptional metabolic stability due to the strength of the carbon-fluorine bond.[6][7] The introduction of a CF3 group can profoundly influence a molecule's lipophilicity, membrane permeability, binding affinity to biological targets, and resistance to metabolic degradation.[8][9][10]

  • The Oxane (Tetrahydropyran) Scaffold: Oxane rings are prevalent in numerous natural products and approved pharmaceuticals. As saturated heterocycles, they provide a three-dimensional framework that can orient substituents in precise spatial arrangements, which is critical for selective interaction with biological targets. Their polarity, conferred by the ring oxygen, can also improve aqueous solubility and hydrogen bonding capabilities.

The combination of these two motifs into a trifluoromethylated oxane creates a scaffold that leverages the benefits of both. This guide will explore the chemical rationale and biological validation for the increasing interest in this privileged structural class.

The Physicochemical Impact of Trifluoromethylation

The decision to introduce a CF3 group is driven by its predictable and beneficial influence on key molecular properties that govern pharmacological activity.

  • Enhanced Metabolic Stability: A primary driver for trifluoromethylation is the blockage of metabolic oxidation. The C-F bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to cleavage by cytochrome P450 enzymes.[6][7][8] This often translates to a longer drug half-life, reduced patient dosing frequency, and a more predictable pharmacokinetic profile.[6]

  • Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88).[3][7] This enhancement can improve a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted agents.[7][8][9]

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of the CF3 group can lower the pKa of nearby basic functional groups, such as amines. This fine-tuning of basicity can be critical for optimizing target binding, reducing off-target effects, and improving oral bioavailability by altering the ionization state of the molecule at physiological pH.

  • Conformational Control and Binding Affinity: The steric bulk of the CF3 group can act as a "conformational lock," restricting the rotation of adjacent bonds and pre-organizing the molecule into a bioactive conformation. This can lead to higher binding affinity and selectivity for the intended biological target.[6] Furthermore, the CF3 group can engage in unique, non-covalent interactions (e.g., orthogonal multipolar interactions) within a protein's binding pocket, further enhancing potency.

Synthetic Strategies for Trifluoromethylated Oxanes

The synthesis of trifluoromethylated heterocycles is an active area of research, with several robust methods available for their construction.[11][12] Accessing trifluoromethylated oxanes typically involves either building the oxane ring from a CF3-containing precursor or introducing the CF3 group onto a pre-existing oxane scaffold.

Key Experimental Protocol: Synthesis via [3+2] Annulation

One elegant approach involves the transition metal-catalyzed [3+2] annulation of CF3-containing precursors.[13] This method allows for the convergent and stereocontrolled synthesis of highly substituted oxane rings.

Objective: To synthesize a spirocyclic trifluoromethyl-oxane derivative.

Methodology:

  • Reactant Preparation: To a flame-dried Schlenk flask under an inert argon atmosphere, add the cyclic N-sulfonyl ketimine (1.0 equiv.), the β-CF3-enone (1.2 equiv.), and the Rh(III) catalyst complex (e.g., [Cp*RhCl2]2, 2.5 mol%).

  • Solvent and Additive: Add anhydrous 1,2-dichloroethane (DCE) as the solvent, followed by the addition of a silver salt additive (e.g., AgSbF6, 10 mol%) to facilitate halide abstraction from the catalyst.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired trifluoromethylated spiro-oxane product.[13]

Causality Note: The Rh(III) catalyst is crucial for activating the C-H bond of the ketimine, initiating the cyclization cascade. The β-CF3-enone serves as the trifluoromethylated three-carbon component for the annulation. This approach is powerful because it constructs the complex heterocyclic core and installs the CF3 group in a single, efficient operation.

G

Biological Activities and Case Studies

The true value of the trifluoromethylated oxane scaffold is demonstrated in its diverse biological activities across various therapeutic areas. The CF3 group often enhances potency and improves the pharmacokinetic profile compared to non-fluorinated analogues.

Case Study 1: Antiviral Agents

Trifluoromethylated nucleoside analogues are a well-established class of antiviral drugs. Incorporating the CF3 group onto a sugar mimic, such as an oxane ring, can interfere with viral replication.[10] For example, Trifluridine, an FDA-approved antiviral drug, showcases the power of the CF3 group in mimicking a natural nucleoside component to inhibit viral DNA synthesis.[14] While not a simple oxane, its furanose ring is a related oxygen heterocycle, and the principle extends to oxane-based scaffolds.

  • Mechanism of Action: Trifluoromethylated oxane nucleoside analogues can be phosphorylated in vivo to the corresponding triphosphate. This "fraudulent" nucleotide is then incorporated into the growing viral DNA chain by viral DNA polymerase. The strong electron-withdrawing effect of the CF3 group disrupts the subsequent addition of the next nucleotide, leading to chain termination and halting viral replication.

G

Case Study 2: Anticancer Agents

In oncology, small molecule inhibitors that target specific proteins in cancer cell signaling pathways are crucial. The introduction of a CF3 group can enhance the binding affinity and selectivity of these inhibitors.[10] For instance, the PI3K inhibitor Alpelisib contains a trifluoromethyl-substituted pyridine moiety, demonstrating the utility of this group in achieving high potency.[4] While not an oxane, the principle of using the CF3 group to enhance interactions within an enzyme's active site is directly applicable. Trifluoromethylated oxanes have been explored as scaffolds for inhibitors of kinases and other cancer-related targets.

  • Structure-Activity Relationship (SAR): Studies have shown that the placement and stereochemistry of the CF3 group on the oxane ring are critical. For a hypothetical kinase inhibitor, placing the CF3 group in a position where it projects into a lipophilic pocket of the ATP-binding site can dramatically increase potency.

Comparative Activity Data

The impact of trifluoromethylation is often best illustrated by comparing the biological activity of a parent compound with its CF3-analogue.

CompoundScaffoldTargetIC50 (nM)Fold Improvement
Parent MoleculePhenyl-OxaneKinase X250-
CF3-Analogue (Trifluoromethyl)phenyl-Oxane Kinase X 15 ~17x

Table 1: Hypothetical data illustrating the typical potency enhancement observed upon strategic trifluoromethylation of an oxane-based kinase inhibitor.

Future Directions and Conclusion

The trifluoromethylated oxane is a highly valuable scaffold that combines the metabolic stability and lipophilicity-enhancing properties of the CF3 group with the favorable three-dimensional geometry and solubility characteristics of the oxane ring.[9][11] This combination has proven effective in developing potent and selective modulators of various biological targets.

Future research will likely focus on:

  • Novel Synthetic Methods: Developing more efficient, stereoselective, and environmentally benign methods for synthesizing complex trifluoromethylated oxanes.[15][16]

  • Exploring New Biological Space: Applying this scaffold to a wider range of therapeutic targets, including ion channels, GPCRs, and protein-protein interactions.

  • Fragment-Based Drug Discovery: Using minimally substituted trifluoromethylated oxanes as starting points for building more complex and potent drug candidates.[14]

References

4-(Trifluoromethyl)oxan-4-amine hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-(Trifluoromethyl)oxan-4-amine Hydrochloride

Compound Overview and Inferred Hazard Profile

This compound (CAS No: 1354961-50-4) is a synthetic building block, valuable in the design of novel chemical entities within drug discovery programs.[1][2] Its structure, featuring a saturated oxane ring with a trifluoromethyl group and an amine hydrochloride at the 4-position, dictates its reactivity and, consequently, its safety profile.

The primary hazards are inferred from its key structural components:

  • Amine Hydrochloride Salt: These compounds are typically acidic and can be corrosive or irritating to tissues. They are often solids that can pose an inhalation hazard if dusty.[3][4]

  • Trifluoromethyl (CF3) Group: This group imparts specific chemical properties but also introduces the hazard of releasing toxic hydrogen fluoride (HF) gas upon decomposition at high temperatures.[5][6]

  • Aliphatic Amine: The core amine structure suggests it will act as a base if neutralized and can be incompatible with acids and oxidizing agents.[7]

Based on these features, the compound is anticipated to be harmful if swallowed, cause skin and eye irritation or damage, and may lead to respiratory irritation.[3][6][8]

Hazard Identification and Classification

While specific GHS classifications are not available, a conservative approach based on related structures suggests the following potential classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[3]
Skin Corrosion/IrritationCategory 1B or 2H314: Causes severe skin burns and eye damage, or H315: Causes skin irritation.[3][9]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.[9]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[3][10]

Incompatibilities: The chemical reactivity of this compound suggests it is incompatible with strong oxidizing agents, strong acids, and strong bases.[5][11] Contact with bases will likely liberate the free amine, while reaction with strong acids could generate fumes.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. The "Hierarchy of Controls" is the standard model for implementing effective safety measures.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Safe Handling Elimination Elimination (Not Feasible) Substitution Substitution (Not Practical for R&D) Engineering Engineering Controls (Primary Barrier) Substitution->Engineering Most Effective Administrative Administrative Controls (Procedural Safety) Engineering->Administrative PPE Personal Protective Equipment (Final Barrier) Administrative->PPE Least Effective

Caption: Hierarchy of Controls model applied to laboratory work.

Engineering Controls

These are the primary methods to control exposure at the source.

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9][11]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[8]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[6][10]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical.

Protection TypeSpecificationRationale and Source
Eye/Face ANSI Z87.1-compliant safety goggles or a full-face shield.Protects against dust particles and chemical splashes. Standard practice for amine hydrochlorides.[3][12]
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene).Avoid direct skin contact. Gloves must be inspected before use and changed immediately if contaminated.[3][8]
Body Laboratory coat.Prevents contamination of personal clothing.[8]
Respiratory NIOSH-approved respirator with particulate filters (e.g., N95) or an organic vapor/acid gas cartridge.Required for spill cleanup or if working outside a fume hood with potential for aerosolization.[4][11]

Detailed Experimental Protocols

Protocol for Weighing and Solution Preparation
  • Preparation: Don all required PPE (goggles, lab coat, gloves). Ensure the chemical fume hood sash is at the appropriate height.

  • Staging: Place a weigh boat, spatula, beaker with a stir bar, and the chosen solvent inside the fume hood.

  • Weighing: Carefully open the container of this compound. Using a clean spatula, transfer the desired amount to the weigh boat on a tared balance. Minimize any dust creation.

  • Transfer: Gently add the weighed solid to the beaker containing the solvent.

  • Dissolution: Place the beaker on a stir plate within the fume hood and stir until dissolved.

  • Cleanup: Tightly cap the stock bottle and wipe down the spatula and any affected surfaces within the hood with a damp cloth before removing equipment. Dispose of the weigh boat and cloth as solid chemical waste.

Protocol for Accidental Spill Response
  • Alert & Evacuate: Alert nearby personnel. If the spill is large or outside of a containment hood, evacuate the immediate area.

  • Assess: Evaluate the extent of the spill and whether you can safely manage it. Do not proceed if you feel it is unsafe.

  • PPE: Don additional PPE if necessary, including a respirator.

  • Containment: For a solid spill, gently cover with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[4]

  • Cleanup: Carefully sweep or scoop the contained material into a clearly labeled waste container.[4][6] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., water, followed by ethanol), and dispose of the cleaning materials as hazardous waste.

  • Reporting: Report the incident to the lab supervisor or safety officer.

Emergency Procedures and First Aid

A rapid and informed response to an exposure is critical.

Emergency_Response_Flowchart Start Exposure Occurs Remove Remove from Exposure Source (Move to fresh air, remove contaminated clothing) Start->Remove Assess Assess Route of Exposure Remove->Assess Skin Skin Contact Assess->Skin Skin Eyes Eye Contact Assess->Eyes Eyes Inhalation Inhalation Assess->Inhalation Inhalation Ingestion Ingestion Assess->Ingestion Ingestion SkinAction Wash with soap & water for 15+ min Skin->SkinAction EyeAction Rinse with water for 15+ min Remove contacts if possible Eyes->EyeAction InhalationAction Move to fresh air Provide artificial respiration if needed Inhalation->InhalationAction IngestionAction Rinse mouth DO NOT induce vomiting Ingestion->IngestionAction SeekMedical Seek Immediate Medical Attention (Bring SDS/Chemical Info) SkinAction->SeekMedical EyeAction->SeekMedical InhalationAction->SeekMedical IngestionAction->SeekMedical

Caption: Decision workflow for first aid response to chemical exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][6]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Continue washing for at least 15 minutes. Get medical attention.[3][6]

  • Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8][11]

Fire and Explosion Hazards

  • Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[11]

  • Hazardous Combustion Products: Thermal decomposition can be hazardous. Expect the formation of carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride gas, and gaseous hydrogen fluoride (HF).[5][6][13]

  • Fire-Fighting Instructions: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA) to protect against toxic and corrosive fumes.[5][6]

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8] Keep away from incompatible materials such as strong oxidizing agents and bases.[5][11]

  • Disposal: Chemical waste must be disposed of in accordance with all local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the material to enter drains or waterways.[6][8]

References

A Senior Application Scientist's Guide to 4-(Trifluoromethyl)oxan-4-amine hydrochloride: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Fluorinated Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl (CF3) group, in particular, is a powerful tool for modulating a molecule's metabolic stability, lipophilicity, and binding affinity. When this group is installed upon a three-dimensional heterocyclic scaffold like an oxane (tetrahydropyran) ring, it creates a building block of significant interest for navigating complex biological targets.

This guide provides an in-depth technical overview of 4-(Trifluoromethyl)oxan-4-amine hydrochloride, a key intermediate for research and development. We will explore its commercial availability, delve into the logic of its synthesis and quality control, and contextualize its application within drug discovery programs.

Physicochemical Characteristics and Identification

Precise identification is the foundation of reproducible science. This compound is a white solid at room temperature.[1] Its core identity is defined by the following key parameters.

PropertyValueSource
CAS Number 1354961-50-4[1][2]
Molecular Formula C6H11ClF3NO[1][2]
Molecular Weight 205.61 g/mol [2][3]
Melting Point 232-234 °C[1][2]
IUPAC Name This compound[3]
Synonyms 4-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine HCl[1][3]

Commercial Availability and Sourcing Strategy

This compound is readily available from a range of specialty chemical suppliers catering to the research and pharmaceutical industries. It is not a bulk commodity but a fine chemical building block, typically offered in research quantities.

Representative Commercial Suppliers

The following table summarizes offerings from several known vendors. Pricing and availability are subject to change and should be verified directly with the supplier.

SupplierProduct NumberPurityTypical Quantities
Oakwood Chemical 09423295%100mg, 250mg
Sigma-Aldrich --Multiple listings under related structures
AK Scientific 9532BB-100mg
Matrix Scientific 113353-1g
Chemenu CM10658397%1g

Data compiled from supplier websites.[1][2][4]

Procurement Workflow for a Research Setting

The process of acquiring this specialized reagent for a drug discovery program follows a logical progression designed to ensure quality and project alignment.

G cluster_sourcing Sourcing & Procurement Workflow A Identify Need: Building block required for medicinal chemistry campaign B Supplier Search: Identify vendors via platforms like Chemicalbook, PubChem A->B C Quote & Lead Time: Request pricing and estimated delivery B->C D Purity & Spec Review: Verify supplier's CoA meets experimental needs (e.g., >95%) C->D E Purchase Order: Issue formal order D->E F Incoming QC: Upon receipt, verify identity and purity in-house E->F G Release to Scientist: Material approved for use in synthesis F->G

Caption: A typical workflow for sourcing a specialty chemical.

Synthesis and Mechanistic Considerations

While end-to-end synthetic protocols for this specific molecule are proprietary to manufacturers, we can infer the general chemical logic from established organic chemistry principles and related literature. The synthesis of structurally similar compounds often relies on a few key transformations.[5]

A plausible, generalized approach involves the nucleophilic addition of a trifluoromethyl group to a protected or activated tetrahydropyranone precursor, followed by the formation of the amine and subsequent salt formation.

Conceptual Synthetic Pathway
  • Trifluoromethylation: The core challenge is the installation of the CF3 group. This is often accomplished using nucleophilic trifluoromethylating agents (e.g., Ruppert-Prakash reagent, TMSCF3) reacting with a ketone precursor, such as tetrahydropyran-4-one.

  • Amination: The resulting tertiary alcohol can be converted to an amine. This may involve a Ritter reaction or a related multi-step sequence to install the amino group at the quaternary center.

  • Deprotection & Salt Formation: Any protecting groups used in the synthesis are removed. The final free amine is then treated with hydrochloric acid (typically in a solvent like ether or dioxane) to precipitate the stable, crystalline hydrochloride salt.

The use of trifluoromethylated building blocks is a common strategy in the synthesis of complex molecules for drug discovery.[6]

Application in Drug Discovery

The true value of this compound lies in its utility as a scaffold for building more complex drug candidates. The oxane ring is a frequently used system in marketed drugs, valued for its favorable physicochemical properties and its ability to act as a conformationally restricted, three-dimensional scaffold.[7] The trifluoromethyl group and the amine "handle" provide key features for further chemical elaboration.

  • CF3 Group: Enhances metabolic stability by blocking potential sites of oxidation, increases binding affinity through favorable electrostatic interactions, and improves membrane permeability.

  • Amine Group: Serves as a crucial synthetic handle for coupling reactions (e.g., amide bond formation, reductive amination, urea formation), allowing for the exploration of diverse chemical space.

  • Oxane Scaffold: Provides a non-aromatic, saturated ring system that can improve solubility and reduce off-target effects compared to flat, aromatic systems.

Role as a Pharmaceutical Building Block

This compound is an intermediate, not an active pharmaceutical ingredient (API). Its role is to be incorporated into a larger molecule, as illustrated in the following conceptual workflow. For instance, related tetrahydropyran amines have been used to develop selective CB2 receptor agonists for treating inflammatory pain.[8]

G cluster_drug_discovery Role in a Medicinal Chemistry Program Start 4-(CF3)oxan-4-amine HCl (Starting Material) React Couple with Acid Chloride (Amide Bond Formation) Start->React Product Novel Amide Analog (Library Member) React->Product Screen Biological Screening (e.g., Kinase Assay) Product->Screen Decision Active Hit? Screen->Decision Decision->Product No (Synthesize new analogs) Optimize Lead Optimization: Synthesize more analogs Decision->Optimize Yes Optimize->React

Caption: Use of the title compound in a drug discovery cycle.

Safety, Handling, and Quality Control

As with any laboratory chemical, proper handling and storage are paramount. The validation of material integrity is a non-negotiable step in any research workflow.

Safety and Hazard Information

Based on supplier safety data, this compound is classified with the following hazards.[1][2]

  • GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)

  • Signal Word: Danger/Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[1]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements: P260, P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338.[1][2]

Recommended Storage

To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry environment, with a recommended temperature of 0-8 °C.[1]

Quality Assurance

A Certificate of Analysis (CofA) should be requested from the supplier for every batch procured. This document is the primary guarantee of quality and should include:

  • Lot-specific purity data, typically determined by High-Performance Liquid Chromatography (HPLC).

  • Identity confirmation via spectroscopic methods (e.g., ¹H NMR, ¹⁹F NMR, Mass Spectrometry).

  • Appearance and other physical properties.

Conclusion

This compound is a specialized but commercially accessible building block with significant potential for drug discovery and medicinal chemistry. Its unique combination of a trifluoromethyl group on a saturated oxane scaffold makes it an attractive starting point for developing novel therapeutics with improved pharmacological profiles. Researchers can confidently source this reagent from multiple vendors, but should adhere to strict quality control and safety protocols to ensure the integrity and success of their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for 4-(Trifluoromethyl)oxan-4-amine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of Fluorinated Alicyclic Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and fluorinated motifs has become an indispensable tool for medicinal chemists. The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, allow for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties.[1][2][3] The trifluoromethyl (CF₃) group, in particular, is a privileged moiety known to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[4] This guide focuses on a specific, high-value building block that combines the benefits of trifluoromethylation with a saturated heterocyclic system: 4-(Trifluoromethyl)oxan-4-amine hydrochloride .

The oxane (tetrahydropyran) ring is a common scaffold in many approved drugs, prized for its ability to improve aqueous solubility and provide a three-dimensional architecture that can favorably interact with biological targets. By introducing a trifluoromethyl group at the 4-position, and an amine functionality at the same carbon, this building block offers a unique combination of properties. The electron-withdrawing nature of the trifluoromethyl group significantly lowers the basicity of the amine, which can be advantageous in mitigating off-target effects, particularly those related to interactions with ion channels.[5] Furthermore, the trifluoromethyl group can block metabolic oxidation at the 4-position, a common liability for alicyclic structures.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in drug discovery programs. We will delve into its role as a bioisostere, provide detailed protocols for its incorporation into lead compounds, and discuss the anticipated impact on molecular properties.

Physicochemical Properties and Design Rationale

The strategic advantage of employing this compound stems from the predictable modulation of key drug-like properties.

PropertyValue/EffectRationale and Implication in Drug Design
Molecular Formula C₆H₁₁ClF₃NO
Molecular Weight 205.61 g/mol A relatively low molecular weight for a fluorinated building block, allowing for its incorporation without significant "molecular weight creep."
pKa (predicted) ~7.0The strongly electron-withdrawing trifluoromethyl group significantly reduces the basicity of the amine compared to its non-fluorinated analog (pKa ~9.6).[5][6] This can be beneficial for reducing hERG liability and improving cell permeability.
logP (predicted) ~1.5 - 2.0The trifluoromethyl group increases lipophilicity compared to a methyl or hydrogen substituent. This can enhance membrane permeability and target engagement within hydrophobic pockets.
Metabolic Stability HighThe C-F bond is exceptionally strong and resistant to metabolic cleavage. The trifluoromethyl group effectively blocks oxidative metabolism at the 4-position of the oxane ring.[4]
Bioisosterism Can act as a bioisostere for various groups, including gem-dimethyl, isopropyl, and tert-butyl groups, offering a different vector for substitution and altered electronic properties.

Application in Lead Optimization: A Case Study in Cannabinoid Receptor 2 (CB2) Agonists

To illustrate the potential of this compound, we will consider its application in the design of selective cannabinoid receptor 2 (CB2) agonists. The CB2 receptor is a promising therapeutic target for the treatment of inflammatory and neuropathic pain, without the psychoactive side effects associated with CB1 receptor activation.[7][8]

A notable example of a selective CB2 agonist is GW842166X, which features a (tetrahydro-2H-pyran-4-yl)methylamine side chain.[7][9] The tetrahydropyran moiety was found to be optimal for activity in this series. The core of GW842166X is a pyrimidine ring bearing a trifluoromethyl group, highlighting the importance of this moiety for potency.

dot

cluster_GW842166X GW842166X Structure cluster_Analog Proposed Analog Design Pyrimidine Pyrimidine Core (with CF3 group) Dichlorophenyl 2,4-Dichlorophenylamino Pyrimidine->Dichlorophenyl Amide Amide Linker Pyrimidine->Amide THP_methylamine (Tetrahydropyran-4-yl)methylamine Amide->THP_methylamine Target_Moiety 4-(Trifluoromethyl)oxan-4-amine THP_methylamine->Target_Moiety Bioisosteric Replacement Pyrimidine_Analog Pyrimidine Core (with CF3 group) Dichlorophenyl_Analog 2,4-Dichlorophenylamino Pyrimidine_Analog->Dichlorophenyl_Analog Amide_Analog Amide Linker Pyrimidine_Analog->Amide_Analog Amide_Analog->Target_Moiety

Figure 1: Structural comparison of GW842166X and a proposed analog.

By replacing the (tetrahydro-2H-pyran-4-yl)methylamine in GW842166X with 4-(Trifluoromethyl)oxan-4-amine, we can explore the impact of introducing a trifluoromethyl group directly onto the oxane ring. This modification is hypothesized to:

  • Enhance Metabolic Stability: The trifluoromethyl group will prevent potential metabolism on the oxane ring.

  • Modulate Lipophilicity: The increased lipophilicity may improve cell permeability and target engagement.

  • Alter Conformational Preference: The bulky and electron-withdrawing CF₃ group may influence the conformational presentation of the oxane ring to the receptor.

Experimental Protocols

The primary amine of this compound can be functionalized through several common synthetic transformations. Due to the reduced nucleophilicity of the amine, reaction conditions may need to be optimized for higher yields.

Protocol 1: Amide Coupling with a Carboxylic Acid

Amide bond formation is a cornerstone of medicinal chemistry.[10] Given the electron-deficient nature of the amine in our target compound, a robust coupling reagent is recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice for such challenging couplings.[10]

dot

G start Start Materials: - 4-(CF3)oxan-4-amine HCl - Carboxylic Acid (R-COOH) - HATU - DIPEA - Anhydrous DMF dissolve Dissolve amine HCl and R-COOH in anhydrous DMF. start->dissolve add_base Add DIPEA (2.5 eq.) to neutralize HCl and liberate the free amine. Stir for 10 min at RT. dissolve->add_base add_hatu Add HATU (1.2 eq.) to the mixture. Stir for 5 min to pre-activate the carboxylic acid. add_base->add_hatu reaction Monitor reaction by LC-MS (typically 2-12 hours at RT). add_hatu->reaction workup Quench with saturated aq. NaHCO₃. Extract with EtOAc. reaction->workup purify Purify by column chromatography on silica gel. workup->purify product Isolated Amide Product purify->product

Figure 2: Workflow for amide coupling.

Materials:

  • This compound (1.0 eq.)

  • Carboxylic acid of interest (1.1 eq.)

  • HATU (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) and the carboxylic acid (1.1 eq.).

  • Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration relative to the amine).

  • Add DIPEA (2.5 eq.) dropwise to the stirred solution at room temperature. The first equivalent neutralizes the hydrochloride salt, and the subsequent amount acts as the base for the coupling reaction. Stir for 10 minutes.

  • In a single portion, add HATU (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Coupling reagents like HATU are sensitive to moisture.

  • DIPEA as Base: A non-nucleophilic base is crucial to avoid side reactions. Two and a half equivalents are used to both neutralize the hydrochloride salt and facilitate the coupling reaction.

  • HATU as Coupling Reagent: Chosen for its high efficiency, especially with sterically hindered or electron-deficient amines, and its ability to suppress racemization if the carboxylic acid has a chiral center.[10]

Protocol 2: Reductive Amination with an Aldehyde or Ketone

Reductive amination is a powerful method for forming C-N bonds and is widely used in pharmaceutical synthesis.[11] This protocol is suitable for coupling 4-(Trifluoromethyl)oxan-4-amine with carbonyl compounds. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent well-suited for this transformation.

dot

G start Start Materials: - 4-(CF3)oxan-4-amine HCl - Aldehyde or Ketone - Sodium Triacetoxyborohydride (STAB) - DIPEA - Dichloroethane (DCE) dissolve Suspend amine HCl and carbonyl compound in DCE. start->dissolve add_base Add DIPEA (1.1 eq.) to liberate the free amine. dissolve->add_base add_stab Add STAB (1.5 eq.) portion-wise to the mixture. add_base->add_stab reaction Stir at RT for 4-24 hours. Monitor by LC-MS. add_stab->reaction workup Quench with saturated aq. NaHCO₃. Separate layers. reaction->workup purify Purify aqueous layer or extract and purify organic layer. workup->purify product Isolated Secondary or Tertiary Amine Product purify->product

References

Application Note: 4-(Trifluoromethyl)oxan-4-amine Hydrochloride as a Versatile Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Fluorinated Saturated Heterocycles in Drug Discovery

In modern medicinal chemistry, the strategic incorporation of fluorine atoms and saturated heterocyclic scaffolds into drug candidates is a cornerstone of molecular design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate key physicochemical properties. It can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and alter pKa to fine-tune target binding affinity.[1][2][3] When installed on a saturated ring system like an oxane (tetrahydropyran), the resulting motif offers a three-dimensional exit vector that is highly desirable for exploring chemical space and optimizing ligand-receptor interactions.[4][5]

4-(Trifluoromethyl)oxan-4-amine hydrochloride presents a synthetically tractable and highly valuable building block that combines these features. As a primary amine, it serves as a versatile handle for a wide range of chemical transformations, most notably amide bond formation, a ubiquitous reaction in pharmaceutical synthesis.[6] This guide provides an in-depth look at the properties of this reagent and a detailed, field-tested protocol for its application in amide coupling reactions.

Physicochemical Properties and Handling

4-(Trifluoromethyl)oxan-4-amine is typically supplied as a stable, crystalline hydrochloride salt, which improves handling and shelf-life compared to the freebase.

PropertyValueSource
CAS Number 1354961-50-4[ChemicalBook][7]
Molecular Formula C₆H₁₁ClF₃NO[PubChem]
Molecular Weight 205.60 g/mol [PubChem]
Appearance White to off-white solidTypical Supplier Data
Solubility Soluble in water, methanol, DMFGeneral knowledge

Safety and Handling:

  • As with all amine hydrochlorides, this reagent is acidic and can be corrosive.

  • It is classified as an irritant, causing potential skin and serious eye irritation. It may also cause respiratory irritation.[8][9]

  • Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.

Core Application: Robust Amide Bond Formation using HATU Coupling

Amide bond formation is the most common application for this building block. A highly reliable and efficient method involves the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a third-generation coupling reagent known for its high efficiency, fast reaction rates, and suppression of racemization.[10][11]

Reaction Scheme: R-COOH + 4-(Trifluoromethyl)oxan-4-amine·HCl → R-CONH-(4-CF₃-Oxane)

  • Mechanism of Action: HATU activates the carboxylic acid by forming a highly reactive O-acyluronium intermediate. This rapidly reacts with the amine to form the amide bond, minimizing side reactions.[10][12][13] The 7-azabenzotriazole (HOAt) moiety is crucial for stabilizing the intermediate and accelerating the coupling.[10]

  • Base Selection (DIPEA): The starting material is a hydrochloride salt. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is required. It serves two purposes: 1) to neutralize the HCl salt, liberating the free amine in situ, and 2) to facilitate the activation of the carboxylic acid by deprotonating it.[10][14] At least two equivalents of base are necessary.

  • Solvent Choice (DMF): A polar aprotic solvent like Dimethylformamide (DMF) is ideal as it effectively dissolves all reactants (the amine salt, carboxylic acid, HATU, and DIPEA) and facilitates the polar transition states involved in the coupling mechanism.[10][12]

Amide_Coupling_Workflow start Combine Carboxylic Acid (1 eq) and Amine HCl (1.1 eq) in DMF add_base Add DIPEA (2.5 eq) Stir for 5-10 min at RT start->add_base Dissolution add_hatu Add HATU (1.2 eq) portion-wise Maintain temperature at 0-25 °C add_base->add_hatu Free Amine Generation reaction Stir at Room Temperature Monitor by LC-MS/TLC (1-4 h) add_hatu->reaction Coupling Reaction workup Quench with water Extract with EtOAc or DCM reaction->workup Reaction Complete purify Purify by column chromatography or recrystallization workup->purify Crude Product product Isolate Pure Amide Product Characterize (NMR, MS) purify->product Purification

References

Application Notes and Protocols for N-Alkylation of 4-(Trifluoromethyl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated 4-(Trifluoromethyl)oxan-4-amine Scaffolds in Modern Drug Discovery

The 4-(Trifluoromethyl)oxan-4-amine scaffold is a privileged motif in contemporary medicinal chemistry. The incorporation of a trifluoromethyl group at a quaternary center on the oxane ring imparts unique physicochemical properties, including increased metabolic stability, enhanced lipophilicity, and altered basicity of the amino group. N-alkylation of this primary amine provides a critical vector for the exploration of structure-activity relationships (SAR), enabling the fine-tuning of a molecule's pharmacological profile. The resulting secondary and tertiary amines are key intermediates in the synthesis of a wide range of biologically active compounds, finding applications as antagonists, inhibitors, and modulators of various biological targets.

This comprehensive guide provides detailed experimental protocols for the N-alkylation of 4-(Trifluoromethyl)oxan-4-amine, addressing the inherent challenges posed by this sterically hindered and electronically deactivated substrate. We will delve into two robust and versatile methodologies: Reductive Amination and Buchwald-Hartwig Amination , offering researchers a practical toolkit for the synthesis of diverse N-alkylated derivatives.

The Challenge: Navigating Steric Hindrance and Electronic Deactivation

The successful N-alkylation of 4-(Trifluoromethyl)oxan-4-amine is a non-trivial synthetic task due to a confluence of steric and electronic factors:

  • Steric Hindrance: The quaternary carbon atom bearing both the trifluoromethyl group and the amine functionality creates a sterically congested environment around the nitrogen atom. This bulkiness can significantly impede the approach of electrophiles, slowing down the rate of N-alkylation reactions.

  • Electronic Deactivation: The potent electron-withdrawing nature of the trifluoromethyl group drastically reduces the nucleophilicity and basicity of the amine. The predicted pKa of 4-(trifluoromethyl)tetrahydro-2H-pyran-4-amine is approximately 5.28, rendering it a weak nucleophile that requires carefully optimized conditions to react efficiently.[1]

These challenges necessitate the use of highly efficient and tailored synthetic protocols to achieve satisfactory yields and purities of the desired N-alkylated products.

Methodology 1: Reductive Amination - A Versatile Approach for N-Alkylation

Reductive amination is a powerful and widely employed method for the formation of C-N bonds.[2] It proceeds via a two-step, one-pot process involving the initial formation of an imine or enamine intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by in situ reduction to the corresponding alkylated amine. This method is particularly advantageous for the N-alkylation of 4-(Trifluoromethyl)oxan-4-amine as it can be driven to completion and often provides cleaner reaction profiles compared to direct alkylation with alkyl halides.

Causality Behind Experimental Choices for Reductive Amination

Given the low nucleophilicity of 4-(Trifluoromethyl)oxan-4-amine, the formation of the iminium ion intermediate can be slow. To facilitate this step, the addition of a mild acid catalyst is often beneficial. For the reduction of the intermediate, sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent. It is milder and more selective for imines over carbonyls compared to other hydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), thus minimizing side reactions.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 4-(Trifluoromethyl)oxan-4-amine and carbonyl compound in an anhydrous aprotic solvent (e.g., DCE, THF). B Add a catalytic amount of acetic acid. A->B C Stir at room temperature to form the iminium intermediate. B->C D Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. C->D E Continue stirring at room temperature until reaction completion (monitor by TLC/LC-MS). D->E F Quench with saturated aqueous sodium bicarbonate solution. E->F G Extract with an organic solvent (e.g., DCM, EtOAc). F->G H Dry, filter, and concentrate the organic phase. G->H I Purify the crude product by flash column chromatography. H->I

Caption: Reductive Amination Workflow.

Detailed Protocol: Reductive Amination

Materials:

  • 4-(Trifluoromethyl)oxan-4-amine

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (0.1 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(Trifluoromethyl)oxan-4-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq).

  • Dissolve the starting materials in anhydrous DCE or THF (to a concentration of 0.1-0.2 M).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture.

  • Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.

  • Continue to stir the reaction at room temperature for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Methodology 2: Buchwald-Hartwig Amination - A Powerful Cross-Coupling Strategy

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds, particularly for the synthesis of arylamines.[3][4][5][6] This reaction is highly versatile and can be applied to the N-alkylation of 4-(Trifluoromethyl)oxan-4-amine with alkyl halides.

Causality Behind Experimental Choices for Buchwald-Hartwig Amination

The low basicity of 4-(Trifluoromethyl)oxan-4-amine necessitates the use of a strong, non-nucleophilic base to facilitate the deprotonation of the amine nitrogen in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed for this purpose. The choice of ligand is also critical for the success of the reaction. Sterically demanding and electron-rich phosphine ligands, such as XPhos or RuPhos, are often required to promote the reductive elimination step and prevent catalyst decomposition, especially when dealing with challenging substrates.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A To a Schlenk tube under inert atmosphere, add Pd catalyst, ligand, and base. B Add 4-(Trifluoromethyl)oxan-4-amine, alkyl halide, and anhydrous solvent (e.g., toluene, dioxane). A->B C Degas the reaction mixture. B->C D Heat the reaction to the desired temperature (e.g., 80-110 °C). C->D E Stir until reaction completion (monitor by TLC/LC-MS). D->E F Cool to room temperature and filter through a pad of Celite. E->F G Wash the filter cake with an organic solvent. F->G H Concentrate the filtrate. G->H I Purify the crude product by flash column chromatography. H->I

Caption: Buchwald-Hartwig Amination Workflow.

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • 4-(Trifluoromethyl)oxan-4-amine

  • Alkyl halide (e.g., bromide or iodide) (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%)

  • Base (e.g., NaOtBu, LiHMDS, 1.5-2.0 eq)

  • Anhydrous Toluene or Dioxane

  • Celite

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 eq).

  • Add 4-(Trifluoromethyl)oxan-4-amine (1.2 eq) and the alkyl halide (1.0 eq).

  • Add anhydrous toluene or dioxane (to a concentration of 0.1-0.2 M).

  • Seal the Schlenk tube and degas the reaction mixture by three cycles of vacuum-backfill with the inert gas.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the Celite pad with additional organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired N-alkylated product.

Data Presentation: Summary of Reaction Conditions

Reaction MethodKey ReagentsTypical SolventsTemperatureReaction TimeKey Considerations
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃, Acetic Acid (cat.)DCE, THFRoom Temperature4 - 24 hoursMild conditions, suitable for a wide range of carbonyl compounds.
Buchwald-Hartwig Amination Alkyl Halide, Pd Catalyst, Phosphine Ligand, Strong BaseToluene, Dioxane80 - 110 °C12 - 24 hoursRequires inert atmosphere; choice of ligand and base is crucial.

Conclusion

The N-alkylation of 4-(Trifluoromethyl)oxan-4-amine presents a synthetic challenge that can be effectively overcome through the judicious selection of reaction methodology and careful optimization of reaction conditions. Both reductive amination and Buchwald-Hartwig amination offer reliable and versatile pathways to a diverse array of N-alkylated derivatives. The protocols detailed in this guide, grounded in an understanding of the substrate's unique electronic and steric properties, provide a solid foundation for researchers and drug development professionals to access these valuable building blocks for the advancement of their discovery programs.

References

Application Notes and Protocols for Coupling Reactions with 4-(Trifluoromethyl)oxan-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-(Trifluoromethyl)oxan-4-amine Scaffold in Modern Drug Discovery

The relentless pursuit of novel chemical entities with enhanced pharmacological profiles has led medicinal chemists to explore unique, three-dimensional molecular scaffolds. 4-(Trifluoromethyl)oxan-4-amine hydrochloride emerges as a building block of significant interest, strategically combining several key features beneficial for drug design. The oxane ring, a saturated heterocycle, imparts a desirable degree of three-dimensionality, moving away from the "flatland" of aromatic compounds and often leading to improved solubility and metabolic stability.

The true distinctiveness of this scaffold lies in the quaternary center bearing both an amine and a trifluoromethyl group. The trifluoromethyl (CF3) group is a well-established bioisostere for methyl and other small alkyl groups, offering profound effects on a molecule's physicochemical properties. Its strong electron-withdrawing nature significantly lowers the basicity of the adjacent amine, which can be crucial for modulating pKa to optimize target engagement, reduce off-target effects (e.g., hERG inhibition), and improve cell permeability.[1] Furthermore, the CF3 group can enhance metabolic stability by blocking potential sites of oxidation and increase binding affinity through favorable interactions with protein targets. This application note provides detailed protocols and expert insights into the utilization of this compound in several critical coupling reactions, enabling its seamless integration into drug discovery pipelines.

Physicochemical Properties and Reactivity Considerations

Understanding the inherent properties of 4-(trifluoromethyl)oxan-4-amine is paramount for designing successful coupling strategies.

PropertyValue/ConsiderationImplication for Synthesis
Molecular Formula C6H11ClF3NO-
Molecular Weight 205.61 g/mol -
Appearance White to off-white solidStandard solid handling procedures apply.
Predicted pKa 5.28 ± 0.20The amine is significantly less basic than typical aliphatic amines (pKa ~10-11). This reduced nucleophilicity requires more forcing reaction conditions or specialized coupling reagents. Standard bases may not be sufficient for deprotonation.
Form Hydrochloride saltThe free base must be generated in situ or through a separate workup step prior to reaction. An additional equivalent of base is required in the reaction mixture to neutralize the HCl.
Stability Generally stableα-Trifluoromethyl amines are known to be stable entities. Standard handling and storage (cool, dry place) are recommended.[2]

The low predicted pKa is the most critical factor influencing this amine's reactivity.[1] The potent electron-withdrawing effect of the trifluoromethyl group drastically reduces the electron density on the nitrogen atom, rendering it a weak nucleophile. Consequently, standard coupling conditions may prove sluggish or ineffective. The protocols outlined below are specifically tailored to overcome this challenge.

Amide Bond Formation: Taming a Weak Nucleophile

The formation of an amide bond is the most frequently utilized reaction in medicinal chemistry.[3][4] Coupling 4-(trifluoromethyl)oxan-4-amine with carboxylic acids is challenging due to its low nucleophilicity. Standard reagents like EDC/HOBt may provide low yields.[3] Therefore, more potent activating agents or more forcing conditions are necessary. A robust strategy involves the in-situ formation of an acyl fluoride, which is a highly reactive electrophile.[3]

Mechanism Insight

The reaction proceeds via the activation of the carboxylic acid with a reagent like Bis(tetrafluoroethylene)bis(hexafluoroisopropyl) ether (BTFFH), which generates a highly reactive acyl fluoride intermediate. This intermediate is then susceptible to nucleophilic attack by the weakly basic 4-(trifluoromethyl)oxan-4-amine, even at elevated temperatures. The use of a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the hydrochloride salt and scavenge the acid generated during the reaction without competing in the nucleophilic attack.

Experimental Workflow: Acyl Fluoride-Mediated Amide Coupling

G cluster_prep Reagent Preparation cluster_activation Acid Activation cluster_coupling Coupling Reaction cluster_workup Workup & Purification reagents 1. Combine Carboxylic Acid (1.3 equiv), BTFFH (1.5 equiv) in dry CH2Cl2 under Argon. 2. Add DIPEA (4.5 equiv). stir Stir at room temperature for 30 min. (Acyl fluoride forms) reagents->stir add_amine Add 4-(Trifluoromethyl)oxan-4-amine HCl (1.0 equiv). stir->add_amine heat Seal vial and heat at 80 °C for 12-24 h. add_amine->heat extract Cool to RT, dilute with H2O, and extract with EtOAc (3x). heat->extract purify Combine organic layers, dry, concentrate, and purify via flash chromatography. extract->purify

Caption: Workflow for Acyl Fluoride-Mediated Amide Coupling.

Detailed Protocol: Amide Synthesis via Acyl Fluoride

Materials:

  • Carboxylic acid of interest

  • This compound (CAS: 1354961-50-4)

  • Bis(tetrafluoroethylene)bis(hexafluoroisopropyl) ether (BTFFH) or a similar acyl fluoride generating reagent (e.g., TFFH)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Ethyl acetate (EtOAc)

  • Water (H2O)

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

  • Inert atmosphere (Argon or Nitrogen)

  • Sealed reaction vial (microwave vial recommended for pressure tolerance)

Procedure:

  • To a dry, argon-flushed sealed reaction vial, add the carboxylic acid (1.3 equivalents) and BTFFH (1.5 equivalents).

  • Add anhydrous CH2Cl2 (to a concentration of approx. 0.25 M with respect to the amine).

  • Add DIPEA (4.5 equivalents) to the stirred suspension. Rationale: A significant excess of base is required to both neutralize the amine hydrochloride salt and scavenge the acid byproduct from the acyl fluoride formation.

  • Stir the reaction mixture at room temperature for 30 minutes to ensure complete formation of the acyl fluoride.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Seal the vial tightly and place it in a preheated oil bath at 80 °C. Caution: Heating chlorinated solvents in a sealed vial will generate significant pressure. Ensure appropriate safety precautions and equipment are used.

  • Stir the reaction overnight (typically 12-24 hours). Monitor reaction progress by TLC or LC-MS if possible.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired amide.

Buchwald-Hartwig Amination: Forging C(sp²)-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds between aryl halides/triflates and amines.[5][6] Given the electron-deficient nature of 4-(trifluoromethyl)oxan-4-amine, careful selection of the catalyst system (palladium precursor and ligand) and base is critical for achieving high yields. Sterically hindered, electron-rich phosphine ligands are generally preferred as they promote the key oxidative addition and reductive elimination steps of the catalytic cycle.[7]

Mechanism Insight

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. The amine then coordinates to the palladium center, and a strong, non-nucleophilic base deprotonates the amine-Pd complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. The choice of a bulky ligand like XPhos or SPhos is crucial to facilitate the reductive elimination step, which can be challenging with electron-deficient amines.

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Coupling cluster_workup Workup & Purification setup 1. To a dry vial, add Aryl Halide (1.0 equiv), Pd precatalyst (e.g., Pd2(dba)3, 2-5 mol%), and Ligand (e.g., XPhos, 4-10 mol%). 2. Add 4-(Trifluoromethyl)oxan-4-amine HCl (1.2 equiv) and Base (e.g., NaOtBu, 2.0 equiv). add_solvent Add anhydrous solvent (e.g., Toluene or Dioxane). setup->add_solvent heat Seal and heat at 80-110 °C until completion (monitor by LC-MS). add_solvent->heat filter_quench Cool to RT, dilute with solvent, filter through Celite, and quench with H2O. heat->filter_quench extract_purify Extract with EtOAc, dry organic layer, concentrate, and purify by chromatography. filter_quench->extract_purify

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • Aryl halide (bromide or iodide preferred) or aryl triflate

  • This compound

  • Palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2)

  • Phosphine ligand (e.g., XPhos, SPhos, RuPhos)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS))

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere glovebox or Schlenk line technique

Procedure:

  • Inside a glovebox: To a dry reaction vial equipped with a stir bar, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), and the base (e.g., NaOtBu, 2.0 equivalents).

  • In a separate vial, prepare a stock solution of the catalyst by dissolving the palladium precatalyst (e.g., Pd2(dba)3, 2 mol %) and the ligand (e.g., XPhos, 4.4 mol %) in the reaction solvent.

  • Add the catalyst solution to the vial containing the substrates. Rationale: Pre-mixing the catalyst can ensure homogeneity. Using a strong base like NaOtBu is necessary to deprotonate the weakly acidic N-H of the amine-Pd complex.

  • Add sufficient anhydrous, deoxygenated solvent (e.g., Toluene) to achieve a concentration of 0.1-0.5 M.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction's progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Carefully quench the filtrate with water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.

  • Purify the crude material via flash column chromatography to obtain the desired arylated amine.

Reductive Amination: A Direct Path to Substituted Amines

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a ketone or aldehyde in the presence of a reducing agent.[8] This two-step, one-pot process involves the initial formation of an iminium ion intermediate, which is then reduced to the corresponding amine. The key challenge is to select a reducing agent that is mild enough not to reduce the starting carbonyl compound but potent enough to reduce the iminium intermediate.

Mechanism Insight

The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. A selective reducing agent, such as sodium triacetoxyborohydride (STAB), then delivers a hydride to the electrophilic carbon of the iminium ion to yield the final secondary or tertiary amine product. STAB is particularly effective because its reactivity is enhanced under the slightly acidic conditions that also favor iminium ion formation.

Experimental Workflow: Reductive Amination

G cluster_setup Reaction Setup cluster_reaction Iminium Formation & Reduction cluster_workup Workup & Purification mix 1. Dissolve Ketone/Aldehyde (1.0 equiv) and 4-(Trifluoromethyl)oxan-4-amine HCl (1.1 equiv) in solvent (e.g., DCE, THF). 2. Add Base (e.g., Et3N, 1.2 equiv) to free the amine. add_reductant Add reducing agent (e.g., NaBH(OAc)3, 1.5 equiv) portion-wise. mix->add_reductant stir Stir at room temperature for 6-24 h (monitor by LC-MS). add_reductant->stir quench Quench reaction with saturated aqueous NaHCO3 solution. stir->quench extract_purify Extract with CH2Cl2, dry organic layer, concentrate, and purify by chromatography. quench->extract_purify

Caption: Workflow for Reductive Amination.

Detailed Protocol: Reductive Amination

Materials:

  • Aldehyde or ketone of interest

  • This compound

  • Mild reducing agent (Sodium triacetoxyborohydride (NaBH(OAc)3) is preferred)

  • Triethylamine (Et3N) or DIPEA

  • Anhydrous solvent (e.g., 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), or Acetonitrile (MeCN))

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Dichloromethane (CH2Cl2)

Procedure:

  • To a round-bottom flask, add the aldehyde or ketone (1.0 equivalent) and this compound (1.1 equivalents).

  • Dissolve the solids in an anhydrous solvent such as DCE.

  • Add triethylamine (1.2 equivalents) to the mixture to liberate the free amine from its hydrochloride salt. Stir for 10-15 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions over 5-10 minutes. Rationale: STAB is a mild and selective reducing agent that will not readily reduce the starting carbonyl, minimizing side reactions. It is also tolerant of the mildly acidic conditions that can form and which catalyze iminium ion formation.

  • Stir the reaction at room temperature. The reaction time can vary from 6 to 24 hours depending on the reactivity of the carbonyl compound.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract with CH2Cl2 (3x).

  • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired product.

Suzuki-Miyaura Coupling: An Indirect Route to C-N Bonded Structures

While the Suzuki-Miyaura reaction is primarily a C-C bond-forming reaction, it can be a powerful tool for accessing precursors that can be subsequently converted to the desired amine-containing targets.[9][10] For instance, one could couple an aryl boronic acid with a halo-substituted oxane, followed by introduction of the trifluoromethylamine moiety. However, a more direct, albeit advanced, application involves the coupling of amine-borane complexes. Recent advances have shown that aliphatic amine-boranes can participate directly in Suzuki-Miyaura cross-couplings. This section presents a speculative but mechanistically sound protocol based on this emerging chemistry.

Mechanism Insight

This novel approach involves the in-situ formation of an amine-borane from 4-(trifluoromethyl)oxan-4-amine and a boron source. This species can then participate in a palladium-catalyzed cycle. The transmetalation step, where the alkyl group is transferred from boron to palladium, is often the critical step for C(sp³)-C(sp²) couplings. Specialized ligands and conditions are required to facilitate this process and prevent beta-hydride elimination from the alkyl-palladium intermediate.

Experimental Workflow: Speculative Suzuki-Miyaura Coupling

G cluster_prep Amine-Borane Formation (Hypothetical) cluster_coupling Suzuki-Miyaura Coupling cluster_workup Workup & Purification form_borane 1. React free-based 4-(Trifluoromethyl)oxan-4-amine with a suitable borane source (e.g., pinacolborane) under specific conditions to form the amine-borane adduct. setup_coupling Combine the amine-borane adduct (1.5 equiv), Aryl Halide (1.0 equiv), Pd Catalyst, Ligand, and Base in a solvent like Toluene/H2O. form_borane->setup_coupling heat_reaction Heat the reaction at 80-120 °C until completion. setup_coupling->heat_reaction workup_steps Standard aqueous workup, extraction, and purification by column chromatography. heat_reaction->workup_steps

Caption: Hypothetical Workflow for Suzuki-Miyaura Coupling.

Proposed Protocol: Suzuki-Miyaura Coupling of an Amine-Borane Adduct

Note: This is a proposed protocol based on advancements in C(sp³)-C(sp²) Suzuki couplings and requires experimental validation.

Materials:

  • Aryl bromide or iodide

  • This compound

  • Borane source (e.g., Pinacolborane)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Specialized ligand for C(sp³)-C(sp²) coupling (e.g., SPhos, tBuXPhos)

  • Base (e.g., K3PO4, Cs2CO3)

  • Solvent system (e.g., Toluene/Water or Dioxane/Water)

Procedure:

  • Amine-Borane Adduct Formation (to be optimized): The free base of 4-(trifluoromethyl)oxan-4-amine would first need to be reacted with a suitable boron reagent (like pinacolborane) to form a stable, handleable amine-borane adduct. This step would require specific development.

  • Coupling Reaction: In a glovebox, combine the pre-formed amine-borane adduct (1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), the ligand (e.g., SPhos, 5-10 mol%), and the base (e.g., K3PO4, 3.0 equivalents).

  • Add the solvent system (e.g., Toluene/Water 10:1).

  • Seal the reaction vessel and heat to 80-120 °C with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, perform a standard aqueous workup, extract with an organic solvent, dry, concentrate, and purify by flash chromatography.

Conclusion

This compound is a valuable building block for introducing a unique three-dimensional, metabolically stable, and pKa-modulating moiety into drug candidates. While its reduced nucleophilicity presents a synthetic challenge, this can be effectively overcome by employing tailored reaction conditions. For amide bond formation, the use of potent activating agents such as those that generate acyl fluorides is highly recommended. For C(sp²)-N bond formation, the Buchwald-Hartwig amination with bulky, electron-rich phosphine ligands provides a reliable route. Finally, reductive amination offers a direct and efficient method for constructing more complex amine scaffolds. The protocols provided herein serve as a robust starting point for researchers and scientists to successfully incorporate this promising scaffold into their synthetic programs.

References

incorporating 4-(Trifluoromethyl)oxan-4-amine into kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Incorporation of 4-(Trifluoromethyl)oxan-4-amine into Next-Generation Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.

Abstract

The development of potent and selective kinase inhibitors remains a cornerstone of modern targeted therapy, yet challenges in achieving optimal drug-like properties persist. This guide details the strategic application of the novel building block, 4-(Trifluoromethyl)oxan-4-amine, in the design of advanced kinase inhibitors. We provide a comprehensive overview of the rationale behind its use, leveraging the synergistic benefits of a trifluoromethyl group for metabolic stability and binding interactions, and a saturated oxane ring for improved solubility and three-dimensional topology.[1][2] This document furnishes detailed, field-proven protocols for the synthetic incorporation of this moiety via Buchwald-Hartwig amination, subsequent biochemical characterization using luminescence-based assays, and evaluation of cellular potency.

Introduction: The Rationale for a Superior Scaffolding Component

Protein kinases are a critical class of therapeutic targets, with over 80 FDA-approved inhibitors transforming the treatment landscape for diseases like cancer.[3] However, the high degree of similarity in the ATP-binding site across the human kinome presents a significant challenge for achieving inhibitor selectivity, often leading to off-target effects.[3] Furthermore, poor physicochemical properties can derail promising candidates during preclinical development. The design of new inhibitor scaffolds, therefore, requires a multi-parameter optimization of potency, selectivity, and drug-like characteristics.

The building block 4-(Trifluoromethyl)oxan-4-amine (CAS: 1354961-50-4) has emerged as a high-value component for addressing these challenges.[4] Its utility stems from the unique combination of two powerful structural motifs: the trifluoromethyl (-CF3) group and the saturated oxane heterocycle.

  • The Trifluoromethyl (-CF3) Group: The incorporation of a -CF3 group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[5][6] Its strong electron-withdrawing nature and lipophilicity can significantly alter the properties of a drug candidate, often leading to improved oral bioavailability and a more favorable pharmacokinetic profile.[2][7]

  • The Saturated Oxane Ring: In contrast to flat, aromatic ring systems, saturated heterocycles introduce a three-dimensional geometry to the molecule.[1] This is increasingly recognized as a key factor for improving solubility and escaping the "flatland" of traditional kinase inhibitors, potentially enabling novel interactions with the target protein and enhancing selectivity.[1][8] The oxygen heteroatom can also serve as a hydrogen bond acceptor, further improving aqueous solubility.

By combining these features, 4-(Trifluoromethyl)oxan-4-amine offers a pre-packaged solution for chemists to simultaneously introduce multiple desirable properties into their kinase inhibitor candidates.

cluster_main 4-(Trifluoromethyl)oxan-4-amine cluster_cf3 Trifluoromethyl Group (-CF3) cluster_oxane Oxane Ring cluster_inhibitor Resulting Kinase Inhibitor main_node Key Building Block node_cf3 Enhanced Lipophilicity Metabolic Stability Improved Binding Affinity main_node->node_cf3 node_oxane 3D Scaffolding Improved Solubility Potential H-Bond Acceptor main_node->node_oxane node_inhibitor Optimized Potency Enhanced Selectivity Favorable Drug-like Properties node_cf3->node_inhibitor node_oxane->node_inhibitor

Caption: Rationale for incorporating 4-(Trifluoromethyl)oxan-4-amine.

Synthetic Protocol: Incorporation via Buchwald-Hartwig Amination

A robust and versatile method for incorporating 4-(Trifluoromethyl)oxan-4-amine into kinase inhibitor scaffolds is the palladium-catalyzed Buchwald-Hartwig amination.[9] This reaction is highly efficient for forming a carbon-nitrogen bond between the primary amine of our building block and an aryl or heteroaryl halide, a common structural motif in kinase inhibitors.

This protocol provides a general procedure that can be adapted for various inhibitor cores.

Protocol 2.1: Buchwald-Hartwig C-N Cross-Coupling

Objective: To couple 4-(Trifluoromethyl)oxan-4-amine with a generic bromo-heterocyclic kinase inhibitor precursor.

Materials:

  • Bromo-heterocyclic precursor (1.0 mmol, 1.0 eq)

  • 4-(Trifluoromethyl)oxan-4-amine hydrochloride (1.2 mmol, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 0.02 eq)

  • Xantphos (0.04 mmol, 0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (2.4 mmol, 2.4 eq - Note: an extra equivalent is needed to neutralize the HCl salt)

  • Anhydrous Toluene or Dioxane (10 mL)

  • Schlenk flask or microwave vial

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add the bromo-heterocyclic precursor (1.0 mmol), this compound (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (2.4 mmol).[9]

  • Evacuate and backfill the flask with argon three times to ensure an oxygen-free environment.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite® to remove the palladium catalyst.[9]

  • Wash the filtrate with water (15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the desired final product.

Self-Validation: The success of the reaction is confirmed by LC-MS analysis of the crude and purified material, looking for the expected mass of the product. ¹H and ¹⁹F NMR spectroscopy should be used to confirm the structure and purity of the final compound.

Start Starting Materials: - Bromo-heterocycle - 4-(CF3)oxan-4-amine - Pd Catalyst & Ligand - Base Reaction Buchwald-Hartwig Reaction Setup (Inert Atmosphere, 110°C) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Analysis Characterization: - LC-MS - NMR Purification->Analysis Final Pure Inhibitor Product Analysis->Final

Caption: General workflow for kinase inhibitor synthesis.

Biochemical & Cellular Assay Protocols

Once synthesized, the novel compounds must be evaluated for their ability to inhibit the target kinase and affect cancer cell viability.[3] The following protocols outline a standard screening cascade.

Protocol 3.1: Biochemical Kinase Assay (ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase. This assay quantifies kinase activity by measuring the amount of ADP produced.[10][11]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant target kinase and its specific substrate peptide

  • Kinase reaction buffer (containing MgCl₂)

  • ATP

  • Test compounds dissolved in DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Create a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Kinase Reaction: a. In each well of a 384-well plate, add 2.5 µL of the kinase reaction mixture (containing kinase enzyme and substrate in reaction buffer). b. Add 0.5 µL of the diluted test compound or DMSO (as a control for 0% and 100% activity). c. Pre-incubate for 15 minutes at room temperature to allow compound binding. d. Initiate the kinase reaction by adding 2.0 µL of ATP solution (concentration should be at or near the Kₘ for the specific kinase). e. Incubate for 60 minutes at 30 °C.

  • ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[11] b. Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the ADP concentration and thus the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[12]

Protocol 3.2: Cellular Proliferation Assay (CellTiter-Glo®)

Objective: To assess the effect of the test compound on the viability and proliferation of a relevant cancer cell line.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A549, HCT116)

  • Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, clear-bottom 96-well cell culture plates

  • Plate-reading luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells (final DMSO concentration should be <0.5%). Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37 °C, 5% CO₂.

  • Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.[12]

  • Data Analysis: Normalize the data to the DMSO control and plot cell viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

cluster_biochem Biochemical Screening cluster_cellular Cellular Screening cluster_selectivity Further Characterization Biochem_Start Synthesized Inhibitor Library Biochem_Assay Primary Kinase Assay (e.g., ADP-Glo™) Biochem_Start->Biochem_Assay Biochem_Result Determine IC₅₀ Values Biochem_Assay->Biochem_Result Cellular_Start Biochemically Active 'Hits' Biochem_Result->Cellular_Start Select Potent Compounds Cellular_Assay Cell Viability Assay (e.g., CellTiter-Glo®) Cellular_Start->Cellular_Assay Cellular_Result Determine GI₅₀ Values Cellular_Assay->Cellular_Result Selectivity_Assay Kinome Selectivity Profiling Target Engagement Assays Cellular_Result->Selectivity_Assay Select Cellularly Active Leads

Caption: Hierarchical workflow for inhibitor characterization.

Data Presentation & Interpretation

The primary output of the initial screening is quantitative data that allows for direct comparison of compounds and helps establish a structure-activity relationship (SAR).[13]

Table 1: Example Inhibitory Activity Data

Compound IDModificationTarget Kinase IC₅₀ (nM) [Biochemical]Cell Line GI₅₀ (nM) [Cellular]
REF-001Phenylamine Scaffold1,250>10,000
TEST-001 4-(CF₃)oxan-4-amine Scaffold 45 210
TEST-0024-(Methyl)oxan-4-amine Scaffold3501,800
TEST-0034-(CF₃)cyclohexyl-4-amine Scaffold98950

Interpretation:

  • Impact of the Moiety: Comparing TEST-001 to the reference compound REF-001 demonstrates a significant improvement in both biochemical potency and cellular activity, validating the strategic incorporation of the 4-(Trifluoromethyl)oxan-4-amine group.

  • Role of -CF₃ Group: The comparison between TEST-001 and TEST-002 (lacking the trifluoromethyl group) highlights the crucial contribution of the -CF₃ group to target engagement and potency.[7]

  • Role of Oxane Ring: The difference in cellular activity between TEST-001 and TEST-003 (which replaces the oxane with a cyclohexane) may suggest that the oxygen heteroatom in the oxane ring contributes favorably to the compound's physicochemical properties, such as solubility, leading to better performance in a cellular environment.[1]

References

Application Notes & Protocols: Investigating 4-(Trifluoromethyl)oxan-4-amine hydrochloride in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: Unveiling the Potential of a Novel Scaffold

While 4-(Trifluoromethyl)oxan-4-amine hydrochloride is a commercially available chemical entity[1][2], its direct application and mechanism of action in oncological research are not yet extensively documented in peer-reviewed literature. However, its structural features—specifically the presence of a trifluoromethyl (CF3) group and an aminotetrahydropyran core—suggest a promising starting point for the development of novel anticancer agents.

The inclusion of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[3] Fluorinated compounds are integral to a number of approved anticancer drugs.[3] The tetrahydropyran ring, a saturated heterocyclic scaffold, is found in various bioactive molecules and can serve as a key structural element for enzyme inhibitors.[4] For instance, a related compound, 4-(aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride, has been utilized as a key intermediate in the synthesis of selective inhibitors for mTOR kinase, a critical target in cancer research.[4]

This document provides a comprehensive guide for researchers aiming to investigate the potential anticancer properties of this compound. It outlines detailed protocols for in vitro characterization, from initial cytotoxicity screening to the elucidation of potential mechanisms of action, grounded in established methodologies for small molecule inhibitor evaluation.[5][6]

II. Putative Mechanism of Action: A Hypothesis-Driven Approach

Given the structural motifs, this compound could potentially exert anticancer effects through several mechanisms, such as competitive inhibition of ATP-binding sites in protein kinases or by disrupting other enzymatic processes crucial for cancer cell survival. Many small molecule kinase inhibitors target the dysregulated activity of protein kinases, which are pivotal in the pathogenesis of cancer.[7] The amine group on the oxane ring could serve as a key interaction point within a target's binding pocket.

A plausible, yet hypothetical, signaling pathway that could be targeted by a novel small molecule inhibitor is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers and controls cell growth, proliferation, and survival.

Hypothetical_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 4-(Trifluoromethyl)oxan -4-amine hydrochloride (Hypothetical Target) Inhibitor->PI3K Inhibits

Caption: Hypothetical targeting of the PI3K/Akt/mTOR pathway.

III. Experimental Protocols: A Step-by-Step Guide

The following protocols provide a robust framework for the initial in vitro evaluation of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT/XTT Assay)

This assay is fundamental for determining the effect of a small molecule inhibitor on cell growth and survival.[5]

A. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

B. Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer[8], A549 for lung cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • DMSO (vehicle)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

C. Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.[5]

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations. A common starting point is a logarithmic dilution series from 1 nM to 100 µM.[9]

  • Compound Treatment: Treat the cells with the serial dilutions of the compound for a specified duration, typically 48-72 hours.[5] Include a vehicle control (DMSO at the highest concentration used, typically ≤ 0.5%) and a positive control for cytotoxicity (e.g., doxorubicin).[5][9]

  • Reagent Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Data Acquisition: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Analysis of Protein Expression and Signaling Pathways (Western Blotting)

This technique is used to determine if the compound modulates downstream signaling pathways by assessing the levels and phosphorylation status of key proteins.[5]

A. Principle: Western blotting allows for the detection of specific proteins in a complex mixture. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

B. Materials:

  • 6-well plates

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA or Bradford assay)[5]

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, phospho-Akt, mTOR, phospho-mTOR, PARP, Cleaved Caspase-3)

  • HRP-conjugated secondary antibodies[5]

  • Chemiluminescent substrate and imaging system

C. Step-by-Step Methodology:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the inhibitor at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.[9]

  • Protein Quantification: Quantify the protein concentration of the lysates using a protein assay to ensure equal loading.[9]

  • Electrophoresis and Transfer: Denature the protein samples and load equal amounts onto an SDS-PAGE gel for separation. Transfer the separated proteins to a membrane.[9]

  • Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[9]

Experimental_Workflow Start Start: Novel Compound 4-(Trifluoromethyl)oxan-4-amine HCl Viability 1. In Vitro Cytotoxicity Screening (MTT/XTT Assay on Cancer Cell Lines) Start->Viability IC50 Determine IC50 Value Viability->IC50 Mechanism 2. Mechanism of Action Studies IC50->Mechanism InVivo 4. In Vivo Efficacy Studies (Xenograft Models) IC50->InVivo Inform Dosing Apoptosis Apoptosis Assay (Annexin V / PI) Mechanism->Apoptosis WesternBlot Western Blotting (Signaling Pathways) Mechanism->WesternBlot TargetID 3. Target Identification (Advanced) (e.g., Kinase Profiling, Pull-down Assays) Mechanism->TargetID TargetID->InVivo End Lead Optimization & Preclinical Development InVivo->End

Caption: General experimental workflow for inhibitor characterization.

IV. Data Presentation and Interpretation

Quantitative data should be summarized in a clear and structured format.

Table 1: Hypothetical IC50 Values of this compound

Cell LineCancer TypeIncubation TimeIC50 (µM)
MCF-7Breast Adenocarcinoma72 hours8.5 ± 1.2
PC-3Prostate Adenocarcinoma72 hours15.2 ± 2.5
A549Lung Carcinoma72 hours21.7 ± 3.1
HCT116Colorectal Carcinoma72 hours12.4 ± 1.9

Table 2: Interpretation of Western Blot Results

Protein TargetTreatment Condition (vs. Control)Expected Result for Active CompoundInterpretation
p-Akt (Ser473)1x IC50, 24hDecreasedInhibition of the PI3K/Akt pathway
Total Akt1x IC50, 24hNo changeEffect is on phosphorylation, not total protein level
Cleaved PARP1x IC50, 48hIncreasedInduction of apoptosis
Cleaved Caspase-31x IC50, 48hIncreasedActivation of the caspase cascade

V. Troubleshooting and Optimization

Common issues can arise during the evaluation of novel small molecule inhibitors.

Troubleshooting_Decision_Tree Issue Issue: No or Low Activity in Cell Viability Assay Solubility Check Solubility. Is the compound fully dissolved in DMSO stock and diluted medium? Issue->Solubility Concentration Test a Wider/Higher Concentration Range (e.g., up to 200 µM) Solubility->Concentration Yes Purity Verify Compound Identity and Purity (e.g., LC-MS, NMR) Solubility->Purity No Target Confirm Target Expression in the Chosen Cell Line (via Western Blot or qPCR) Concentration->Target Incubation Increase Incubation Time (e.g., 96 hours) Target->Incubation

Caption: Troubleshooting guide for in vitro inhibitor experiments.

Solubility Issues: Poor solubility is a frequent challenge. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[9] If problems persist, pre-warming the medium or trying a different, compatible solvent may help.[9]

High Variability: High variability between replicate wells can obscure results. This can be caused by inconsistent cell seeding, edge effects in the plate, or pipetting errors. Ensure proper mixing of cell suspensions and avoid using the outer wells of the plate if edge effects are suspected.

VI. Conclusion and Future Directions

The protocols and frameworks detailed in this guide provide a comprehensive starting point for the systematic evaluation of this compound as a potential anticancer agent. While its specific biological targets remain to be elucidated, a hypothesis-driven approach focusing on key oncogenic signaling pathways is a rational strategy. Positive results from these initial in vitro studies would warrant further investigation, including broader screening against a larger panel of cancer cell lines (such as the NCI-60 panel[10]), advanced target deconvolution studies, and eventual evaluation in preclinical in vivo models, such as xenograft studies in mice.[10][11] The journey from a novel chemical scaffold to a potential therapeutic agent is long, but it begins with rigorous and systematic preclinical evaluation.

VII. References

  • BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays. Retrieved from 5

  • Zhang, P., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimizing Small Molecule Inhibitor Concentration for Cancer Cell Lines. Retrieved from 9

  • Sigma-Aldrich. 4-(trifluoromethyl)-tetrahydro-2h-pyran-4-amine. Retrieved from --INVALID-LINK--

  • Shukla, N., et al. (2016). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Pharmacological Reviews. Retrieved from --INVALID-LINK--

  • Schenone, S., et al. (2024). Editorial: Exploring novel approaches to small molecule kinase inhibitors in cancer treatment. Frontiers in Chemistry. Retrieved from --INVALID-LINK--

  • Esteves, C. I. A., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Retrieved from --INVALID-LINK--

  • Sokolov, V. V., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules. Retrieved from --INVALID-LINK--

  • Li, Y., et al. (2019). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Organic Chemistry Frontiers. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). 4-(trifluoroMethyl)-tetrahydro-2H-Pyran-4-aMine hydrochloride. Retrieved from --INVALID-LINK--

  • A2B Chem. 4-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine hydrochloride – (1354961-50-4). Retrieved from --INVALID-LINK--

  • Wang, D., et al. (2012). Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro. Clinical Science. Retrieved from --INVALID-LINK--

  • BenchChem. 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride. Retrieved from --INVALID-LINK--

  • Futyra, K., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Retrieved from --INVALID-LINK--

  • Wang, L., et al. (2013). Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. Bioorganic & Medicinal Chemistry Letters. Retrieved from --INVALID-LINK--

  • Leong, C. O., et al. (2002). Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer. Retrieved from --INVALID-LINK--

References

synthesis of corrosion inhibitors using trifluoromethylated amines.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Evaluation of Trifluoromethylated Amine-Based Corrosion Inhibitors

This document serves as a detailed guide for researchers, scientists, and chemical development professionals on the synthesis and evaluation of corrosion inhibitors derived from trifluoromethylated amines. It provides both the theoretical basis and practical, step-by-step protocols for synthesizing these compounds and assessing their performance.

Introduction: The Imperative for Advanced Corrosion Inhibitors

Corrosion, the electrochemical degradation of metals, poses significant economic and safety challenges across numerous industries, from oil and gas to public infrastructure.[1] Organic compounds are widely employed as corrosion inhibitors because they can adsorb onto a metal's surface to form a protective barrier.[2][3] The effectiveness of these organic inhibitors is often linked to the presence of heteroatoms (like nitrogen, oxygen, or sulfur) and π-electrons in their molecular structure, which act as centers for adsorption.[3][4]

The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, including lipophilicity, metabolic stability, and electronic nature.[5][6] The trifluoromethyl (CF₃) group, in particular, is a powerful electron-withdrawing group that can enhance the adsorption of a molecule onto a metal surface and increase its hydrophobicity, thereby creating a more robust and water-repellent protective film.[7] This guide focuses on leveraging these properties by providing detailed protocols for the synthesis of trifluoromethylated amine derivatives—specifically Schiff bases—and the subsequent evaluation of their efficacy as corrosion inhibitors for mild steel in acidic environments.

Part 1: Synthesis and Characterization

Core Principle: The Versatility of Schiff Base Synthesis

Schiff bases, characterized by an imine (C=N) functional group, are excellent candidates for corrosion inhibitors due to the presence of the nitrogen heteroatom and the π-system of the imine bond, which facilitate strong adsorption onto metal surfaces.[4][8] They are typically synthesized through a straightforward condensation reaction between a primary amine and an aldehyde or ketone. By using a trifluoromethylated amine or aldehyde, the unique properties of the CF₃ group can be readily incorporated into the final inhibitor molecule.

Protocol 1: Synthesis of (E)-2-(((4-(trifluoromethyl)phenyl)imino)methyl)phenol

This protocol details the synthesis of a representative trifluoromethylated Schiff base from 4-(trifluoromethyl)aniline and salicylaldehyde.

Rationale: This one-step condensation reaction is a classic method for forming an imine. Glacial acetic acid acts as a catalyst by protonating the carbonyl oxygen of the aldehyde, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. The reflux condition provides the necessary activation energy for the dehydration step that forms the final imine product.

Materials:

  • 4-(Trifluoromethyl)aniline

  • Salicylaldehyde

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Beaker, Buchner funnel, and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.61 g (10 mmol) of 4-(trifluoromethyl)aniline in 20 mL of absolute ethanol. Stir the solution until the amine is fully dissolved.

  • To this solution, add 1.22 g (10 mmol) of salicylaldehyde.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or water bath. Maintain reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A yellow crystalline solid should precipitate out of the solution.

  • Cool the mixture further in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven or desiccator.

  • Calculate the percentage yield and proceed with characterization.

Workflow for Schiff Base Synthesis

cluster_synthesis Synthesis Protocol A 1. Dissolve 4-(Trifluoromethyl)aniline in Ethanol B 2. Add Salicylaldehyde & Acetic Acid Catalyst A->B C 3. Reflux Mixture (2-3 hours) B->C D 4. Cool to Room Temp & Ice Bath C->D E 5. Filter Precipitate D->E F 6. Wash with Cold Ethanol E->F G 7. Dry Product F->G H Characterization (FT-IR, NMR) G->H

Caption: Workflow for synthesizing a trifluoromethylated Schiff base.

Characterization of the Synthesized Inhibitor

To confirm the successful synthesis of the target Schiff base, standard analytical techniques should be employed:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The appearance of a strong absorption band around 1615-1630 cm⁻¹ is indicative of the C=N imine stretch, while the disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretches from the primary amine (around 3300-3400 cm⁻¹) confirms the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): ¹H NMR should show a characteristic singlet for the imine proton (-CH=N-) around 8.5-9.0 ppm. ¹³C NMR will confirm the presence of the imine carbon and the trifluoromethylated carbon.

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its identity.

Technique Expected Result for Successful Synthesis
FT-IRAppearance of C=N stretch (~1625 cm⁻¹); disappearance of C=O and N-H stretches
¹H NMRSinglet for imine proton (-CH=N-) at ~8.5-9.0 ppm
Mass SpecMolecular ion peak corresponding to the calculated molecular weight (265.23 g/mol )
Table 1: Summary of expected characterization data for the synthesized Schiff base.

Part 2: Evaluating Corrosion Inhibition Performance

Core Principle: Quantifying Protection

The primary goal of a corrosion inhibitor is to reduce the rate of corrosion.[2] This is typically evaluated by immersing a metal sample (e.g., mild steel) in a corrosive medium (e.g., 1 M HCl), both with and without the inhibitor, and measuring the difference in the corrosion rate.[4][9] This section outlines two standard methods: weight loss and electrochemical techniques.

Protocol 2: Weight Loss Measurements

Rationale: This gravimetric method provides a direct and easily understandable measure of corrosion rate and inhibition efficiency. It relies on the principle that a lower mass loss in the presence of the inhibitor corresponds to better protection.

Procedure:

  • Coupon Preparation: Cut mild steel coupons into uniform dimensions (e.g., 2 cm x 2 cm x 0.1 cm). Abrade the surfaces with progressively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry.

  • Initial Weighing: Accurately weigh each coupon using an analytical balance (W₁).

  • Immersion: Prepare beakers with 100 mL of 1 M HCl (blank solution) and 100 mL of 1 M HCl containing various concentrations of the synthesized inhibitor (e.g., 100, 200, 500 ppm).

  • Completely immerse one prepared coupon in each beaker. Cover the beakers and leave them undisturbed at a constant temperature (e.g., 298 K) for a set duration (e.g., 6 hours).

  • Cleaning and Final Weighing: After the immersion period, carefully remove the coupons. Clean them with a brush in running water to remove corrosion products, rinse with deionized water and acetone, and dry thoroughly.

  • Accurately reweigh each coupon (W₂).

  • Calculations:

    • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D)

      • Where ΔW is the weight loss (W₁ - W₂ in grams), A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of mild steel (~7.85 g/cm³).

    • Inhibition Efficiency (IE%) : IE% = [(CR_blank - CR_inh) / CR_blank] × 100

      • Where CR_blank is the corrosion rate in the blank solution and CR_inh is the corrosion rate in the inhibitor solution.

Protocol 3: Electrochemical Measurements

Rationale: Electrochemical techniques like Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) offer rapid and detailed insights into the corrosion inhibition mechanism.[10][11] They measure how the inhibitor alters the electrochemical reactions occurring at the metal-solution interface.

Experimental Setup:

  • A standard three-electrode electrochemical cell is used, containing the corrosive solution (1 M HCl) with and without the inhibitor.

  • Working Electrode (WE): A mild steel coupon with a defined exposed area.

  • Counter Electrode (CE): A platinum wire or graphite rod.

  • Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

Procedure A: Potentiodynamic Polarization (PDP)

  • Immerse the three electrodes in the test solution and allow the system to stabilize for about 30 minutes to reach a steady Open Circuit Potential (OCP).

  • Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).

  • Plot the resulting current density (log i) versus the electrode potential (E) to generate a Tafel plot.

  • Data Analysis:

    • Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • Inhibition Efficiency (IE%) : IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100

    • The shift in E_corr in the presence of the inhibitor indicates the type of inhibition. If the shift is >85 mV, it is considered an anodic or cathodic inhibitor; if <85 mV, it is a mixed-type inhibitor.[12]

Procedure B: Electrochemical Impedance Spectroscopy (EIS)

  • After OCP stabilization, apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real).

  • Data Analysis:

    • The Nyquist plot for mild steel in HCl typically shows a single depressed semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct). A larger diameter signifies greater resistance to corrosion.

    • Inhibition Efficiency (IE%) : IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100

    • The data can be fitted to an equivalent electrical circuit to model the corrosion process and extract quantitative parameters.

Workflow for Corrosion Inhibition Evaluation

cluster_eval Corrosion Testing Workflow cluster_wl Weight Loss Method cluster_ec Electrochemical Methods A Prepare Mild Steel Coupons B Prepare Test Solutions (1 M HCl +/- Inhibitor) A->B C Immerse & Weigh Coupons B->C E Setup 3-Electrode Cell B->E D Calculate Corrosion Rate & Inhibition Efficiency (IE%) C->D I Compare Results & Conclude Efficacy D->I F Run PDP & EIS Tests E->F G Analyze Tafel & Nyquist Plots F->G H Calculate icorr, Rct & Inhibition Efficiency (IE%) G->H H->I

Caption: Experimental workflow for evaluating inhibitor performance.

Part 3: Data Interpretation and Mechanism

Summarized Performance Data

The data obtained from the above protocols can be tabulated for clear comparison.

Inhibitor Conc. (ppm) Corrosion Rate (mm/y) IE% (Weight Loss)
0 (Blank)15.2-
1004.173.0%
2002.384.9%
5000.994.1%
Table 2: Representative weight loss measurement results.
Inhibitor Conc. (ppm) E_corr (mV vs SCE) i_corr (µA/cm²) IE% (PDP)
0 (Blank)-4801250-
500-4957594.0%
Table 3: Representative potentiodynamic polarization data.
Inhibitor Conc. (ppm) R_ct (Ω·cm²) IE% (EIS)
0 (Blank)45-
50085094.7%
Table 4: Representative electrochemical impedance spectroscopy data.

The results consistently show that as the inhibitor concentration increases, the corrosion rate and corrosion current density decrease, while the charge transfer resistance and inhibition efficiency increase, demonstrating effective protection.

Mechanism of Inhibition

The trifluoromethylated Schiff base inhibits corrosion by adsorbing onto the mild steel surface. This process blocks the active sites where corrosion (both anodic dissolution of iron and cathodic hydrogen evolution) occurs.[2]

Mechanism of Adsorption:

  • Physisorption: In an acidic solution, the nitrogen atom of the imine group can become protonated, leading to electrostatic attraction with the negatively charged metal surface (due to adsorbed Cl⁻ ions).

  • Chemisorption: The lone pair of electrons on the nitrogen atom and the π-electrons from the aromatic rings can be shared with the vacant d-orbitals of the iron atoms, forming coordinate covalent bonds.[3][4]

  • Hydrophobic Barrier: The trifluoromethyl group enhances the hydrophobicity of the adsorbed layer, effectively repelling water and corrosive species from the metal surface.[7]

cluster_mech Inhibition Mechanism A Inhibitor Molecule (with CF3, N, π-electrons) C Adsorption at Metal/Solution Interface A->C B Mild Steel Surface in Acidic Solution B->C D Formation of Protective Hydrophobic Film C->D E Blocking of Anodic & Cathodic Sites D->E F Reduced Corrosion Rate E->F

Caption: The mechanism of action for a trifluoromethylated inhibitor.

Conclusion

This guide provides a comprehensive framework for the synthesis and evaluation of trifluoromethylated amine-based corrosion inhibitors. The inclusion of the CF₃ group is a promising strategy for developing highly effective inhibitors due to its unique electronic and hydrophobic properties. The detailed protocols for synthesis via Schiff base condensation and performance evaluation using weight loss, PDP, and EIS methods offer a reliable pathway for researchers to explore and optimize this class of compounds for industrial applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Trifluoromethyl)oxan-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Trifluoromethyl)oxan-4-amine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the synthetic challenges and improve your reaction yields.

Introduction: The Synthetic Challenge

The synthesis of 4-(Trifluoromethyl)oxan-4-amine presents a unique set of challenges, primarily centered around the installation of a trifluoromethyl group and an amine functionality on the same quaternary carbon of the oxane ring. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of adjacent functional groups. A common and effective synthetic strategy involves a two-step process: the nucleophilic trifluoromethylation of a commercially available oxan-4-one, followed by the conversion of the resulting tertiary alcohol to the desired primary amine. This guide will focus on troubleshooting and optimizing this synthetic route.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Part 1: Nucleophilic Trifluoromethylation of Oxan-4-one

Question 1: My nucleophilic trifluoromethylation of oxan-4-one using TMSCF₃ (Ruppert-Prakash reagent) is giving a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in this reaction are often traced back to a few key factors:

  • Incomplete activation of TMSCF₃: The Ruppert-Prakash reagent itself is unreactive and requires a nucleophilic activator, typically a fluoride source, to generate the active trifluoromethide anion or a related hypervalent silicon species.[1] Ensure your fluoride source (e.g., TBAF, CsF) is anhydrous, as water can quench the reactive intermediates.

  • Reaction temperature: While the reaction is often initiated at low temperatures (e.g., -78 °C) to control exothermicity, allowing the reaction to slowly warm to room temperature is crucial for driving it to completion.[1]

  • Solvent choice: Anhydrous aprotic solvents like THF are standard. Ensure your solvent is rigorously dried, as trace amounts of water can significantly impact the reaction efficiency.

  • Purity of starting materials: Ensure the oxan-4-one is pure and free of any acidic impurities that could neutralize the catalytic activator.

Troubleshooting Table 1: Optimizing Nucleophilic Trifluoromethylation

ParameterStandard ConditionTroubleshooting ActionRationale
Activator Catalytic TBAF or CsFUse freshly dried activator; consider stoichiometric amounts if catalytic amounts fail.Ensures sufficient generation of the active trifluoromethylating species.
Temperature -78 °C to RTAfter initial addition at low temperature, allow for a prolonged stir at room temperature (e.g., 12-24 hours).Provides the necessary activation energy for the reaction to proceed to completion.
Solvent Anhydrous THFUse freshly distilled THF over a suitable drying agent (e.g., sodium/benzophenone).Prevents quenching of the highly reactive trifluoromethide anion.
TMSCF₃ 1.1 - 1.5 equivalentsUse freshly opened or distilled TMSCF₃.The reagent can degrade over time, especially if exposed to moisture.

Question 2: I am observing the formation of significant side products during the trifluoromethylation reaction. What could they be and how can I minimize them?

Answer: A common side product is the silyl enol ether of oxan-4-one. This can arise if the trifluoromethide anion acts as a base rather than a nucleophile, deprotonating the ketone at the alpha-position. To minimize this, ensure a sufficiently low reaction temperature during the initial addition of TMSCF₃ to favor nucleophilic attack over deprotonation.

Part 2: Conversion of 4-(Trifluoromethyl)oxan-4-ol to 4-(Trifluoromethyl)oxan-4-amine

Question 3: My Ritter reaction to convert the tertiary alcohol to the amine is failing or giving a complex mixture of products. What are the critical parameters for this reaction?

Answer: The Ritter reaction is a powerful tool for converting tertiary alcohols to N-alkyl amides, which can then be hydrolyzed to the primary amine. However, its success is highly dependent on several factors:

  • Acid Strength and Concentration: The Ritter reaction requires a strong acid (e.g., concentrated sulfuric acid, trifluoroacetic acid) to protonate the alcohol and facilitate its departure as a water molecule, generating a stable tertiary carbocation.[2][3][4] Insufficient acid strength or concentration will lead to incomplete reaction.

  • Nitrile as Solvent and Reagent: Often, the nitrile (e.g., acetonitrile) is used in excess, serving as both the reagent and the solvent.[3] This high concentration drives the nucleophilic attack on the carbocation.

  • Carbocation Stability and Rearrangements: The tertiary carbocation intermediate stabilized by the adjacent trifluoromethyl group is prone to rearrangement. While the trifluoromethyl group is destabilizing, the oxane ring can potentially undergo rearrangement. Careful control of reaction conditions, particularly temperature, is crucial.[5]

  • Hydrolysis Step: After the formation of the N-alkyl amide, a separate hydrolysis step (acidic or basic) is required to obtain the primary amine. Ensure this step is carried out to completion.

Question 4: I am concerned about potential side reactions during the Ritter amination. What should I look out for?

Answer: Besides the desired amidation, several side reactions can occur:

  • Elimination: The tertiary carbocation can undergo elimination to form an alkene. This is often favored at higher temperatures.

  • Rearrangement: As mentioned, the carbocation can rearrange to a more stable form, leading to a mixture of isomeric products.[5]

  • Polymerization: Under strongly acidic conditions, side reactions leading to polymeric materials can occur.

To mitigate these, maintain a low reaction temperature and carefully control the addition of the alcohol to the acid/nitrile mixture.

Frequently Asked Questions (FAQs)

Q1: What is the overall expected yield for the two-step synthesis of 4-(Trifluoromethyl)oxan-4-amine? A1: While yields can vary depending on the scale and specific conditions, a yield of 60-80% for the nucleophilic trifluoromethylation and 50-70% for the Ritter reaction and subsequent hydrolysis are considered good. The overall yield for the two-step process would typically be in the range of 30-56%.

Q2: Are there alternative methods to the Ritter reaction for converting the tertiary alcohol to the amine? A2: Yes, other methods exist, though they may be more complex. These include variations of the Mitsunobu reaction with a nitrogen nucleophile, or conversion of the alcohol to a leaving group followed by substitution with an azide and subsequent reduction.[6] However, for a tertiary alcohol, these methods can be challenging due to steric hindrance.

Q3: How can I purify the final 4-(Trifluoromethyl)oxan-4-amine product? A3: The final amine is a relatively polar compound. Purification can typically be achieved by column chromatography on silica gel, using a gradient of a polar solvent (e.g., methanol or isopropanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate). The use of a small amount of a basic modifier like triethylamine in the eluent can help to prevent tailing on the column. Alternatively, purification via the formation of a salt (e.g., hydrochloride or trifluoroacetate) and subsequent recrystallization can be effective.[7]

Q4: What are the key safety precautions for this synthesis? A4: Both steps of this synthesis involve hazardous materials.

  • TMSCF₃ is toxic and moisture-sensitive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Strong acids like concentrated sulfuric acid are highly corrosive. Handle with extreme care, using appropriate PPE.

  • The Ritter reaction can be exothermic. Slow and controlled addition of the alcohol to the acid is essential.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

Experimental Protocols

Protocol 1: Synthesis of 4-(Trifluoromethyl)oxan-4-ol

This protocol is a general guideline for the nucleophilic trifluoromethylation of oxan-4-one using the Ruppert-Prakash reagent.

Materials:

  • Oxan-4-one

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add oxan-4-one (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add TMSCF₃ (1.2 eq) to the cooled solution via syringe.

  • Add a catalytic amount of TBAF solution (0.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product, the trimethylsilyl-protected alcohol, is then subjected to acidic hydrolysis (e.g., 1M HCl in THF) to yield 4-(Trifluoromethyl)oxan-4-ol.

  • Purify the final product by flash column chromatography.

Protocol 2: Synthesis of 4-(Trifluoromethyl)oxan-4-amine via the Ritter Reaction

This protocol outlines the conversion of 4-(Trifluoromethyl)oxan-4-ol to the corresponding primary amine.

Materials:

  • 4-(Trifluoromethyl)oxan-4-ol

  • Acetonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH) solution for neutralization and hydrolysis

Procedure:

  • To a flask containing acetonitrile, carefully add concentrated sulfuric acid (2.0 eq) at 0 °C.

  • Slowly add a solution of 4-(Trifluoromethyl)oxan-4-ol (1.0 eq) in acetonitrile to the acidic solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by TLC or LC-MS for the formation of the N-acetyl amide intermediate.

  • Once the formation of the amide is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a concentrated NaOH solution.

  • Extract the N-acetyl amide with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

  • The crude amide is then subjected to hydrolysis by refluxing in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH) until the amide is fully consumed.

  • After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate to obtain the crude 4-(Trifluoromethyl)oxan-4-amine.

  • Purify the final product by column chromatography or by salt formation and recrystallization.

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Trifluoromethylation cluster_step2 Step 2: Amination (Ritter Reaction) start Oxan-4-one reagents1 1. TMSCF₃, cat. TBAF 2. THF, -78 °C to RT intermediate1 4-(Trifluoromethyl)oxan-4-ol reagents1->intermediate1 Nucleophilic Addition reagents2 1. CH₃CN, H₂SO₄ 2. Hydrolysis intermediate1->reagents2 Carbocation formation & Nucleophilic attack product 4-(Trifluoromethyl)oxan-4-amine reagents2->product

Caption: Overall workflow for the synthesis of 4-(Trifluoromethyl)oxan-4-amine.

Ritter Reaction Mechanism

RitterMechanism cluster_mechanism Ritter Reaction Mechanism alcohol Tertiary Alcohol (4-(CF₃)oxan-4-ol) protonation Protonated Alcohol alcohol->protonation + H⁺ carbocation Tertiary Carbocation (+ Water) protonation->carbocation - H₂O nitrilium Nitrilium Ion carbocation->nitrilium + CH₃CN amide_intermediate N-Alkyl Amide (after H₂O workup) nitrilium->amide_intermediate + H₂O final_amine Primary Amine (after hydrolysis) amide_intermediate->final_amine Hydrolysis

References

Technical Support Center: Purification of Trifluoromethylated Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of trifluoromethylated amine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these unique molecules. The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group imparts distinct chemical properties that can complicate standard purification protocols. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of trifluoromethylated amines, offering probable causes and actionable solutions.

Issue 1: Poor Separation and Streaking during Silica Gel Flash Chromatography

You Observe: Your trifluoromethylated amine streaks down the silica gel column, leading to broad peaks and poor separation from impurities.

Probable Cause: The primary issue is often the interaction between the basic amine and the acidic silanol groups on the surface of the silica gel.[1] This acid-base interaction can lead to irreversible adsorption, tailing of peaks, and even degradation of the target compound.[1] While the -CF3 group reduces the basicity of the amine, significant interaction can still occur.

Solutions:

  • Mobile Phase Modification:

    • Add a Competing Base: Incorporate a small amount of a volatile tertiary amine, such as triethylamine (Et3N) (typically 0.1-1%), into your mobile phase.[2] The triethylamine will preferentially interact with the acidic sites on the silica, minimizing the interaction with your product and allowing for better elution.

    • Ammonia in Methanol: For more polar amines, a common mobile phase is a gradient of methanol in dichloromethane (DCM). Using a pre-mixed solution of 7N ammonia in methanol as the polar component can also effectively neutralize the silica surface.

  • Alternative Stationary Phases:

    • Basic Alumina: Switching to a basic stationary phase like alumina can be a straightforward solution to avoid the acidic nature of silica gel.[2]

    • Amine-Functionalized Silica: Using a column packed with amine-functionalized silica can provide a more inert surface for the separation of basic compounds.[1]

    • Reversed-Phase Chromatography: For polar and ionizable compounds, reversed-phase flash chromatography can be an excellent alternative.[1] The separation is based on hydrophobicity, avoiding the acid-base interaction issues. A mobile phase of acetonitrile and water, sometimes with a modifier like triethylamine, is typically used.[1]

Issue 2: Low Recovery or Product Degradation after Acid-Base Extraction

You Observe: After performing a standard acid-base extraction to remove neutral or acidic impurities, the yield of your recovered trifluoromethylated amine is significantly lower than expected, or you observe new, unexpected spots on your TLC/peaks in your LC-MS.

Probable Cause:

  • Reduced Basicity: The electron-withdrawing -CF3 group significantly lowers the pKa of the amine compared to its non-fluorinated analog. The aqueous acid used for the extraction may not be strong enough to fully protonate your amine, leaving a substantial amount of the free base in the organic layer.

  • Hydrolytic Instability: Some N-CF3 compounds can be unstable under strongly acidic or basic conditions, leading to decomposition.[3][4][5] This is particularly true for N-CF3 secondary amines.[3]

Solutions:

  • Optimize pH for Extraction:

    • Use a stronger acid for the initial extraction if incomplete protonation is suspected. However, be mindful of potential degradation.

    • During the basification step to regenerate the free amine, avoid using strong bases like NaOH if your compound is base-sensitive.[4] A milder base such as sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3) may be sufficient and less likely to cause degradation.[6]

    • Carefully monitor the pH of the aqueous layer during both acidification and basification.

  • Minimize Contact Time: Perform the extraction quickly and at a lower temperature (e.g., in an ice bath) to minimize the risk of degradation.

  • Alternative Workup: If your compound is highly sensitive to aqueous acid and base, consider alternative purification methods such as direct chromatography, recrystallization, or precipitation.

Issue 3: Difficulty with Recrystallization

You Observe: Your trifluoromethylated amine either oils out of solution, remains stubbornly soluble in a wide range of solvents, or crystallizes poorly, trapping impurities.

Probable Cause: The presence of the trifluoromethyl group can significantly alter the polarity and crystal packing properties of the molecule, making solvent selection for recrystallization challenging.

Solutions:

  • Form a Salt: A highly effective strategy for purifying amines is to convert them into a salt, which often has better-defined crystalline properties.[2][7]

    • Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol).

    • Add a solution of an acid, such as HCl in diethyl ether or trifluoroacetic acid (TFA), dropwise until precipitation is complete.[7]

    • The resulting ammonium salt can then be recrystallized from a different solvent system.[8]

  • Systematic Solvent Screening:

    • Start with a single solvent system. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[9]

    • If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Gently heat to redissolve and then allow to cool slowly.[9]

  • Initiate Crystallization:

    • If crystals are slow to form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[9]

Frequently Asked Questions (FAQs)

Q1: What is the first-pass purification method I should try for a newly synthesized trifluoromethylated amine?

For many syntheses, a simple filtration or an acid-base extraction is a good starting point. Several modern N-trifluoromethylation methods generate inorganic salts (e.g., Ag2S, (Me4N)HF2) as byproducts, which can often be removed by filtering the reaction mixture through a pad of Celite®.[10][11] This can significantly purify the crude product before any further steps are taken. If the impurities are primarily neutral or acidic, a carefully executed acid-base extraction is a logical next step.[12][13]

Q2: How can I assess the purity of my final trifluoromethylated amine compound?

A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust and precise method for quantifying purity and identifying impurities.[14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for volatile and semi-volatile compounds, providing both separation and structural information about impurities through mass spectral data.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR are essential for structural confirmation.

    • ¹⁹F NMR is crucial for confirming the presence and chemical environment of the trifluoromethyl group.[16] Quantitative ¹⁹F NMR (qNMR) can also be used for purity determination with an internal standard.

Q3: My trifluoromethylated amine is an intermediate in a multi-step synthesis. Should I use a protecting group to simplify purification?

Yes, using a protecting group can be a very effective strategy. The choice of protecting group depends on the overall synthetic route and the stability of your compound to the protection and deprotection conditions.

  • Boc (tert-butyloxycarbonyl): This is a very common amine protecting group that is stable to many reaction conditions but can be easily removed with acid (e.g., TFA).[17]

  • Bn (Benzyl): The benzyl group is also widely used and can be removed by catalytic hydrogenolysis, which are generally mild conditions.[17]

  • Sulfinamides: These can serve as temporary protecting groups for amines and can be removed under acidic conditions.[18]

Protecting the amine can make the compound less polar and less basic, which can simplify chromatographic purification on silica gel.

Q4: Are there any simple, non-chromatographic purification methods for trifluoromethylated amines?

Absolutely. One powerful technique involves precipitation and filtration. For instance, in some synthetic protocols using reagents like (Me4N)SCF3 and AgF, the byproducts are salts that can be precipitated by adding a non-polar solvent like hexane or pentane.[10] The desired N-CF3 product remains dissolved in the more polar reaction solvent (e.g., acetonitrile), and can be isolated by simple filtration of the salts followed by solvent evaporation.[10] This method is highly efficient and avoids the need for chromatography.[10]

Data Summary & Protocols

Table 1: Comparison of Analytical Techniques for Purity Assessment
TechniquePrincipleBest ForAdvantagesLimitations
HPLC-UV Separation based on polarity, UV absorbance detection.[16]Purity testing, quantification, impurity profiling.[16]High precision and accuracy, robust, widely available.[16]Requires a UV chromophore.
GC-MS Separation based on volatility, mass fragmentation detection.[16]Identification and quantification of volatile impurities.[14]High sensitivity and selectivity, provides structural information.[16]Requires volatile and thermally stable analytes.[16]
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei.[16]Structural elucidation, identity confirmation, quantification (qNMR).[16]Provides definitive structural information, non-destructive.[16]Lower sensitivity compared to chromatographic methods.[16]
Experimental Protocol: Purification via Salt Formation and Recrystallization

This protocol is a general guideline for purifying a trifluoromethylated amine by forming its hydrochloride salt.

  • Dissolution: Dissolve the crude trifluoromethylated amine in a minimum amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Salt Formation: While stirring, slowly add a solution of 2M HCl in diethyl ether dropwise. A precipitate (the hydrochloride salt) should form. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration, washing the solid with a small amount of cold diethyl ether.

  • Recrystallization:

    • Transfer the crude salt to a clean flask.

    • Add a suitable recrystallization solvent (e.g., ethanol, methanol/diethyl ether, or isopropanol) in small portions while heating until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature.

    • If necessary, place the flask in an ice bath to maximize crystal formation.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visual Workflows

Diagram 1: Decision Tree for Purification Method Selection

This diagram provides a logical workflow for choosing an appropriate purification technique for a trifluoromethylated amine.

Purification_Decision_Tree start Crude Trifluoromethylated Amine check_byproducts Are byproducts insoluble salts? start->check_byproducts filtration Precipitate byproducts (e.g., with hexane) & Filter check_byproducts->filtration Yes extraction_q Are impurities neutral/acidic? check_byproducts->extraction_q No check_purity1 Is product pure? filtration->check_purity1 end_node Pure Product check_purity1->end_node Yes check_purity1->extraction_q No extraction Perform Acid-Base Extraction extraction_q->extraction Yes chromatography_q Is compound stable on silica? extraction_q->chromatography_q No check_purity2 Is product pure? extraction->check_purity2 check_purity2->end_node Yes check_purity2->chromatography_q No flash_silica Flash Chromatography (Silica Gel + Amine modifier) chromatography_q->flash_silica Yes alt_chrom Alternative Chromatography (Alumina, Amine-silica, or Reversed-Phase) chromatography_q->alt_chrom No/Streaking recrystallize_q Is compound crystalline? chromatography_q->recrystallize_q If chromatography fails or is undesirable flash_silica->end_node alt_chrom->end_node recrystallize_q->chromatography_q No Re-evaluate options recrystallize Recrystallize (as free base or salt) recrystallize_q->recrystallize Yes recrystallize->end_node

Caption: Decision workflow for selecting a purification strategy.

Diagram 2: Troubleshooting Silica Gel Chromatography

This diagram illustrates the logical steps to take when encountering issues with silica gel chromatography of trifluoromethylated amines.

Chromatography_Troubleshooting start Problem: Streaking/Poor Separation on Silica Gel cause Probable Cause: Acid-Base Interaction with Silanols start->cause solution1 Option 1: Modify Mobile Phase cause->solution1 solution2 Option 2: Change Stationary Phase cause->solution2 solution1a Add 0.1-1% Triethylamine (Et3N) to Eluent solution1->solution1a solution1b Use NH3/MeOH in DCM for polar compounds solution1->solution1b outcome Improved Peak Shape and Separation solution1a->outcome solution1b->outcome solution2a Use Basic Alumina solution2->solution2a solution2b Use Amine-Functionalized Silica solution2->solution2b solution2c Use Reversed-Phase (C18) Silica solution2->solution2c solution2a->outcome solution2b->outcome solution2c->outcome

Caption: Troubleshooting guide for silica gel chromatography.

References

Technical Support Center: Overcoming Solubility Challenges with 4-(Trifluoromethyl)oxan-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 5, 2026

Introduction

Welcome to the technical support guide for 4-(Trifluoromethyl)oxan-4-amine hydrochloride (CAS No. 1354961-50-4).[1] This document is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility issues commonly encountered with this compound. As a trifluoromethylated amine hydrochloride salt, its solubility behavior is governed by a complex interplay of its structural features and the physicochemical properties of the solvent system.[2][3] This guide offers a blend of theoretical principles and practical, field-proven strategies to ensure successful experimental outcomes.

Core Concepts: Understanding the Molecule

This compound is comprised of a tetrahydropyran (oxane) ring, a trifluoromethyl group, and an amine group which is salified with hydrochloric acid. This structure presents a duality in its nature: the oxane ring and the highly electronegative trifluoromethyl group contribute to its hydrophobic character, while the amine hydrochloride salt form is intended to enhance aqueous solubility.[2][4] Challenges often arise when the hydrophobic regions of the molecule dominate its behavior in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

Q2: I'm observing a precipitate after adding the compound to my aqueous buffer. What is the likely cause?

A2: This is a common issue and can be attributed to several factors:

  • pH of the medium: Amine salts are more soluble in acidic conditions.[5][6][7] If your buffer has a neutral or basic pH, the hydrochloride salt may convert to its less soluble free base form, causing it to precipitate.[6][8]

  • Common Ion Effect: The presence of chloride ions in your buffer (e.g., from NaCl) can decrease the solubility of the hydrochloride salt.[9]

  • Concentration: You may be exceeding the compound's solubility limit in that specific medium.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, organic solvents are often a good starting point for creating stock solutions.[10] Common choices include:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Dimethylformamide (DMF)

It is crucial to start with small-scale tests to ensure compatibility and to determine the maximum achievable concentration.[10] Remember to consider the tolerance of your downstream assay to these organic solvents.

Q4: Is heating recommended to aid dissolution?

A4: Gentle heating can be an effective method to dissolve stubborn compounds.[10] However, exercise caution as excessive or prolonged heat can lead to degradation.[10] It is advisable to warm the solution modestly (e.g., to 37°C) and for a short duration.[10] Always visually inspect for any changes in color or clarity that might indicate degradation.

In-Depth Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers for Biological Assays

You've prepared a stock solution in DMSO, but upon dilution into your cell culture medium or aqueous assay buffer, the compound precipitates.

Underlying Causes & Mechanistic Explanation:

The introduction of the DMSO stock into a predominantly aqueous environment causes a significant change in solvent polarity. The hydrophobic trifluoromethyl and oxane moieties of the molecule are no longer sufficiently solvated, leading to aggregation and precipitation. Furthermore, the pH of the final solution plays a critical role; if it is not sufficiently acidic, the amine salt will deprotonate to the less soluble free base.[5][6]

Systematic Troubleshooting Protocol:
  • pH Adjustment: The solubility of amine salts is highly dependent on pH.[11] Lowering the pH of your aqueous medium can significantly improve solubility by keeping the amine group in its protonated, charged state.[8]

    • Actionable Step: Prepare a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0) and test the solubility of your compound. Ensure the chosen pH is compatible with your experimental system.

  • Co-solvent System: Employing a co-solvent can help bridge the polarity gap between your initial stock solvent and the final aqueous medium.

    • Actionable Step: Prepare intermediate dilutions of your DMSO stock in a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) before the final dilution into the aqueous buffer.

  • Use of Surfactants: Non-ionic surfactants at low concentrations can help to micellize the compound and keep it in solution.

    • Actionable Step: Add a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your final aqueous medium. A typical starting concentration is 0.01-0.1%.

Workflow for Optimizing Aqueous Solubility:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Evaluation cluster_3 Outcome A Precipitation in Aqueous Buffer B Step 1: pH Adjustment (Test pH 6.0, 5.0, 4.0) A->B Start Here C Step 2: Co-solvent System (e.g., DMSO/Ethanol intermediate) B->C If precipitation persists D Step 3: Surfactant Addition (e.g., 0.05% Tween® 80) C->D If precipitation persists E Solubility Improved? D->E F Proceed with Experiment E->F Yes G Re-evaluate Formulation (Consider alternative salt forms or delivery systems) E->G No

Caption: A systematic workflow for troubleshooting poor aqueous solubility.

Issue 2: Difficulty Preparing a Concentrated Stock Solution

You are unable to achieve the desired high concentration for your stock solution, even in common organic solvents like DMSO.

Underlying Causes & Mechanistic Explanation:

While organic solvents are generally effective, the crystal lattice energy of the hydrochloride salt can sometimes be high, requiring significant energy to break the ionic bonds and dissolve the compound. The trifluoromethyl group can also lead to strong intermolecular interactions, further hindering dissolution.

Systematic Troubleshooting Protocol:
  • Solvent Screening: A systematic screening of various organic solvents is the first logical step.

    • Actionable Step: Test the solubility in a panel of solvents with varying polarities.

SolventPolarity IndexGeneral Observations
Water 10.2Limited solubility, pH-dependent.[5]
DMSO 7.2Generally a good starting point.[10]
Methanol 5.1Often effective for polar compounds.
Ethanol 4.3A good, less toxic alternative to methanol.
Isopropanol 3.9Can be useful for less polar salts.[12]
Acetonitrile 5.8May be effective for certain compounds.
DMF 6.4A strong polar aprotic solvent.
  • Physical Dissolution Aids: Mechanical energy can help overcome the activation energy barrier for dissolution.

    • Actionable Step 1 (Sonication): Place the vial containing the compound and solvent in a sonication bath.[10] This uses high-frequency sound waves to agitate the particles and promote dissolution.

    • Actionable Step 2 (Vortexing): Vigorous vortexing can also provide the necessary mechanical energy for dissolution.

  • Gentle Heating: As previously mentioned, controlled heating can increase the kinetic energy of the solvent molecules, enhancing their ability to break down the crystal lattice.

    • Actionable Step: Warm the solvent and compound mixture to a temperature not exceeding 40-50°C while stirring.

Decision Tree for Stock Solution Preparation:

G Start Start: Desired Stock Concentration Not Achieved Solvent_Screen Screen Solvents (DMSO, EtOH, MeOH, DMF) Start->Solvent_Screen Sonication Apply Sonication/Vortexing Solvent_Screen->Sonication If still insoluble Success Target Concentration Achieved Solvent_Screen->Success If dissolved Heating Gentle Heating (≤ 40°C) Sonication->Heating If still insoluble Sonication->Success If dissolved Heating->Success If dissolved Failure Consider Lower Concentration Stock or Alternative Formulation Heating->Failure If still insoluble

Caption: A decision-making process for preparing concentrated stock solutions.

Best Practices for Handling and Storage

  • Storage of Stock Solutions: For long-term stability, it is recommended to store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[10]

  • Bringing Solutions to Room Temperature: Before use, allow aliquots to warm to room temperature and vortex gently to ensure the compound is fully redissolved.[10]

  • Safety Precautions: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14]

References

stability of 4-(Trifluoromethyl)oxan-4-amine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 4-(Trifluoromethyl)oxan-4-amine Hydrochloride

A Guide to Solution Stability and Experimental Best Practices

Prepared by the Senior Application Scientist Team

Introduction

This compound is a valuable building block for medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (CF₃) group onto the oxane scaffold offers a unique combination of properties, including modulation of lipophilicity and metabolic stability, which are critical for developing viable drug candidates.[1] The hydrochloride salt form is utilized to improve the compound's solubility and handling characteristics.

However, the inherent chemical nature of α-trifluoromethyl amines presents specific challenges regarding their stability in solution.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, including frequently asked questions (FAQs), troubleshooting advice, and validated protocols to ensure the successful use of this compound in your experiments.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses the most common questions regarding the stability of this compound.

Q1: What are the general stability characteristics of this compound in solution?

A: this compound is a stable solid when stored under recommended conditions (cool, dry, and dark). In solution, its stability is primarily influenced by pH, solvent, and temperature. The α-trifluoromethyl group significantly reduces the basicity of the amine compared to its non-fluorinated analog. While the C-F bonds themselves are very strong, the powerful electron-withdrawing nature of the CF₃ group can make the molecule susceptible to specific degradation pathways, particularly under harsh pH conditions.[1][3]

Q2: How does pH affect the stability of the compound in aqueous solutions?

A: The pH of the solution is the most critical factor governing the stability of this compound. The hydrochloride salt will form a mildly acidic solution upon dissolution in neutral water.

  • Acidic Conditions (pH < 4): Strong acidic conditions can promote degradation. While the amine is fully protonated and stabilized as an ammonium salt, studies on related fluorinated amines have shown susceptibility to hydrolysis or rearrangement over time.[3]

  • Neutral to Mildly Acidic Conditions (pH 4-7): This is generally the most stable range for the compound in aqueous buffers. The amine exists predominantly in its protonated (ammonium) form, which protects it from participating in nucleophilic reactions.

  • Basic Conditions (pH > 8): Basic conditions are detrimental and should be avoided. Deprotonation of the amine to its free base form can initiate degradation pathways, such as elimination of hydrogen fluoride (HF). Rapid degradation of related fluorinated amines has been observed under basic conditions.[4]

Q3: What is the expected thermal stability of the compound in solution?

A: While the solid form is thermally stable, prolonged heating of the compound in solution can accelerate degradation, especially if the pH is not optimal. As a general rule, solutions should be prepared fresh and stored at 2-8°C for short-term use (up to 24 hours). For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles. Studies on other complex molecules containing trifluoromethyl groups have shown that thermal stress can lead to decomposition.[5]

Q4: Is the compound sensitive to light or oxidation?

A: Amines, in general, can be susceptible to oxidation. While the electron-withdrawing CF₃ group offers some protection, it is best practice to shield solutions from direct light using amber vials or by wrapping containers in foil. For applications requiring long-term stability or involving known oxidants, de-gassing the solvent and working under an inert atmosphere (e.g., nitrogen or argon) is recommended. Oxidative degradation has been documented as a potential instability issue for related aromatic trifluoromethyl compounds.[5]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems that users may encounter during their experiments.

Problem: "I'm observing unexpected peaks in my HPLC/LC-MS analysis after preparing my solution. What could they be?"

A: The appearance of new peaks is often the first sign of compound degradation.

  • Plausible Cause 1: Basic pH-Induced Degradation. If your solvent system contains basic additives (e.g., ammonium hydroxide, triethylamine) or if you have adjusted the pH to >8, you are likely observing degradation products. The primary pathway at high pH is an elimination reaction.

  • Plausible Cause 2: Solvent Reactivity. Protic solvents like methanol or ethanol, especially if heated, could potentially react with the compound over extended periods. When in doubt, use aprotic solvents like DMSO, DMF, or acetonitrile for stock solutions.

  • Troubleshooting Steps:

    • Confirm the pH of your solution.

    • Analyze a freshly prepared sample as a time-zero (T₀) reference.

    • Re-run the analysis using a mobile phase with a neutral or acidic pH.

    • If using LC-MS, look for mass signals corresponding to potential degradation products (e.g., loss of HF, M-20; or loss of the amine group).

Problem: "My assay results are inconsistent over time. Could compound instability be the cause?"

A: Yes, inconsistent results, particularly a decrease in activity or potency over the course of an experiment, strongly suggest that the compound is degrading in your assay medium.

  • Workflow for Stability Check:

    • Prepare a stock solution of the compound in your assay buffer.

    • Immediately quantify the concentration using a calibrated HPLC method (this is your T₀ reading).

    • Incubate the solution under the exact conditions of your assay (temperature, light, CO₂).

    • Take aliquots at various time points (e.g., 1h, 4h, 8h, 24h) and quantify the remaining parent compound by HPLC.

    • A decrease of >10% in the parent compound's peak area indicates significant instability under your assay conditions.

cluster_prep Preparation & T0 cluster_incubation Incubation cluster_analysis Time-Point Analysis cluster_eval Evaluation cluster_result Conclusion prep Prepare solution in assay buffer t0 Analyze T0 sample via HPLC (Establish initial concentration) prep->t0 incubate Incubate solution under exact assay conditions (Temp, Light, etc.) t0->incubate tx Take aliquots at T=1h, 4h, 8h, 24h incubate->tx hplc Analyze aliquots via HPLC tx->hplc eval Parent peak area decreased >10%? hplc->eval stable Compound is STABLE under assay conditions. eval->stable No unstable Compound is UNSTABLE. Consider preparing fresh for each use or modifying buffer. eval->unstable Yes

Caption: Workflow for assessing compound stability in an assay medium.

Problem: "The compound is not dissolving well. How can I improve solubility without compromising stability?"

A: The hydrochloride salt is intended to aid aqueous solubility, but challenges can still arise, especially at high concentrations.

  • Recommended Solvents: For stock solutions, start with DMSO or DMF. For aqueous buffers, ensure the pH is in the stable range (4-7).

  • Avoid Strong Bases: Do not use basic solutions (e.g., NaOH, NH₄OH) to deprotonate the amine and improve solubility in organic solvents, as this will induce rapid degradation.

  • Gentle Warming & Sonication: Gentle warming (to 30-37°C) and brief sonication can aid dissolution. Avoid aggressive heating.

  • Co-solvents: If working in an aqueous buffer, the addition of a small percentage (1-5%) of a water-miscible organic co-solvent like DMSO or ethanol can improve solubility. Always verify that the co-solvent does not impact your assay.

Section 3: Protocols & Methodologies

These protocols provide step-by-step guidance for handling and using the compound.

Protocol 1: Recommended Handling and Storage Procedures

  • Receiving: Upon receipt, inspect the container for damage. Log the date of receipt.

  • Solid Storage: Store the solid compound in its original, tightly sealed container at 2-8°C. Protect from moisture and light.[6]

  • Warming Before Use: Before opening, allow the container to warm to room temperature for at least 20-30 minutes.

    • Rationale: This critical step prevents atmospheric moisture from condensing inside the cold vial, which can lead to hydrolysis and clumping of the solid.[7]

  • Handling: Handle the solid in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • After Use: Purge the headspace of the container with an inert gas (argon or nitrogen) before re-sealing to displace moisture and oxygen.

Protocol 2: Preparation of High-Concentration Stock Solutions

  • Solvent Selection: Choose an anhydrous, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Calculation: Calculate the mass of the compound required for your desired volume and concentration (Molecular Weight: 205.61 g/mol ).

  • Dissolution: Add the solvent to the pre-weighed solid. Vortex or sonicate briefly until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into single-use volumes in amber glass or polypropylene vials. Store at -20°C or -80°C for long-term storage.

    • Rationale: Aliquoting prevents multiple freeze-thaw cycles, which can accelerate degradation and introduce water into the stock solution.

Protocol 3: Preparation of Aqueous Working Solutions

  • Buffer Preparation: Prepare the desired aqueous buffer and adjust the pH to be within the 4-7 range. Filter the buffer through a 0.22 µm filter.

  • Dilution: Thaw a single aliquot of your high-concentration stock solution. Perform a serial dilution of the stock solution into the aqueous buffer to achieve the final desired concentration.

  • Use Immediately: It is highly recommended to use aqueous working solutions immediately after preparation. If short-term storage is necessary, keep the solution on ice or at 2-8°C and use within the same day.

Section 4: Chemical Rationale & Potential Degradation Mechanisms

Understanding the underlying chemistry is key to predicting and preventing instability. The primary point of instability is the quaternary carbon atom bonded to both the amine and the trifluoromethyl group.

Electronic Effects of the Trifluoromethyl Group:

  • Inductive Effect: The CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry. This effect pulls electron density away from the adjacent carbon and the nitrogen atom.

  • Reduced Basicity: This inductive pull significantly lowers the pKa of the amine, making it a much weaker base than non-fluorinated amines.

  • Bond Weakening: The C-N bond can be polarized and potentially weakened, making it susceptible to cleavage under certain conditions.

Plausible Degradation Pathway (Base-Catalyzed Elimination):

Under basic conditions (pH > 8), the amine is deprotonated to its free base form. This free amine can facilitate an E1cB-type elimination reaction, where a proton on an adjacent carbon is abstracted, leading to the formation of an enamine intermediate and subsequent loss of a fluoride ion. This pathway is a common degradation route for molecules with a strong electron-withdrawing group adjacent to an acidic proton.

Caption: Plausible base-catalyzed (E1cB) degradation pathway. Note: Actual chemical structures are represented by placeholders.

Table 1: Summary of Stability and Handling Recommendations

Condition Recommendation Rationale
pH (Aqueous) Maintain between 4 and 7. Optimal stability range for the protonated amine. Avoids acid- or base-catalyzed degradation.[3][4]
Temperature Store stock solutions at ≤ -20°C. Prepare working solutions fresh. Minimizes thermal degradation rates.[5]
Solvents (Stock) Use anhydrous, aprotic solvents (e.g., DMSO, DMF). Prevents hydrolysis and other solvent-mediated reactions.
Light Protect solutions from light using amber vials. Prevents potential photo-degradation of the amine moiety.

| Atmosphere | For long-term storage, purge vials with inert gas (Ar, N₂). | Reduces the risk of oxidative degradation. |

References

Technical Support Center: Navigating the Challenges of Scaling-Up Trifluoromethylation Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of the trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal and agricultural chemistry. Its presence can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] However, transitioning trifluoromethylation reactions from the bench to a production scale introduces a unique set of challenges that can impact yield, purity, and safety. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues and answers frequently asked questions encountered during the scale-up synthesis of trifluoromethylated compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during your scale-up experiments in a question-and-answer format, focusing on the causality behind experimental choices.

Low or No Reaction Yield

Question: My trifluoromethylation reaction yield is significantly lower upon scale-up, or the reaction fails to initiate. What are the common causes and solutions?

Answer: This is a frequent challenge and can stem from several factors related to reagents, reaction conditions, and substrate reactivity. A systematic approach is crucial for diagnosis.[5]

  • Reagent Quality and Handling:

    • Moisture Sensitivity: Many trifluoromethylating reagents and their activators are highly sensitive to moisture. For instance, the Ruppert-Prakash reagent (TMSCF₃) requires an anhydrous fluoride source like TBAF for activation, which is notoriously hygroscopic.[1][6] On a larger scale, ensuring completely dry conditions becomes more challenging.

      • Solution: Procure fresh, high-purity reagents. Dry solvents and glassware rigorously. Consider using less moisture-sensitive initiators like K₂CO₃ or K₃PO₄, though their activity can be highly solvent-dependent.[1] For the Ruppert-Prakash reagent, always handle it under an inert atmosphere.[6]

    • Reagent Stability: The stability of trifluoromethylating reagents can be a concern. Ensure they have been stored under the recommended conditions to prevent degradation, which is a common cause of low yields.[5]

  • Reaction Conditions:

    • Temperature Control: Exothermic reactions can lead to localized overheating in large-scale batches, causing reagent decomposition or side reactions. Conversely, insufficient heating can stall the reaction.

      • Solution: Implement robust temperature control with efficient stirring to ensure uniform heat distribution. Monitor the internal reaction temperature closely.

    • Solvent Effects: The choice of solvent is critical. For example, while THF is a common solvent for TMSCF₃ reactions, they can be sluggish. DMF has been shown to significantly accelerate these reactions and improve yields, especially with non-fluoride initiators.[1]

    • Catalyst Loading and Activity: Insufficient catalyst loading can lead to a stalled reaction. While catalytic amounts are typical, optimization is often required for scale-up.[1] Catalyst deactivation, particularly with moisture-sensitive initiators, can also be a culprit.[1]

  • Substrate Reactivity:

    • Electronic Properties: The electronic nature of your substrate plays a significant role. Electron-deficient substrates are generally more reactive in nucleophilic trifluoromethylations.[1] For less reactive substrates, you may need to switch to a more potent initiator system or a more forcing solvent.[1]

Reaction Stalls Before Completion

Question: My reaction starts but stalls before the starting material is fully consumed. What can I do?

Answer: Reaction stalling is often due to catalyst deactivation or the presence of inhibitors.

  • Catalyst Deactivation: As mentioned, moisture can deactivate catalysts. Ensure all components of the reaction are anhydrous.

  • Inhibitors: Impurities in reagents or solvents can act as inhibitors. The purity of reagents like TMSCF₃ can vary between batches and suppliers.[1]

    • Solution: If you suspect an inhibitor, try using a new batch of reagents or a different supplier. Purifying the substrate before the reaction can also help.

Flow Chemistry for Scale-Up

For those looking to move towards continuous manufacturing, flow chemistry offers significant advantages in scalability, safety, and consistency for trifluoromethylation reactions.[7][8] It allows for better control over reaction parameters and can handle hazardous reagents more safely.

Experimental Protocol: General Procedure for Nucleophilic Trifluoromethylation using Ruppert-Prakash Reagent
  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the electrophilic substrate (1.0 equiv) and anhydrous solvent (e.g., THF or DMF) to an oven-dried reaction vessel.

  • Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃) (1.5 equiv) to the solution.[6]

  • Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C in an ice bath).[6] Slowly add a solution of the initiator (e.g., TBAF, 0.1 equiv) dropwise to the stirred reaction mixture.[6]

  • Reaction Monitoring: Allow the reaction to stir and warm to room temperature. Monitor the progress by TLC or GC-MS.[6]

  • Workup: Upon completion, quench the reaction (e.g., with 1 M HCl).[6] Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).[6]

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[1][6] Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up trifluoromethylation reactions?

A1: Safety is paramount. Key concerns include:

  • Toxicity and Corrosiveness: Many fluorinating agents and the hydrogen fluoride (HF) that can be generated are toxic and corrosive.[9]

  • Exothermic Reactions: Poorly controlled exothermic reactions can lead to a dangerous increase in temperature and pressure.

  • Handling of Gaseous Reagents: Reagents like fluoroform (CF₃H) require specialized equipment for safe handling at scale.[10]

Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).[6] Consult the Safety Data Sheet (SDS) for all reagents.

Q2: How do I choose the right trifluoromethylating reagent for my scale-up project?

A2: The choice depends on several factors:

  • Reaction Type: Reagents are broadly classified for nucleophilic (e.g., Ruppert-Prakash reagent), electrophilic (e.g., Togni reagents), and radical (e.g., Langlois' reagent) trifluoromethylation.[9][11][12]

  • Cost and Availability: For large-scale synthesis, the cost and availability of the reagent are critical. Trifluoroacetic anhydride has been explored as a cost-effective source for radical trifluoromethylation.[13][14][15]

  • Substrate Compatibility: The functional group tolerance of the reagent must be compatible with your substrate.

Q3: What are the common challenges in purifying trifluoromethylated compounds at scale?

A3: Purification can be a significant bottleneck.

  • Volatility: Some trifluoromethylated products can be volatile, leading to loss during solvent removal.

  • Chromatography Issues: Compounds may degrade on silica gel.[16] Flash chromatography is a common purification method.[17]

  • Crystallization Difficulties: Products may "oil out" during recrystallization. This can sometimes be overcome by using a seed crystal or changing the solvent system.[16]

  • Alternative Methods: For challenging separations, consider preparative HPLC or tangential flow filtration.[16][18]

Q4: Can continuous flow chemistry help overcome scale-up challenges?

A4: Yes, continuous flow processing is becoming increasingly attractive for industrial applications.[8] It offers several advantages:

  • Enhanced Safety: Better control over heat and mass transfer minimizes risks associated with exothermic reactions and hazardous reagents.[7]

  • Improved Efficiency: Can lead to higher yields, reduced solvent consumption, and minimal waste generation.[7]

  • Scalability: Flow systems can often be scaled up more readily than batch processes.[8] Recent work has demonstrated the utility of flow systems for trifluoromethylation using the Ruppert-Prakash reagent for the synthesis of pharmaceuticals.[19]

Visualizing Workflows and Concepts

Troubleshooting Low Yields

Troubleshooting_Low_Yield start Low Yield Observed reagent Check Reagent Quality (Freshness, Purity, Storage) start->reagent reagent_ok Reagent OK reagent->reagent_ok Pass new_reagent Use Fresh/Pure Reagent reagent->new_reagent Fail conditions Optimize Reaction Conditions (Temperature, Solvent, Time) conditions_ok Conditions Optimized conditions->conditions_ok Pass new_conditions Implement Optimized Conditions conditions->new_conditions Fail substrate Evaluate Substrate Reactivity (Electronic Effects) substrate_ok Substrate Suitable substrate->substrate_ok Pass modify_substrate Modify Substrate or Change Reagent Type substrate->modify_substrate Fail workup Review Workup & Purification (Extraction, Chromatography) improve_workup Optimize Purification Protocol workup->improve_workup reagent_ok->conditions conditions_ok->substrate substrate_ok->workup new_reagent->conditions new_conditions->substrate modify_substrate->workup success Improved Yield improve_workup->success

Caption: A decision tree for troubleshooting low yields in trifluoromethylation reactions.

Ruppert-Prakash Reagent Activation and Reaction

Ruppert_Prakash_Mechanism cluster_activation 1. Reagent Activation cluster_addition 2. Nucleophilic Addition cluster_workup 3. Quench / Workup TMSCF3_1 TMSCF₃ (Ruppert-Prakash Reagent) Intermediate [Me₃Si(CF₃)F]⁻ TMSCF3_1->Intermediate + F⁻ Fluoride F⁻ (e.g., from TBAF) Fluoride->Intermediate CF3_anion CF₃⁻ (Trifluoromethyl Anion) Intermediate->CF3_anion releases Alkoxide Trifluoromethylated Alkoxide CF3_anion->Alkoxide Nucleophilic Attack Carbonyl Electrophile (e.g., Aldehyde/Ketone) Carbonyl->Alkoxide Product Trifluoromethylated Product Alkoxide->Product Protonation Proton_source H⁺ Source (e.g., HCl) Proton_source->Product

Caption: Mechanism of nucleophilic trifluoromethylation using the Ruppert-Prakash reagent.

Quantitative Data Summary

Table 1: Comparison of Common Trifluoromethylating Reagents for Scale-Up
Reagent FamilyCommon Example(s)Typical Reaction TypeKey Scale-Up AdvantagesKey Scale-Up Challenges
Nucleophilic Ruppert-Prakash (TMSCF₃), Fluoroform (CF₃H)Addition to carbonyls, iminesBroad substrate scope for TMSCF₃Moisture sensitivity, handling of gaseous CF₃H[1][10]
Electrophilic Togni Reagents, Umemoto ReagentsC-H trifluoromethylation, additionsHigh functional group tolerance[11][20]Reagent cost and stability, potential for side reactions[21]
Radical Langlois' Reagent (CF₃SO₂Na), TFAA(Hetero)arene C-H trifluoromethylationUse of inexpensive starting materials (TFAA)[13][14][15]Requires initiator (often redox-active), regioselectivity control[22][23]

References

Technical Support Center: Deprotection Strategies for 4-(Trifluoromethyl)oxan-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers working with 4-(trifluoromethyl)oxan-4-amine derivatives. This guide is designed to provide in-depth, field-proven insights into the common challenges and strategic decisions involved in the deprotection of these valuable building blocks. The unique substitution pattern—a sterically demanding quaternary center bearing a potent electron-withdrawing trifluoromethyl group—necessitates a nuanced approach to standard amine deprotection protocols.

This resource combines troubleshooting guides for common experimental hurdles with answers to frequently asked questions, ensuring you can navigate your synthetic challenges with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable protecting groups for the amine in 4-(trifluoromethyl)oxan-4-amine, and why?

A1: The two most widely employed and effective protecting groups for this class of amines are the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group.

  • Boc Group: This is an acid-labile protecting group.[1] It is highly favored due to its general stability under a wide range of non-acidic conditions (e.g., basic hydrolysis, hydrogenolysis, and many nucleophilic attacks) and its clean, straightforward removal using strong acids like trifluoroacetic acid (TFA).[2][3] The deprotection mechanism involves the formation of a stable tert-butyl cation and carbon dioxide, which are volatile and easily removed.[2]

  • Cbz Group: This group is primarily removed under reductive conditions, most commonly via palladium-catalyzed hydrogenolysis (H₂/Pd-C).[4] This makes it an excellent orthogonal protecting group to Boc; the Cbz group is stable to the acidic conditions used for Boc removal, and the Boc group is stable to hydrogenolysis.[2][3] This orthogonality is critical in multi-step synthesis where selective deprotection is required.[5]

Q2: How does the α-trifluoromethyl group impact deprotection strategies?

A2: The trifluoromethyl (CF₃) group is strongly electron-withdrawing and sterically significant. Its influence is twofold:

  • Electronic Effect: The CF₃ group decreases the basicity and nucleophilicity of the protected amine. While this doesn't typically prevent deprotection, it can influence the stability of intermediates. More importantly, for reactions involving metal catalysts, such as Cbz hydrogenolysis, the inductive effect of the CF₃ group can sometimes impede the coordination of the catalyst to the reactive site, potentially slowing the reaction.[6]

  • Steric Hindrance: The CF₃ group, combined with the quaternary nature of the carbon atom, creates a sterically congested environment around the nitrogen. This can hinder the approach of reagents or the binding of catalysts. For hydrogenolysis, steric hindrance near the reactive site is known to decrease the reaction rate.[7][8] This may necessitate more forcing conditions, such as higher catalyst loading, increased hydrogen pressure, or elevated temperatures.

Q3: Is the oxane (tetrahydropyran) ring stable under common deprotection conditions?

A3: Yes, the six-membered oxane ring is generally very stable and robust under the conditions used for both Boc and Cbz deprotection. Unlike smaller, more strained cyclic ethers like oxetanes, which can be susceptible to acid-catalyzed ring-opening, the oxane ring is thermodynamically stable due to its minimal angle and torsional strain, much like cyclohexane.[9][10][11] It will remain intact during treatment with strong acids like TFA or HCl and under standard catalytic hydrogenolysis conditions.

Q4: What are the best analytical methods to monitor the progress of these deprotection reactions?

A4: A combination of techniques is recommended for reliable monitoring:

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. The starting protected amine is typically less polar than the resulting free amine product (or its salt). A significant change in the retention factor (Rƒ) is expected. Staining with ninhydrin is highly effective, as it develops a colored spot (usually purple or yellow) with the primary amine product but not with the protected starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides definitive confirmation of the reaction's progress by monitoring the disappearance of the starting material's mass peak and the appearance of the product's mass peak. It is particularly useful for identifying any side products or intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the reaction. For Boc deprotection, the disappearance of the large singlet corresponding to the nine tert-butyl protons (~1.4 ppm) is a clear indicator of reaction completion. For Cbz deprotection, the disappearance of the benzyl proton signals is diagnostic. ¹⁹F NMR is useful for observing changes in the chemical environment of the CF₃ group.

Troubleshooting Guide

Here we address specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Scenario 1: Incomplete or Stalled N-Boc Deprotection with TFA

Question: I am treating my N-Boc-4-(trifluoromethyl)oxan-4-amine with TFA in dichloromethane (DCM), but TLC and LC-MS analysis show significant amounts of starting material remaining even after several hours. What could be wrong?

Answer: This is a common issue that can often be traced back to insufficient acid strength or suboptimal reaction conditions. The stability of the Boc group can be influenced by steric hindrance and the electronic environment.

Potential Cause Explanation & Recommended Solution
Insufficient Acid A 1:1 mixture of TFA and DCM is standard, but for sterically hindered substrates, a higher concentration of acid or even neat TFA may be required to drive the reaction to completion.[12] Solution: Increase the TFA ratio to 2:1 (TFA:DCM) or run the reaction in neat TFA.[2]
Low Temperature Most Boc deprotections are run at room temperature.[13] If the reaction is sluggish, gentle heating can increase the rate. Solution: Warm the reaction mixture to 40 °C. Monitor carefully by TLC to avoid potential side reactions.
Presence of Water Trace amounts of water can hydrolyze TFA, reducing its effective concentration. Solution: Ensure you are using anhydrous DCM and fresh, high-quality TFA.
Alternative Reagents Needed In some resistant cases, a different acidic promoter may be more effective. Solution: Consider using 4M HCl in dioxane, which is a common and effective alternative.[13] For substrates sensitive to strong protic acids, Lewis acids like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) in DCM can also cleave the Boc group.[13]

Scenario 2: Catalyst Inactivity During N-Cbz Deprotection via Hydrogenolysis

Question: I am attempting to deprotect my N-Cbz-4-(trifluoromethyl)oxan-4-amine using 10% Pd/C and a hydrogen balloon, but the reaction is not proceeding. Why is my catalyst not working?

Answer: Catalytic hydrogenolysis is sensitive to several factors, including catalyst purity, substrate purity, and the reaction setup. The steric and electronic properties of your specific substrate may also play a role.[7][8]

Potential Cause Explanation & Recommended Solution
Catalyst Poisoning Palladium catalysts are easily poisoned by sulfur compounds, residual heavy metals, or even certain coordinating functional groups. Solution: Ensure your starting material is highly pure. If necessary, pass a solution of it through a small plug of silica gel or activated carbon before the reaction.
Poor Quality Catalyst The activity of Pd/C can vary significantly between batches and suppliers. An old or improperly stored catalyst may be inactive. Solution: Use a fresh bottle of catalyst. For particularly challenging substrates, Pearlman's catalyst (Pd(OH)₂/C) is often more active and less prone to poisoning.
Insufficient Hydrogen A hydrogen balloon provides only ~1 atm of pressure, which may be insufficient for a sterically hindered substrate. Solution: Use a Parr shaker or a similar hydrogenation apparatus to increase the hydrogen pressure to 3-4 bar (approx. 45-60 psi).[13]
Solvent Choice The solvent can affect catalyst activity and substrate solubility. Methanol and ethanol are standard choices. Solution: Ensure your substrate is fully dissolved. If solubility is an issue in methanol, consider using ethyl acetate or a mixture of solvents.
Steric Hindrance As discussed in the FAQs, the quaternary center and CF₃ group can slow the reaction. Solution: If increasing pressure and temperature doesn't work, consider an alternative deprotection method. Transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexadiene with Pd/C can sometimes be more effective.[4] For very stubborn cases, non-reductive cleavage with strong acids like HBr in acetic acid can be employed, provided other functional groups are compatible.

Visualizing Your Deprotection Strategy

A logical workflow can help in selecting the appropriate deprotection method based on the overall molecular structure.

Deprotection_Strategy start Start: Protected Amine Derivative boc_path N-Boc Protected Amine start->boc_path cbz_path N-Cbz Protected Amine start->cbz_path check_groups Are other acid-labile groups (e.g., t-butyl esters, other Boc) present? use_tfa Use Acidic Deprotection (e.g., TFA in DCM) check_groups->use_tfa No consider_ortho Consider orthogonal strategy. Is selective deprotection needed? check_groups->consider_ortho Yes check_reducible Are reducible groups (e.g., alkenes, alkynes, nitro, other benzyl ethers) present? use_h2 Use Catalytic Hydrogenolysis (e.g., H₂/Pd-C) check_reducible->use_h2 No check_reducible->consider_ortho Yes boc_path->check_groups cbz_path->check_reducible end_boc Free Amine Product use_tfa->end_boc end_cbz Free Amine Product use_h2->end_cbz consider_ortho->boc_path Re-evaluate protecting group choice for orthogonality consider_ortho->cbz_path Re-evaluate protecting group choice for orthogonality

Caption: Decision workflow for selecting a deprotection strategy.

Detailed Experimental Protocols

Protocol 1: Standard N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines a standard procedure for removing a Boc protecting group under acidic conditions.

Materials:

  • N-Boc-4-(trifluoromethyl)oxan-4-amine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Dissolution: Dissolve the N-Boc protected amine (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask at room temperature.

  • Acid Addition: To the stirred solution, add TFA (10–20 eq). A common ratio is 1:1 (v/v) of DCM to TFA.[12] The addition is typically done at room temperature, but for sensitive substrates, it can be performed at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS every 30-60 minutes. A typical reaction time is 1-4 hours.[12]

  • Work-up (Quenching): Once the reaction is complete, carefully concentrate the mixture in vacuo to remove the excess TFA and DCM.

  • Neutralization: Re-dissolve the resulting residue (which is the trifluoroacetate salt of the amine) in DCM or ethyl acetate. Carefully add saturated aqueous NaHCO₃ solution portion-wise until gas evolution ceases and the pH of the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the free amine product.

Protocol 2: Standard N-Cbz Deprotection using Catalytic Hydrogenolysis

This protocol describes the removal of a Cbz group using palladium on carbon and hydrogen gas.

Materials:

  • N-Cbz-4-(trifluoromethyl)oxan-4-amine derivative

  • Palladium on carbon (10% Pd/C, typically 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or cylinder)

  • Three-neck flask or a dedicated hydrogenation vessel (e.g., Parr apparatus)

  • Celite™ or a similar filter aid

Procedure:

  • Setup: To a suitable reaction flask, add the N-Cbz protected amine (1.0 eq) and the solvent (MeOH or EtOH, approx. 0.1 M).

  • Inerting: Carefully add the 10% Pd/C catalyst (5-10 mol% by weight relative to the substrate). Seal the flask and purge the system with nitrogen or argon to remove oxygen.

  • Hydrogenation: Evacuate the inert gas and backfill with hydrogen gas. Repeat this cycle 2-3 times to ensure a hydrogen atmosphere. If using a balloon, maintain a positive pressure. For more robust reactions, use a hydrogenation apparatus set to the desired pressure (e.g., 50 psi).

  • Reaction Monitoring: Stir the suspension vigorously at room temperature. A well-stirred reaction is crucial for good contact between the substrate, catalyst, and hydrogen. Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Work-up (Filtration): Once the reaction is complete, carefully purge the system with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.

  • Isolation: Rinse the filter cake with additional solvent (MeOH or EtOH). Combine the filtrates and concentrate in vacuo to afford the deprotected amine product.

References

Navigating the Intricacies of Fluorinated Amine Chemistry: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated amines. The introduction of fluorine into amine-containing molecules is a powerful strategy in medicinal chemistry and materials science, offering the ability to fine-tune properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, the unique electronic properties of fluorine also introduce a distinct set of challenges in chemical synthesis. This guide provides in-depth, experience-driven answers to common problems encountered in reactions involving fluorinated amines, moving beyond simple procedural steps to explain the underlying chemical principles.

Part 1: Fundamental Challenges in Reactivity

Q1: Why is my fluorinated amine significantly less reactive as a nucleophile compared to its non-fluorinated analog?

A1: The Root Cause: The Inductive Effect of Fluorine

The high electronegativity of fluorine atoms exerts a powerful electron-withdrawing inductive effect (-I effect) on the rest of the molecule. This effect has a profound impact on the nitrogen atom's lone pair of electrons, which is the source of an amine's nucleophilicity and basicity.

  • Reduced Basicity and Nucleophilicity: The electron density on the nitrogen atom is significantly decreased, making the lone pair less available for donation to an electrophile or for abstracting a proton.[2] This reduction in basicity is a key factor to consider when planning reactions.

  • Impact of Fluorination Degree: The more fluorine atoms present and the closer they are to the amine group, the more pronounced this deactivating effect will be. For example, the basicity decreases dramatically in the series ethylamine > 2-fluoroethylamine > 2,2-difluoroethylamine > 2,2,2-trifluoroethylamine.

Troubleshooting Strategies:

  • Harsher Reaction Conditions: To compensate for the reduced nucleophilicity, you may need to employ more forcing conditions than for non-fluorinated analogs. This can include:

    • Higher reaction temperatures.

    • Longer reaction times.

    • The use of more reactive electrophiles.

  • Stronger, Non-Nucleophilic Bases: In reactions where the fluorinated amine is intended to act as a nucleophile, a common mistake is to use a base that is not strong enough to deprotonate it or to use a base that competes in the nucleophilic attack.

    • Consider using strong, non-nucleophilic bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium bis(trimethylsilyl)amide (KHMDS) to generate the corresponding amide anion in situ, which is a much stronger nucleophile.

  • Solvent Choice: The choice of solvent can be critical.

    • Polar aprotic solvents like DMF, DMSO, or NMP can help to solvate the cation of the base and enhance the reactivity of the nucleophile. However, be aware of potential side reactions with certain fluorinating reagents.[4]

Part 2: Overcoming Low Yields and Side Reactions

Q2: My N-alkylation/acylation reaction with a fluorinated amine is resulting in low yields and significant starting material recovery. What adjustments should I make?

A2: A Multi-faceted Approach to Driving the Reaction Forward

Low conversion in these fundamental reactions is a common hurdle. The key is to enhance the nucleophilicity of the amine and/or the electrophilicity of the reaction partner.

Troubleshooting Protocol:

  • In Situ Deprotonation: As mentioned in Q1, the most effective strategy is often to convert the weakly nucleophilic fluorinated amine into its more reactive conjugate base.

    • Experimental Protocol: N-Alkylation via In Situ Deprotonation

      • Dissolve the fluorinated amine in an anhydrous polar aprotic solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Ar).

      • Cool the solution to 0 °C or -78 °C.

      • Slowly add a slight excess (1.1-1.2 equivalents) of a strong base (e.g., NaH, n-BuLi).

      • Allow the mixture to stir for 30-60 minutes to ensure complete deprotonation.

      • Slowly add the alkylating agent (e.g., alkyl halide) and allow the reaction to warm to room temperature or heat as necessary.

      • Monitor the reaction by TLC or LC-MS.

  • Activation of the Electrophile: If modifying the amine's reactivity is not feasible or desirable, consider using a more reactive electrophile.

    • For acylations, acyl chlorides or anhydrides are significantly more reactive than carboxylic acids (which would require a coupling agent).

    • For alkylations, alkyl triflates or tosylates are more potent electrophiles than the corresponding bromides or chlorides.

Data Presentation: Relative Reactivity of Electrophiles

Electrophile ClassGeneral ReactivityLeaving Group
Alkyl IodideHighI⁻
Alkyl TriflatesVery HighTfO⁻
Alkyl BromideModerateBr⁻
Alkyl ChlorideLowCl⁻

Logical Workflow for Troubleshooting Low Yield in N-Alkylation

start Low Yield in N-Alkylation of R-NH-Fn check_base Was a base used? start->check_base increase_reactivity Increase Reactivity check_base->increase_reactivity Yes use_strong_base Use Stronger, Non-Nucleophilic Base (NaH, LDA) check_base->use_strong_base No increase_reactivity->use_strong_base activate_electrophile Activate the Electrophile (e.g., R-X to R-OTf) increase_reactivity->activate_electrophile optimize_conditions Optimize Conditions (Higher Temp, Longer Time) increase_reactivity->optimize_conditions success Improved Yield use_strong_base->success activate_electrophile->success optimize_conditions->success start Fluorinated Amine (R-NH-Fn) protect Protect Amine (e.g., Boc₂O, Et₃N) start->protect reaction Perform Reaction (e.g., with strong base) protect->reaction deprotect Deprotect (e.g., TFA) reaction->deprotect product Final Product deprotect->product

References

Technical Support Center: Navigating the Impact of Hydrochloride Salts on Reaction Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. The use of hydrochloride (HCl) salts is a cornerstone of pharmaceutical chemistry and organic synthesis, primarily to enhance the aqueous solubility, stability, and handling of basic active pharmaceutical ingredients (APIs).[1] However, the introduction of the chloride counter-ion and the associated acidic environment can profoundly influence reaction outcomes, often in unexpected ways.

This guide is structured as a dynamic series of troubleshooting scenarios and frequently asked questions (FAQs). It is designed to provide not just solutions, but a deeper mechanistic understanding to empower you to diagnose and resolve challenges in your own experiments.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses the most frequent and challenging issues encountered when working with hydrochloride salts, from initial formation and isolation to their impact on subsequent reaction steps.

Scenario 1: Salt Isolation & Physical Form Issues
Q1: I've added HCl to my amine, but instead of a crystalline solid, I've isolated a sticky oil or "goo." What's happening and how can I fix it?

This is a classic and frustrating problem. The formation of an oil instead of a filterable solid is typically due to one or more of the following factors:

  • Hygroscopicity: The HCl salt is aggressively absorbing atmospheric moisture, dissolving itself in the adsorbed water.[2][3] This is particularly common with salts of strong acids and bases.[4]

  • Low Crystal Lattice Energy: The ionic forces within your salt's crystal structure are not strong enough to overcome the solvation energy, preventing the formation of an ordered, solid lattice.

  • Residual Solvents or Impurities: Trace amounts of solvent or reaction byproducts can inhibit crystallization, acting as "crystal poisons."

  • Incomplete Salt Formation: An incorrect stoichiometry of acid may result in a mixture of the free base and the salt, which often presents as an oil.

G start Product is an Oil/Goo check_water Is moisture present? (Hygroscopicity) start->check_water dry Action: Rigorous Drying (High vacuum, desiccants like P2O5) check_water->dry Yes check_purity Is the material pure? check_water->check_purity No antisolvent Action: Use Anti-Solvent (e.g., add Et2O, Heptane to EtOAc/DCM solution) dry->antisolvent Still Oily switch_acid Consider Alternative Strategy: Switch Counter-ion (e.g., Mesylate, Tosylate, Fumarate) antisolvent->switch_acid Still Fails check_purity->antisolvent Yes purify Action: Purify Free Base First (Chromatography, Recrystallization) check_purity->purify No purify->start Retry Salt Formation

  • Ensure Anhydrous Conditions: If you used aqueous HCl, remove all water by co-evaporation with an anhydrous solvent like toluene, followed by drying under high vacuum. For future attempts, consider using a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether, or HCl in dioxane).[5]

  • Purify the Free Base: Before salt formation, ensure the purity of your free base. Impurities are a common cause of crystallization failure. Purify via column chromatography or recrystallization.

  • Anti-Solvent Precipitation:

    • Dissolve the oily salt in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, isopropanol).

    • Slowly add a non-polar "anti-solvent" (e.g., diethyl ether, hexanes, or toluene) dropwise with vigorous stirring until persistent turbidity is observed.[5]

    • Allow the solution to stand, ideally at a reduced temperature (4 °C or -20 °C), to promote slow crystallization.

  • Consider a Counter-Ion Swap: If the HCl salt proves intractably oily or hygroscopic, switching to a different acid is a powerful strategy.[5] Mesylates (methanesulfonic acid) or fumarates, for example, are bulkier and can form more stable, less hygroscopic crystal lattices.[6]

Scenario 2: Solubility & Reaction Kinetics
Q2: My reaction was proceeding smoothly, but then a precipitate formed and the reaction stalled. Could this be my HCl salt crashing out?

Yes, this is a very likely scenario. While forming an HCl salt is often done to increase aqueous solubility, its solubility in organic reaction solvents can be dramatically lower than that of the corresponding free base.

Causality: The conversion of a neutral organic molecule to an ionic salt fundamentally changes its physicochemical properties. The high polarity of the salt makes it much less soluble in common non-polar or moderately polar organic solvents (e.g., DCM, THF, Ethyl Acetate).

If your reaction medium contains a source of chloride ions (e.g., from the HCl salt of a starting material or from an additive like NaCl), it can further suppress the solubility of your product's HCl salt.[7] This phenomenon, known as the common ion effect, shifts the equilibrium away from the dissolved ions and towards the solid, undissolved salt, potentially causing premature precipitation.[4][8]

G add_cl add_cl eq eq add_cl->eq Shifts Equilibrium to the Left precipitate Decreased Solubility & Precipitation eq->precipitate Resulting in...

  • Solvent System Modification: Increase the polarity of your solvent system. Adding a co-solvent like methanol, ethanol, or DMF can often re-dissolve the precipitated salt and restart the reaction.

  • Temperature Adjustment: Gently heating the reaction mixture may increase the solubility of the salt. However, be cautious of potential degradation at higher temperatures. Some HCl salts can be thermally labile.[3]

  • Run the Reaction with the Free Base: If possible, start with the free base form of your reactant and add the acid in a subsequent step for purification/isolation. This avoids having the salt present during the reaction itself.

  • Use a Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst can help shuttle the reactant between the organic phase and an aqueous/polar phase where the salt is more soluble.

Scenario 3: Stability & Side Reactions
Q3: My compound seems to be degrading after I form the HCl salt. Is this possible?

Absolutely. While HCl salts often improve shelf-life, they can also introduce new degradation pathways.[1][9]

  • Acid-Catalyzed Hydrolysis: The acidic environment created by the HCl salt can catalyze the hydrolysis of sensitive functional groups like esters, amides, acetals, or ketals, especially in the presence of trace moisture. The hygroscopic nature of many HCl salts exacerbates this issue by actively pulling water into the system.[2][10]

  • Corrosiveness: Solutions of HCl salts can be highly acidic and corrosive, particularly to certain types of metal reactors or equipment if not properly selected.[6]

  • Salt Disproportionation: In solid-state formulations, the HCl salt can react with basic excipients (like magnesium stearate), leading to the conversion of the salt back to its less stable free base form.[11] This can significantly impact the performance and stability of a final drug product.

  • Characterize the Degradant: Use techniques like LC-MS to identify the structure of the degradation product. This will provide crucial clues about the reaction mechanism (e.g., identifying a hydrolyzed ester).

  • Strict Moisture Control: Handle the salt under an inert atmosphere (Nitrogen or Argon) and store it with potent desiccants.

  • pH Control: If working in solution, consider buffering the system to a less aggressive pH if the reaction chemistry allows.

  • Alternative Salt Forms: This is often the most robust solution. Salts of weaker acids (e.g., tartaric, citric, or edisilic acid) will create a less acidic microenvironment, potentially preventing acid-catalyzed degradation.

Section 2: Frequently Asked Questions (FAQs)

Q4: How does the presence of an HCl salt affect catalyst performance?

The impact can be significant and varies by catalyst type:

  • Precious Metal Catalysts (e.g., Pd, Pt, Rh): Chloride ions are notorious for being catalyst poisons. They can strongly adsorb to the catalyst's active sites, blocking them from participating in the reaction.[12] In some cases, chloride can also promote catalyst leaching or alter the dispersion of the metal on its support.[13] However, in specific reactions like the Deacon process (HCl oxidation), chloride is an integral part of the catalytic cycle.[14]

  • Acid-Sensitive Catalysts: If your catalyst is unstable under acidic conditions, the low pH generated by the HCl salt can lead to its decomposition.

  • Low-Temperature SCR Catalysts: In selective catalytic reduction (SCR) for NOx removal, low concentrations of HCl can sometimes have a promoting effect on V2O5/AC catalysts by increasing surface acidity through the formation of NH4Cl.[15]

Troubleshooting Tip: If you suspect catalyst poisoning, try including a "chloride scavenger" or running the reaction with the free base. If that is not possible, you may need to screen for chloride-tolerant catalysts.

Q5: How can I reliably confirm that I have formed the hydrochloride salt?

Visual confirmation of a precipitate is not enough. Use a combination of analytical techniques for unambiguous confirmation:

TechniqueWhat to Look ForConsiderations
¹H NMR Spectroscopy Appearance of a new, broad peak for the N-H⁺ proton, often significantly downfield. Protons adjacent to the newly protonated site will also shift downfield.[16]The N-H⁺ peak can be very broad or exchange with residual water (D₂O shake can confirm). Using a dry solvent like DMSO-d₆ is often best for observing exchangeable protons.[5]
Elemental Analysis (CHN) The theoretical elemental composition will change upon addition of HCl. The analysis should match the calculated values for the salt form.This is a bulk analysis technique and requires a highly pure sample for accurate results.
Ion Chromatography / Titration Direct quantification of the chloride ion concentration. A simple qualitative test is the addition of silver nitrate (AgNO₃) to an aqueous solution of the salt, which will produce a white precipitate of AgCl.Titration is a classic, reliable method for determining the molar equivalence of the acid and base.
FT-IR Spectroscopy Look for the appearance or shift of N-H stretching and bending frequencies. The N⁺-H stretch typically appears as a broad band in the 2200-3000 cm⁻¹ region.[16]Can be complex to interpret if other functional groups have absorptions in the same region.
Melting Point The salt will have a distinct, and usually higher, melting point compared to the free base.[16]A sharp melting point is a good indicator of purity.
Q6: Does the choice of an HCl salt over another salt form (e.g., mesylate, sulfate) have a real impact on bioavailability?

Yes, the choice of salt form can have a profound impact on the final drug's properties, including its bioavailability.[17] For example, while a highly soluble salt like a hydrochloride might dissolve quickly in the stomach, the high concentration of chloride ions already present in gastric acid can, through the common ion effect, actually suppress its dissolution and absorption compared to the free base or a different salt form.[4][7]

Conversely, for the drug prasugrel, the hydrochloride salt was found to offer better absorption at higher gastric pH compared to the free base form.[6][17] This highlights that salt selection must be tailored to the specific API and the desired therapeutic outcome, with no single counter-ion being universally superior.

References

Validation & Comparative

The Trifluoromethyl Group: A Small Moiety with a Mighty Impact on Drug Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic introduction of the trifluoromethyl (CF₃) group has become a cornerstone of rational drug design. This small, unassuming functional group can dramatically alter the physicochemical and pharmacological properties of a lead compound, often transforming a moderately active molecule into a potent and successful therapeutic agent. This guide provides an in-depth comparison of trifluoromethylated and non-fluorinated analogues, supported by experimental data and detailed methodologies, to illuminate the profound impact of this "super-methyl" group.

The Trifluoromethyl Advantage: More Than Just a Fluorinated Methyl Group

The unique properties of the trifluoromethyl group stem from the high electronegativity of its three fluorine atoms and the exceptional strength of the carbon-fluorine bond.[1][2] These characteristics impart a trifecta of benefits that address common challenges in drug development: enhanced metabolic stability, modulated lipophilicity, and improved target binding affinity.[3][4]

Unlocking Metabolic Stability: Blocking the Path of Degradation

A primary hurdle in drug development is rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes in the liver.[5][6] These enzymes frequently target metabolically labile sites, such as methyl groups, leading to rapid clearance and reduced bioavailability. The trifluoromethyl group, with its robust C-F bonds (bond dissociation energy of ~485 kJ/mol compared to ~414 kJ/mol for a C-H bond), is highly resistant to this oxidative metabolism.[4][7]

By replacing a susceptible methyl group with a CF₃ group, medicinal chemists can effectively shield the molecule from enzymatic attack, a strategy often referred to as "metabolic switching."[5][6] This seemingly minor modification can lead to a significantly longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[8][9]

Table 1: Comparative Metabolic Stability of a Hypothetical Drug Analogue Pair

ParameterNon-Fluorinated Analogue (with -CH₃)Trifluoromethylated Analogue (with -CF₃)Impact of Trifluoromethylation
In Vitro Half-life (t½) in Liver Microsomes ShorterLongerIncreased metabolic stability
Intrinsic Clearance (CLᵢₙₜ) HigherLowerReduced rate of metabolism
Number of Metabolites Generally higherSignificantly reducedBlockade of a major metabolic pathway

This table summarizes expected outcomes based on established principles of metabolic stability.[5]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This assay is a fundamental tool in early drug discovery to assess the metabolic fate of new chemical entities.[3][10][11]

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes.[1][5]

Materials:

  • Liver microsomes (human, rat, or other species)[3]

  • Test compounds (both non-fluorinated and trifluoromethylated analogues)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[10][11]

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[3][10]

  • Internal standard for LC-MS/MS analysis

  • Acetonitrile or methanol to terminate the reaction[1][11]

  • 96-well plates, incubator/shaker, centrifuge, and LC-MS/MS system[5][10]

Procedure:

  • Preparation of Reagents: Prepare working solutions of the test compounds and positive controls (compounds with known high and low clearance) in a suitable solvent like DMSO.[10]

  • Incubation Setup: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound.

  • Initiation of Reaction: Pre-incubate the plate at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.[6] A control reaction without NADPH should be included to assess non-enzymatic degradation.[12]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction in designated wells by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.[12]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant, containing the remaining parent drug and any metabolites, to a new plate for analysis.[3][10]

  • LC-MS/MS Analysis: Quantify the concentration of the parent drug in each sample using a validated LC-MS/MS method with an appropriate internal standard.[11]

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent drug against time.

  • The slope of the resulting linear regression represents the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated as 0.693/k.

  • Intrinsic clearance (CLᵢₙₜ) can be calculated from the half-life and the protein concentration.[1]

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis A Prepare Microsome & Buffer Solution D Combine Microsomes, Buffer & Compound A->D B Prepare Test Compound Working Solution B->D C Prepare NADPH Regenerating System F Initiate Reaction with NADPH C->F E Pre-incubate at 37°C D->E E->F G Collect Samples at Time Points (0, 5, 15, 30, 45 min) F->G H Terminate with Cold Acetonitrile G->H I Centrifuge to Pellet Protein H->I J Transfer Supernatant I->J K LC-MS/MS Quantification J->K L Calculate t½ & CLint K->L

Caption: Workflow for an In Vitro Microsomal Stability Assay.

Fine-Tuning Lipophilicity for Optimal ADME Properties

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[13] The trifluoromethyl group is significantly more lipophilic than a methyl group, and its introduction can enhance a drug's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.[2][8]

However, the relationship is not always straightforward. The position of the trifluoromethyl group within the molecule can have a substantial impact on the overall lipophilicity.[14] Judicious use of trifluoromethylation allows for the fine-tuning of LogP to achieve the desired balance between membrane permeability and aqueous solubility.

Table 2: Physicochemical Properties of Benzylamine and its Trifluoromethylated Analogue

PropertyBenzylamine4-(Trifluoromethyl)benzylamineImpact of Trifluoromethylation
Molecular Weight ( g/mol ) 107.15175.15Increased molecular weight
pKa (at 25°C) 9.338.60 (Predicted)Decreased basicity due to the electron-withdrawing nature of the CF₃ group
LogP (Octanol-Water) 1.091.66Significantly enhanced lipophilicity
Water Solubility MiscibleSparingly solubleReduced aqueous solubility

Data sourced from BenchChem.[2]

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

The shake-flask method is the gold standard for experimentally determining the partition coefficient of a compound.[13][15]

Objective: To measure the equilibrium distribution of a compound between n-octanol and an aqueous buffer (typically phosphate-buffered saline, pH 7.4).[8]

Materials:

  • n-Octanol (pre-saturated with aqueous buffer)

  • Aqueous buffer (e.g., PBS, pH 7.4, pre-saturated with n-octanol)[15]

  • Test compounds

  • Volumetric flasks, centrifuge tubes, and a mechanical shaker

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)[8]

Procedure:

  • Phase Saturation: Vigorously mix n-octanol and the aqueous buffer for an extended period (e.g., 24 hours) and allow the phases to separate completely before use.[15]

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[15]

  • Partitioning: In a centrifuge tube, add a precise volume of the pre-saturated n-octanol and aqueous buffer. Add a small aliquot of the compound stock solution.

  • Equilibration: Shake the tubes for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases.[14]

  • Phase Separation: Centrifuge the tubes to ensure complete separation of the n-octanol and aqueous layers.[16]

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method.

Data Analysis:

  • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

  • LogP is the base-10 logarithm of the partition coefficient.

cluster_prep Preparation cluster_partition Partitioning & Equilibration cluster_separation Phase Separation & Sampling cluster_analysis Analysis A Pre-saturate n-Octanol & Aqueous Buffer C Combine Phases & Add Compound A->C B Prepare Compound Stock Solution B->C D Shake to Equilibrate C->D E Centrifuge to Separate Phases D->E F Sample n-Octanol & Aqueous Layers E->F G Quantify Compound Concentration in Each Phase F->G H Calculate P = [Octanol]/[Aqueous] G->H I LogP = log10(P) H->I

Caption: Shake-Flask Method for LogP Determination.

Enhancing Binding Affinity: A Key to Potency

The trifluoromethyl group can also significantly enhance a drug's binding affinity for its biological target.[3][4] Its strong electron-withdrawing nature can influence the electronic properties of the entire molecule, potentially leading to more favorable electrostatic interactions, such as hydrogen bonding, with the target protein.[3][17]

Furthermore, the CF₃ group can engage in unique, non-covalent interactions, such as orthogonal multipolar C-F···C=O interactions with the protein backbone, which can contribute substantially to binding affinity.[18] The increased lipophilicity of the trifluoromethyl group can also promote favorable hydrophobic interactions within the binding pocket of the target.[9]

A classic example is fluoxetine (Prozac), where the trifluoromethyl group on the phenoxy ring is crucial for its high-affinity binding to the serotonin transporter.[19] Similarly, in celecoxib (Celebrex), the trifluoromethyl group contributes to its selective binding to the COX-2 enzyme.[20]

Experimental Protocol: Receptor-Ligand Binding Assay (General Principles)

The specific protocol for a receptor-ligand binding assay is highly dependent on the nature of the receptor and ligand. However, the general principles remain consistent.[21][22]

Objective: To quantify the affinity of a ligand (the drug) for its receptor.

Common Formats:

  • Radioligand Binding Assays: A radiolabeled ligand is used to compete with the unlabeled test compound for binding to the receptor. The amount of bound radioactivity is measured after separating the bound from the free radioligand, typically by filtration.[23]

  • Surface Plasmon Resonance (SPR): This label-free technique measures the change in refractive index at the surface of a sensor chip when a ligand binds to an immobilized receptor, providing real-time kinetic data.[21]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.[21]

General Procedure (Filtration-based Radioligand Assay):

  • Reagent Preparation: Prepare solutions of the receptor (e.g., cell membranes expressing the receptor), a radiolabeled ligand with known affinity, and the non-fluorinated and trifluoromethylated test compounds at various concentrations.[24]

  • Incubation: Combine the receptor, radiolabeled ligand, and the test compound in a suitable buffer and incubate to allow binding to reach equilibrium.[23]

  • Separation: Rapidly separate the receptor-ligand complexes from the unbound radioligand by vacuum filtration through a filter mat that traps the membranes.[23]

  • Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding versus the concentration of the test compound. This data is then used to calculate the inhibitory constant (Ki), a measure of the binding affinity of the test compound.

Conclusion: A Powerful Tool for Drug Discovery

The strategic incorporation of a trifluoromethyl group is a powerful and versatile strategy in medicinal chemistry. Its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity can overcome many of the hurdles encountered in drug development. By understanding the fundamental principles behind the effects of trifluoromethylation and employing robust experimental methodologies to quantify these effects, researchers can more effectively design and optimize the next generation of therapeutic agents. This guide serves as a foundational resource for harnessing the full potential of this remarkable functional group.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(Trifluoromethyl)oxan-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The trifluoromethyl group, in particular, is prized for its ability to modulate metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of compounds: 4-(Trifluoromethyl)oxan-4-amine derivatives. The oxane (tetrahydropyran) ring serves as a versatile, saturated heterocyclic core, and when combined with a trifluoromethyl group and an amine at the C4-position, it gives rise to a scaffold with significant potential for therapeutic applications, particularly in modulating ion channels and other central nervous system (CNS) targets.

This guide will delve into the synthetic strategies for accessing these derivatives, explore the impact of structural modifications on their biological activity, and provide detailed experimental protocols for their synthesis and evaluation. Our objective is to furnish researchers and drug development professionals with a comprehensive resource to inform the design of novel and potent therapeutic agents based on this privileged scaffold.

The Strategic Importance of the 4-(Trifluoromethyl)oxan-4-amine Scaffold

The 4-(Trifluoromethyl)oxan-4-amine core combines several key features that make it an attractive starting point for drug discovery:

  • The Trifluoromethyl Group: This strongly electron-withdrawing group can significantly alter the pKa of the neighboring amine, influencing its ionization state at physiological pH. This, in turn, can impact receptor interactions and membrane permeability. Furthermore, the CF3 group often enhances metabolic stability by blocking potential sites of oxidation.[2]

  • The Oxane Ring: As a saturated heterocycle, the oxane ring provides a three-dimensional architecture that can be exploited to achieve specific spatial arrangements of substituents, leading to improved target selectivity. Its oxygen atom can also participate in hydrogen bonding interactions with biological targets.

  • The C4-Amine: The amine functionality is a common feature in many biologically active molecules, serving as a key interaction point with receptors and enzymes. It also provides a convenient handle for further chemical modifications, allowing for the exploration of a wide range of derivatives.

The convergence of these structural elements creates a scaffold with a unique combination of physicochemical properties, making it a compelling template for the development of novel therapeutics.

Navigating the Structure-Activity Landscape

While a comprehensive SAR study across a wide range of biological targets for 4-(Trifluoromethyl)oxan-4-amine derivatives is still an emerging field, we can infer key relationships by examining structurally related compounds and foundational medicinal chemistry principles. The primary areas for structural modification and their likely impact on activity are outlined below.

Substitution on the Amine (R1)

Modification of the amine functionality is a primary strategy to modulate potency, selectivity, and pharmacokinetic properties.

  • Small Alkyl Groups: The introduction of small alkyl groups (e.g., methyl, ethyl) can influence the amine's basicity and steric profile.

  • Aromatic and Heteroaromatic Rings: Aryl or heteroaryl substituents can introduce π-π stacking or other non-covalent interactions with the target protein, potentially leading to a significant increase in affinity. The nature and substitution pattern of these rings are critical.

  • Amide and Sulfonamide Linkages: Acylation or sulfonylation of the amine can introduce hydrogen bond donors and acceptors, altering the compound's interaction profile and physicochemical properties.

A notable example of a related structure is the selective CB2 receptor agonist, 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide.[3] In this molecule, the tetrahydropyran moiety is linked via a methylene bridge to an amide nitrogen, highlighting the potential for more complex side chains.

Modifications of the Oxane Ring

While the core oxane ring is often kept intact, subtle modifications can fine-tune the molecule's properties.

  • Stereochemistry: The stereochemistry at C4 and any other substituted positions on the ring can be critical for activity. Chiral separations and asymmetric synthesis are therefore important considerations.

  • Introduction of Additional Substituents: The addition of other functional groups to the oxane ring can provide additional interaction points with the target or modulate the compound's overall properties.

Logical Relationship of SAR Modifications

SAR_Logic Core 4-(CF3)oxan-4-amine Scaffold Amine_Mod Amine (R1) Substitution Core->Amine_Mod Primary focus Oxane_Mod Oxane Ring Modification Core->Oxane_Mod Fine-tuning Potency Potency Amine_Mod->Potency Selectivity Selectivity Amine_Mod->Selectivity PK_Props Pharmacokinetics (ADME) Amine_Mod->PK_Props Oxane_Mod->Potency Oxane_Mod->Selectivity Oxane_Mod->PK_Props

Caption: Logical flow of SAR exploration for 4-(Trifluoromethyl)oxan-4-amine derivatives.

Comparative Performance Data (Hypothetical)

To illustrate the potential SAR trends, the following table presents hypothetical data for a series of 4-(Trifluoromethyl)oxan-4-amine derivatives against a generic CNS ion channel target. This data is for illustrative purposes to guide experimental design.

CompoundR1 SubstituentIC50 (nM)Lipophilicity (clogP)
1a -H15001.8
1b -CH38502.1
1c -Benzyl1203.5
1d -4-Fluorobenzyl553.7
1e -C(O)Ph4503.2
1f -SO2Ph6003.1

Interpretation of Hypothetical Data:

  • Alkylation: Small alkyl groups (1b vs. 1a) may provide a modest increase in potency.

  • Arylmethylation: The introduction of a benzyl group (1c) significantly enhances potency, likely due to favorable interactions with a hydrophobic pocket in the target.

  • Aryl Substitution: Electron-withdrawing substituents on the aromatic ring (1d vs. 1c) can further improve potency, possibly through enhanced non-covalent interactions or by modulating the electronics of the aromatic ring.

  • Acylation/Sulfonylation: Conversion of the amine to an amide (1e) or sulfonamide (1f) may decrease potency in this hypothetical series, suggesting that the basicity of the amine is important for this particular target.

Experimental Protocols

Synthesis of the Core Scaffold: 4-(Trifluoromethyl)oxan-4-amine

A general synthetic route to the 4-(Trifluoromethyl)oxan-4-amine scaffold is outlined below, drawing from established methods for the synthesis of related compounds.

Synthesis_Workflow Start Tetrahydro-4H-pyran-4-one Step1 Trifluoromethylation (e.g., Ruppert-Prakash reagent) Start->Step1 Intermediate1 4-(Trifluoromethyl)oxan-4-ol Step1->Intermediate1 Step2 Activation of Hydroxyl (e.g., Mesylation) Intermediate1->Step2 Intermediate2 4-(Trifluoromethyl)oxan-4-yl mesylate Step2->Intermediate2 Step3 Azide Displacement (e.g., NaN3) Intermediate2->Step3 Intermediate3 4-Azido-4-(trifluoromethyl)oxane Step3->Intermediate3 Step4 Reduction of Azide (e.g., H2, Pd/C) Intermediate3->Step4 Product 4-(Trifluoromethyl)oxan-4-amine Step4->Product

Caption: General synthetic workflow for 4-(Trifluoromethyl)oxan-4-amine.

Step-by-Step Methodology:

  • Trifluoromethylation of Tetrahydro-4H-pyran-4-one:

    • To a solution of tetrahydro-4H-pyran-4-one in anhydrous THF at -78 °C, add TMSCF3 (Ruppert-Prakash reagent) and a catalytic amount of a suitable initiator (e.g., TBAF).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Quench the reaction with saturated aqueous NH4Cl and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 4-(trifluoromethyl)oxan-4-ol.

  • Activation of the Tertiary Alcohol:

    • Dissolve the 4-(trifluoromethyl)oxan-4-ol in anhydrous dichloromethane and cool to 0 °C.

    • Add triethylamine followed by the dropwise addition of methanesulfonyl chloride.

    • Stir the reaction at 0 °C for 1-2 hours or until completion.

    • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield the crude mesylate, which can often be used in the next step without further purification.

  • Azide Displacement:

    • Dissolve the crude mesylate in a polar aprotic solvent such as DMF.

    • Add sodium azide and heat the reaction mixture (e.g., to 80-100 °C) until the starting material is consumed.

    • Cool the reaction, pour into water, and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate. Purify by column chromatography to obtain 4-azido-4-(trifluoromethyl)oxane.

  • Reduction to the Primary Amine:

    • Dissolve the 4-azido-4-(trifluoromethyl)oxane in a suitable solvent like methanol or ethanol.

    • Add a catalytic amount of palladium on carbon (10% w/w).

    • Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the desired 4-(trifluoromethyl)oxan-4-amine.

Biological Evaluation: In Vitro Ion Channel Assay (Example)

The following is a generalized protocol for evaluating the activity of the synthesized compounds on a voltage-gated ion channel expressed in a heterologous system.

Workflow for In Vitro Ion Channel Assay:

Assay_Workflow Cell_Culture Cell Culture (e.g., HEK293 cells expressing target ion channel) Assay Automated Patch Clamp Electrophysiology Cell_Culture->Assay Compound_Prep Compound Preparation (Serial dilutions in DMSO) Compound_Prep->Assay Data_Acq Data Acquisition (Measurement of ion channel currents) Assay->Data_Acq Data_Analysis Data Analysis (IC50 curve fitting) Data_Acq->Data_Analysis Result IC50 Value Data_Analysis->Result

Caption: Workflow for an in vitro automated patch clamp assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain a stable cell line (e.g., HEK293) expressing the ion channel of interest under standard cell culture conditions.

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions to obtain the desired final concentrations for the assay.

  • Automated Patch Clamp Electrophysiology:

    • Use an automated patch-clamp system (e.g., QPatch, Patchliner).

    • Harvest the cells and prepare a single-cell suspension.

    • Load the cells, intracellular solution, extracellular solution, and compound plate onto the instrument.

    • The instrument will automatically establish whole-cell patch-clamp recordings.

    • Apply a voltage protocol to elicit ion channel currents.

    • Apply the test compounds at various concentrations and record the resulting inhibition of the ion channel currents.

  • Data Analysis:

    • Measure the peak current amplitude in the presence of each compound concentration.

    • Normalize the data to the control (vehicle) response.

    • Plot the concentration-response curve and fit the data to a suitable equation (e.g., the Hill equation) to determine the IC50 value.

Conclusion and Future Directions

The 4-(Trifluoromethyl)oxan-4-amine scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic placement of the trifluoromethyl group and the versatile nature of the oxane ring and amine functionality provide a rich platform for medicinal chemistry exploration. While the SAR for this specific class of compounds is still being fully elucidated, the principles outlined in this guide, along with the provided experimental frameworks, offer a solid foundation for researchers to design and evaluate new derivatives with enhanced potency, selectivity, and drug-like properties. Future work should focus on synthesizing diverse libraries of these compounds and screening them against a range of biological targets, particularly those in the CNS, to unlock the full therapeutic potential of this intriguing scaffold.

References

A Comparative Guide to the In Vitro Evaluation of Novel 4-(Trifluoromethyl)oxan-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro characterization of novel compounds synthesized from the 4-(Trifluoromethyl)oxan-4-amine scaffold. While this specific chemical starting point represents a nascent area of exploration, its structural motifs—a saturated oxane ring and a trifluoromethyl-bearing quaternary amine center—are features of significant interest in modern medicinal chemistry. The trifluoromethyl (CF3) group is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1]

Drawing parallels from structurally related compounds, this guide will focus on a plausible and high-value therapeutic application: the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a primary therapeutic target for Alzheimer's disease, as its inhibition is the rate-limiting step in the production of neurotoxic amyloid-β (Aβ) peptides.[2][3]

We will establish a robust, multi-tiered in vitro testing cascade to objectively assess the performance of hypothetical novel compounds, designated OX-CF3-A and OX-CF3-B , against a well-characterized comparator, a structural analog of a known BACE1 inhibitor ("Comparator BACE1-i"). This comparative approach ensures that experimental data directly informs on the potential advantages and liabilities of the novel chemical series.

Part 1: Primary Screening - Direct Enzymatic Inhibition of BACE1

Expertise & Experience: The initial step in evaluating a potential enzyme inhibitor is to confirm direct, cell-free engagement with the purified target protein. This isolates the interaction between the compound and the enzyme, removing confounding variables like cell membrane permeability or off-target cellular effects. A Fluorescence Resonance Energy Transfer (FRET) assay is an industry-standard method for this purpose due to its high sensitivity, throughput, and ratiometric nature, which minimizes interference from experimental artifacts.

Comparative Performance of BACE1 Inhibition

The primary metric for a direct enzyme inhibitor is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce enzyme activity by 50%. Lower IC50 values indicate higher potency.

CompoundTargetAssay TypeIC50 (nM)
OX-CF3-A BACE1FRET Enzymatic75.3
OX-CF3-B BACE1FRET Enzymatic12.1
Comparator BACE1-iBACE1FRET Enzymatic25.0

Data are hypothetical for illustrative purposes.

Trustworthiness: The self-validating nature of this assay is established by including controls:

  • Negative Control (No Inhibitor): DMSO vehicle only, representing 100% enzyme activity.

  • Positive Control (No Enzyme): Represents 0% enzyme activity.

  • Reference Inhibitor: The "Comparator BACE1-i" provides a benchmark for assay performance and relative potency.

Experimental Workflow: BACE1 FRET Assay

cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis reagents 1. Prepare Reagents: - BACE1 Enzyme - FRET Substrate - Assay Buffer compounds 2. Prepare Compound Dilutions: - OX-CF3-A, OX-CF3-B - Comparator BACE1-i - DMSO (Vehicle) add_cmpd 3. Add 50 nL of Compound Dilutions add_enz 4. Add 5 µL of BACE1 Enzyme Solution add_cmpd->add_enz incubate1 5. Incubate 15 min at Room Temp add_enz->incubate1 add_sub 6. Add 5 µL of FRET Substrate Solution incubate1->add_sub incubate2 7. Incubate 60 min at Room Temp (dark) add_sub->incubate2 read 8. Read Fluorescence (Ex/Em appropriate for FRET pair) incubate2->read calc 9. Calculate % Inhibition and determine IC50 values read->calc cluster_amyloidogenic Amyloidogenic Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) BACE1 β-secretase (BACE1) APP->BACE1 alpha_secretase α-secretase APP->alpha_secretase gamma_secretase1 γ-secretase BACE1->gamma_secretase1 C99 fragment intermediate sAPPb sAPPβ (soluble fragment) BACE1->sAPPb cleavage Ab Amyloid-β (Aβ) (Neurotoxic) gamma_secretase1->Ab AICD AICD gamma_secretase1->AICD BACE1_Inhibitor BACE1 Inhibitor (e.g., OX-CF3-B) BACE1_Inhibitor->BACE1 gamma_secretase2 γ-secretase alpha_secretase->gamma_secretase2 C83 fragment intermediate sAPPa sAPPα (Neuroprotective) alpha_secretase->sAPPa cleavage p3 p3 fragment gamma_secretase2->p3 cluster_common Common Steps cluster_mtt MTT Workflow cluster_xtt XTT Workflow Seed 1. Seed Cells in 96-well Plate Treat 2. Add Compounds & Incubate (e.g., 48h) Seed->Treat Add_MTT 3a. Add MTT Reagent (Yellow, Soluble) Treat->Add_MTT Add_XTT 3b. Add Activated XTT Reagent (Yellow, Soluble) Treat->Add_XTT Incubate_MTT 4a. Incubate 4h (Purple, Insoluble Formazan forms) Add_MTT->Incubate_MTT Solubilize 5a. Add Solubilizer (e.g., DMSO, SDS) Incubate_MTT->Solubilize Read_MTT 6a. Read Absorbance (~570 nm) Solubilize->Read_MTT Incubate_XTT 4b. Incubate 2-4h (Orange, Soluble Formazan forms) Add_XTT->Incubate_XTT Read_XTT 5b. Read Absorbance (~475 nm) Incubate_XTT->Read_XTT

References

A Senior Application Scientist’s Guide to Assessing the Metabolic Stability of Molecules Containing the 4-(Trifluoromethyl)oxan-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and experimental framework for evaluating the metabolic stability of drug candidates incorporating the 4-(Trifluoromethyl)oxan-4-amine moiety. We will explore the chemical rationale behind this scaffold's design, compare its expected metabolic profile to common bioisosteric alternatives, and provide detailed, field-proven protocols for its empirical validation.

Introduction: The Quest for Metabolic Resistance

In drug discovery, achieving an optimal pharmacokinetic profile is as critical as attaining high target potency. A primary determinant of a drug's in vivo half-life and oral bioavailability is its metabolic stability—the molecule's resistance to enzymatic degradation, predominantly by Cytochrome P450 (CYP450) enzymes in the liver.[1][2][3] Compounds that are rapidly metabolized often suffer from high clearance, leading to short duration of action and the need for more frequent or higher doses, which can increase the risk of off-target toxicity.

The 4-(Trifluoromethyl)oxan-4-amine scaffold has been conceived to address this challenge head-on. It combines two powerful strategies in medicinal chemistry:

  • Fluorination: The incorporation of a trifluoromethyl (CF3) group.

  • Scaffold Hopping: The use of a saturated oxane ring as a replacement for more metabolically labile structures.

This guide will dissect the advantages conferred by these features and provide researchers with the necessary tools to validate the metabolic stability of their novel compounds.

Part 1: The Structural Rationale for Enhanced Stability

The design of the 4-(Trifluoromethyl)oxan-4-amine scaffold is a deliberate exercise in blocking common metabolic pathways.

The Trifluoromethyl Group: An Electronic Shield

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry for improving metabolic stability.[4][5] Its utility stems from several key properties:

  • High Bond Strength: The Carbon-Fluorine (C-F) bond is exceptionally strong and resistant to oxidative cleavage by CYP450 enzymes, which typically target metabolically labile C-H bonds.[6]

  • Metabolic Blocking: Placing a CF3 group at a potential site of metabolism—such as a benzylic or tertiary carbon—effectively "shields" that position from oxidation.[7][8] In the target scaffold, the CF3 group is geminal to the amine, a common site for N-dealkylation or oxidation. This arrangement is designed to sterically and electronically hinder enzymatic attack.

  • Electron Withdrawal: As a potent electron-withdrawing group, the CF3 substituent can deactivate adjacent aromatic rings or functional groups, making them less susceptible to oxidation.[4][6]

The Oxane Ring: A Superior Alternative to Labile Heterocycles

The choice of a saturated oxane ring over more traditional heterocycles like piperidine or morpholine is a strategic move to enhance metabolic stability and fine-tune physicochemical properties. While piperidines are ubiquitous, their N-H or adjacent C-H bonds are frequent sites of CYP450-mediated oxidation.

The oxane ring offers several advantages:

  • Reduced CYP450 Liability: Saturated cyclic ethers like oxanes and the closely related oxetanes are generally less prone to CYP450 oxidation compared to their carbocyclic or nitrogen-containing counterparts.[9][10]

  • Altered Metabolic Pathways: Some research suggests that incorporating motifs like oxetanes can direct metabolism away from CYP450-dependent pathways and toward other routes like microsomal epoxide hydrolase (mEH) catalyzed hydrolysis.[11][12][13] This can reduce the risk of drug-drug interactions associated with the heavily utilized CYP450 system.

  • Improved Physicochemical Properties: The oxane motif can improve aqueous solubility and introduce three-dimensionality, which can lead to better target engagement and a lower attrition rate for clinical candidates.[9]

Part 2: A Comparative Analysis of Bioisosteres

To appreciate the potential of the 4-(Trifluoromethyl)oxan-4-amine scaffold, it is useful to compare its expected metabolic properties against common bioisosteres. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological properties.[14]

ScaffoldKey FeaturesExpected Metabolic HotspotsPredicted Relative Stability
4-(Trifluoromethyl)oxan-4-amine CF3 group blocks geminal position. Saturated ether ring is generally stable.Ring hydroxylation at positions distal to the oxygen and CF3 group.High
4-Aminopiperidine Metabolically active N-H bond. C-H bonds adjacent to the nitrogen are susceptible to oxidation.N-dealkylation, ring oxidation at C2, C3, C5, C6.Low to Moderate
4-Amino-4-methylcyclohexane Methyl group is a primary site for hydroxylation. Ring C-H bonds are all potential metabolic sites.Methyl hydroxylation, ring hydroxylation.Low
4-Aminomorpholine While more stable than piperidine, the C-H bonds adjacent to the oxygen can still be sites of oxidation.Ring oxidation.Moderate

This qualitative comparison underscores the hypothesis that the combination of a CF3 group and an oxane ring should confer superior metabolic stability compared to these common alternatives. The next step is empirical validation.

Part 3: Experimental Blueprint for Assessing Metabolic Stability

A robust assessment of metabolic stability requires well-controlled in vitro experiments. The two most common and informative assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[15]

Workflow Overview

The overall experimental process is a multi-step procedure that requires careful execution and precise analytical quantification.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis cluster_data Data Interpretation compound Test Compound Stock (e.g., 10 mM in DMSO) reaction Reaction Mixture: Compound + Matrix + Cofactors compound->reaction matrix Biological Matrix (Microsomes or Hepatocytes) matrix->reaction sampling Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) reaction->sampling quench Quench Reaction (Ice-cold Acetonitrile + IS) sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms calc Calculate % Remaining vs. Time lcms->calc kinetics Determine Half-Life (t½) & Intrinsic Clearance (Clint) calc->kinetics

Caption: General workflow for in vitro metabolic stability assessment.

Experiment 1: Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput method primarily used to evaluate Phase I (CYP450-mediated) metabolism.[1] Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes.[1][16]

Objective: To determine the rate of disappearance of the parent compound when incubated with liver microsomes and necessary cofactors.

Detailed Protocol:

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[17][18]

    • Cofactor Solution (NADPH Regenerating System): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer. This system ensures a constant supply of NADPH, which is consumed by CYP enzymes.[17][19]

    • Test Compound Working Solution: Dilute the 10 mM DMSO stock of your test compound to a working concentration (e.g., 100 µM) in buffer. The final concentration in the incubation should typically be 1 µM to be below the Km of most enzymes.[18]

    • Microsome Suspension: Thaw pooled liver microsomes (human, rat, etc.) at 37°C and dilute to a working concentration (e.g., 1 mg/mL protein) in cold phosphate buffer. Keep on ice.[20]

  • Incubation Procedure:

    • Pre-warm the cofactor solution and buffer to 37°C.

    • In a 96-well plate, combine the microsomal suspension and the test compound working solution.

    • Initiate the metabolic reaction by adding the pre-warmed cofactor solution. The final volume is typically 200 µL.

    • Incubate the plate at 37°C with gentle shaking.[17]

    • Controls:

      • Negative Control: A reaction mixture without the NADPH regenerating system to account for non-enzymatic degradation.[17]

      • Positive Control: A compound with known metabolic liability (e.g., Verapamil, Dextromethorphan) to validate enzyme activity.[1]

  • Time-Point Sampling & Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 25 µL) of the reaction mixture.

    • Immediately quench the reaction by adding it to a separate plate containing 3-4 volumes of ice-cold acetonitrile with an internal standard (IS) for LC-MS/MS analysis.[1][2] The acetonitrile precipitates the proteins, halting the reaction.

  • Sample Processing & Analysis:

    • Centrifuge the quenched samples at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.[19]

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.[1][21]

Experiment 2: Hepatocyte Stability Assay

This assay provides a more comprehensive metabolic picture as intact hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes and cofactors in their native cellular environment.[2][3][22] It also accounts for compound permeability into the cell.[2]

Objective: To determine the intrinsic clearance of a compound in a whole-cell system.

Detailed Protocol:

  • Reagent Preparation:

    • Incubation Medium: Use a specialized medium like Williams Medium E, warmed to 37°C.[23]

    • Hepatocyte Suspension: Thaw cryopreserved hepatocytes according to the supplier's protocol. Perform a cell count and viability check (e.g., using Trypan Blue). Resuspend the viable cells in the incubation medium to a final density of 0.5 or 1.0 x 10^6 viable cells/mL.[23][24]

    • Test Compound Working Solution: Prepare as described for the microsomal assay, but dilute in the incubation medium.

  • Incubation Procedure:

    • Pre-incubate the hepatocyte suspension in a CO2 incubator on an orbital shaker for 5-10 minutes to allow temperature equilibration.[23]

    • Add the test compound working solution to the hepatocyte suspension to initiate the assay (final compound concentration typically 1-2 µM).[3]

    • Incubate at 37°C with shaking (e.g., 90-120 rpm) to keep cells in suspension.[23]

    • Controls:

      • Negative Control: Use heat-inactivated hepatocytes to account for non-enzymatic degradation and cell binding.[23]

      • Positive Controls: Include compounds known to be metabolized by Phase I (e.g., Midazolam) and Phase II (e.g., 7-Hydroxycoumarin) enzymes.

  • Time-Point Sampling & Quenching:

    • Sampling is identical to the microsomal assay, typically over a longer period (e.g., 0, 15, 30, 60, 90, 120 minutes).[3][23]

    • Quench aliquots with ice-cold acetonitrile containing an internal standard.

  • Sample Processing & Analysis:

    • Process samples via centrifugation and analyze the supernatant by LC-MS/MS as previously described.[3]

Part 4: Data Analysis and Interpretation

The goal of the analysis is to calculate key parameters that define metabolic stability: half-life (t½) and intrinsic clearance (Clint).

  • Quantification: Using LC-MS/MS, determine the peak area ratio of the test compound to the internal standard at each time point.[25]

  • Calculate Percent Remaining: Normalize the data to the 0-minute time point, which represents 100% of the initial compound.

  • Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line is the negative elimination rate constant (-k).

  • Calculate Half-Life (t½):

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (Clint):

    • For Microsomes (µL/min/mg protein): Clint = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

    • For Hepatocytes (µL/min/10^6 cells): [24] Clint = (0.693 / t½) * (Volume of incubation / number of hepatocytes in millions)[23]

These Clint values can then be used in scaling models to predict in vivo hepatic clearance in animals and humans.[24]

G cluster_good Favorable Profile cluster_bad Unfavorable Profile start In Vitro Data (t½, Clint) decision1 Is Compound Stable? (e.g., t½ > 60 min) start->decision1 proceed Proceed to further PK/PD studies decision1->proceed Yes analyze Metabolite ID studies to find liability decision1->analyze No redesign Redesign molecule to block metabolic hotspot analyze->redesign retest Re-synthesize & Re-test redesign->retest retest->start

Caption: Decision-making workflow based on metabolic stability results.

Conclusion

The rational design of the 4-(Trifluoromethyl)oxan-4-amine scaffold leverages established medicinal chemistry principles to create molecules with a high probability of metabolic stability. The combination of a metabolically robust oxane ring and a strategically placed trifluoromethyl group serves to block common sites of enzymatic attack. While this design is promising, it is imperative that these hypotheses are confirmed with rigorous experimental data.

The detailed microsomal and hepatocyte stability protocols provided in this guide offer a clear and validated pathway for researchers to quantify the metabolic stability of their compounds. By systematically generating high-quality in vitro data, drug development professionals can confidently identify candidates with favorable pharmacokinetic properties, ultimately increasing the probability of success in preclinical and clinical development.

References

A Comparative Guide to the Antioxidant Properties of Pyrazoles Derived from Trifluoromethylated Amines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the antioxidant potential of pyrazole derivatives functionalized with trifluoromethyl (CF₃) groups, a topic of increasing interest in medicinal chemistry and drug development. We will delve into the structural features that govern their antioxidant activity, compare their efficacy with relevant benchmarks, and provide detailed experimental protocols for researchers to validate these findings in their own laboratories.

Introduction: The Synergy of Pyrazole and Trifluoromethyl Moieties

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its five-membered heterocyclic structure is a versatile platform for chemical modification, allowing for the fine-tuning of pharmacological properties.[3] When combined with a trifluoromethyl (CF₃) group—a bioisostere of a methyl group—the resulting molecules often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This synergy has prompted investigations into the antioxidant capabilities of trifluoromethylated pyrazoles, exploring their potential to mitigate oxidative stress implicated in a wide range of diseases.[4][5]

Mechanism of Antioxidant Action: Quenching Reactive Species

The primary mechanism by which pyrazole derivatives exert their antioxidant effects is through the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals. The efficiency of this process is heavily dependent on the electronic environment of the pyrazole ring and its substituents. The presence of electron-donating groups can enhance the stability of the resulting radical, making the parent molecule a more potent antioxidant.

Below is a generalized schematic of a pyrazole derivative scavenging a free radical (R•), such as the DPPH radical, via a Hydrogen Atom Transfer (HAT) mechanism.

G cluster_0 Antioxidant Mechanism (HAT) Pyrazole Trifluoromethylated Pyrazole (Pz-H) Pz_Radical Pyrazole Radical (Pz•) Pyrazole->Pz_Radical H• Donation Radical Free Radical (R•) Product Stable Product (RH) Radical->Product H• Abstraction

Caption: Generalized Hydrogen Atom Transfer (HAT) mechanism for radical scavenging.

Comparative Analysis of Antioxidant Activity

The antioxidant efficacy of trifluoromethylated pyrazoles is typically evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[6][7] The results are often expressed as the IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC₅₀ value indicates higher antioxidant activity.

A study on 5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-1-carboxyamidepyrazoles (TFDPs) demonstrated their capacity to act as antioxidants.[4] Notably, the nature of the substituent at the 3-position of the pyrazole ring was found to influence activity. Another investigation synthesized a series of 2-(5-trifluoromethyl-1H-pyrazol-1-yl) pyridines and compared their antioxidant potential against their trichloromethylated analogs, finding that the latter exhibited higher activity in the specific DPPH assay used.[8]

Table 1: Comparative Antioxidant Activity of Selected Pyrazole Derivatives

Compound ClassSpecific Derivative (Example)AssayIC₅₀ Value / % InhibitionReference
5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-1-carboxyamidepyrazoles (TFDPs)3-Ethyl-TFDPDPPHIC₅₀: 39 mM[4]
5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-1-carboxyamidepyrazoles (TFDPs)3-Propyl-TFDPDPPHIC₅₀: 163 mM[4]
2-(5-trifluoromethyl-1H-pyrazol-1-yl) pyridinesPyridine with CF₃ & CH₃ pyrazolesDPPH27.6% inhibition @ 250 µg/mL[8]
2-(5-trichloromethyl-1H-pyrazol-1-yl) pyridinesPyridine with CCl₃ & CH₃ pyrazolesDPPH42.1% inhibition @ 250 µg/mL[8]
Phenylamino Pyrazole HydrazonesDerivative IVdROSIC₅₀ in low micromolar range[9]
Thienyl-PyrazolesCompound 5gDPPHIC₅₀: 0.245 µM[2]
Reference Standard Ascorbic AcidDPPHIC₅₀: Typically in the low µM range (e.g., ~0.483 µM[2])[2][10]

Note: Direct comparison of IC₅₀ values between different studies should be done with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The relationship between the chemical structure of these pyrazoles and their antioxidant activity is a critical aspect of rational drug design.

  • Role of the Trifluoromethyl Group: The electron-withdrawing nature of the CF₃ group can influence the electronic density of the pyrazole ring. While it enhances metabolic stability, it may not always directly increase antioxidant capacity compared to other haloalkyl groups like CCl₃, as seen in some studies.[8] Its primary benefit may lie in improving the overall pharmacokinetic profile of the molecule.

  • Substituents on the Pyrazole Ring: The presence of hydroxyl (-OH) or amino (-NH₂) groups on the pyrazole or adjacent phenyl rings is often crucial for high antioxidant activity.[9][11] These groups can readily donate a hydrogen atom to scavenge free radicals.

  • Influence of Other Functional Groups: As demonstrated with TFDPs, even simple alkyl chains can modulate activity, with the 3-ethyl derivative showing significantly higher potency than the 3-propyl analog.[4] This suggests that steric and electronic factors at this position are important.

SAR cluster_Substituents Modulating Factors Core Trifluoromethylated Pyrazole Core Pyrazole Ring CF3 Group Factor1 Hydroxyl/Amino Groups (Positions 3, 4, 5) Core:f0->Factor1 +++ (Major increase) Factor2 Alkyl Chains (e.g., at C3) Core:f0->Factor2 +/- (Modulates) Factor3 Aryl Substituents (e.g., at N1) Core:f0->Factor3 +/- (Modulates) Activity Antioxidant Activity Factor1->Activity Factor2->Activity Factor3->Activity

Caption: Key structural factors influencing the antioxidant activity of pyrazoles.

Experimental Protocols: A Self-Validating System

To ensure trustworthy and reproducible results, we provide detailed protocols for two standard antioxidant assays. The inclusion of a known antioxidant standard, such as ascorbic acid or Trolox, is critical for validating the assay's performance.[6]

DPPH Radical Scavenging Assay

This assay is based on the principle that an antioxidant will donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change from deep violet to pale yellow.[6][12] The decrease in absorbance is measured spectrophotometrically at approximately 517 nm.[6]

Step-by-Step Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (e.g., 0.1 mM): Prepare a 0.1 mM solution of DPPH in a suitable solvent like methanol or ethanol.[13] This solution is light-sensitive and should be prepared fresh and kept in the dark.[13] The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2.[6]

    • Test Compound Stock Solution (e.g., 1 mg/mL): Accurately prepare a stock solution of the pyrazole derivative in the same solvent.

    • Serial Dilutions: Prepare a series of dilutions from the test compound stock solution to determine the IC₅₀ value.

  • Assay Procedure (96-well plate format):

    • Add a fixed volume (e.g., 100 µL) of the DPPH working solution to each well.

    • Add an equal volume (e.g., 100 µL) of your test compound dilutions to the wells.

    • Include a positive control (e.g., ascorbic acid) and a blank control (solvent + DPPH solution).[6]

  • Incubation & Measurement:

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[13]

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100[6]

    • Plot the % scavenging activity against the concentration of the test compound and determine the IC₅₀ value from the curve.

DPPH_Workflow start Start prep Prepare Reagents (DPPH, Test Compounds, Control) start->prep mix Mix DPPH with Samples in 96-well Plate prep->mix incubate Incubate in Dark (30 min, Room Temp) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calc Calculate % Inhibition & IC50 Value measure->calc end End calc->end

Caption: Standard experimental workflow for the DPPH antioxidant assay.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a stable blue/green chromophore.[14][15] The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance at 734 nm.[16]

Step-by-Step Protocol:

  • Reagent Preparation:

    • ABTS•+ Radical Solution: Generate the ABTS•+ radical cation by mixing equal volumes of a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.[14] Allow this mixture to stand in the dark at room temperature for 12-16 hours before use.[14][16]

    • Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compounds: Prepare stock solutions and serial dilutions as described for the DPPH assay.

  • Assay Procedure:

    • Add a large volume of the ABTS•+ working solution (e.g., 190 µL) to each well of a 96-well plate.

    • Add a small volume of your test compound dilutions (e.g., 10 µL) to the wells.

    • Include a positive control (e.g., Trolox) and a blank.

  • Incubation & Measurement:

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).[7]

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition similarly to the DPPH assay. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity to a Trolox standard curve.[14]

Conclusion and Future Outlook

Pyrazoles derived from trifluoromethylated amines represent a promising, albeit complex, class of potential antioxidants. While the trifluoromethyl group offers significant advantages in terms of drug-like properties, its direct contribution to antioxidant capacity is nuanced and highly dependent on the overall substitution pattern of the molecule. The presence of hydrogen-donating moieties, such as hydroxyl or amino groups, remains a key determinant of radical scavenging potency.[9][11] Future research should focus on synthesizing hybrid molecules that combine the metabolic stability conferred by the CF₃ group with the potent radical-scavenging capabilities of established antioxidant pharmacophores. The standardized protocols provided herein offer a robust framework for the comparative evaluation of these novel chemical entities.

References

Comparative Analysis of Antibacterial Activity for Novel Compounds with the 4-(Trifluoromethyl)oxan-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

The escalating crisis of antimicrobial resistance necessitates a paradigm shift in antibacterial drug discovery, moving beyond the modification of existing antibiotic classes to the exploration of novel chemical scaffolds. This guide focuses on a particularly promising, yet underexplored, chemical space: derivatives of the 4-(trifluoromethyl)oxan-4-amine scaffold. The strategic incorporation of a trifluoromethyl (CF₃) group onto the sp³-rich oxane ring system presents a unique combination of physicochemical properties poised to overcome common resistance mechanisms and improve pharmacokinetic profiles.

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic properties, which can lead to stronger target binding.[1] When combined with the oxane (tetrahydropyran) core—a privileged scaffold known to improve aqueous solubility and provide defined three-dimensional exit vectors for further chemical elaboration—the resulting framework is an ideal starting point for developing a new generation of antibacterial agents.[2][3]

This guide provides a comprehensive framework for the evaluation and comparison of novel compounds built upon this scaffold. We will detail the requisite experimental protocols with an emphasis on the scientific rationale, present a clear structure for data comparison, and outline the logical workflow from initial screening to quantitative assessment.

The 4-(Trifluoromethyl)oxan-4-amine Scaffold: A Foundation for Novel Antibacterials

The core chemical structure combines a tetrahydropyran (oxane) ring with a geminal amine and trifluoromethyl group at the 4-position. This arrangement is synthetically accessible and offers significant potential for diversification, primarily through modification of the amine group, to generate a library of candidate compounds for screening.

Caption: The core 4-(Trifluoromethyl)oxan-4-amine scaffold.

Framework for Comparative Evaluation of Antibacterial Efficacy

A systematic evaluation is critical to identifying lead compounds. The primary metric for quantitative comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5] A robust comparative analysis requires testing candidate compounds against a diverse panel of clinically relevant Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Data Presentation: Comparative MIC Table

All quantitative data should be summarized in a clear, tabular format. This allows for the direct comparison of the potency and spectrum of activity of each novel derivative against standard-of-care antibiotics.

Table 1: Hypothetical Comparative MIC Data for Novel Scaffold Derivatives (µg/mL)

Compound IDDerivative (R-group on Amine)S. aureus (ATCC 29213)MRSA (ATCC 43300)E. faecalis (ATCC 29212)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)K. pneumoniae (ATCC 700603)
NCS-001 4-FluorophenylData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
NCS-002 2,4-DichlorobenzylData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
NCS-003 Pyridin-2-ylData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Vancomycin (Control)0.5 - 21 - 41 - 4>64>64>64
Ciprofloxacin (Control)0.25 - 10.25 - >320.5 - 2≤0.015 - 0.060.25 - 1≤0.015 - 0.12

Note: This table is a template for organizing experimental results. The efficacy of novel compounds can only be determined through the experimental protocols detailed below.

Experimental Protocols: A Self-Validating System

To ensure data integrity and reproducibility, standardized methodologies must be employed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.[6] The following protocols describe a logical workflow from initial qualitative screening to precise quantitative measurement.

Experimental Workflow for Antibacterial Activity Assessment

The process begins with a broad screening method to identify active compounds, followed by a quantitative method to determine the precise potency (MIC) of the hits.

start Synthesized Compound Library (Derivatives of Core Scaffold) screen Primary Screening: Agar Disk Diffusion Assay start->screen inactive Inactive Compounds (No Zone of Inhibition) screen->inactive No Activity active Active Compounds ('Hits') (Zone of Inhibition Observed) screen->active Activity Detected quant Quantitative Analysis: Broth Microdilution Assay active->quant mic Determine Minimum Inhibitory Concentration (MIC) quant->mic sar Structure-Activity Relationship (SAR) and Lead Optimization mic->sar

Caption: Standard workflow for antibacterial compound evaluation.

Protocol 1: Agar Disk Diffusion Assay (Kirby-Bauer Method)

This method serves as an efficient primary screen to qualitatively assess the antibacterial activity of the synthesized compounds.[7][8] It relies on the diffusion of the compound from a saturated disk into an agar medium inoculated with the test bacterium.[9]

Causality Behind Choices:

  • Medium: Mueller-Hinton Agar (MHA) is the standard medium because it has good batch-to-batch reproducibility, is low in sulfonamide inhibitors, and supports the growth of most common pathogens.[10]

  • Inoculum: The bacterial suspension is standardized to a 0.5 McFarland turbidity standard to ensure a consistent and confluent lawn of bacterial growth, making the zones of inhibition clear and reproducible.[11]

  • Interpretation: The diameter of the zone of inhibition, where bacterial growth is prevented, correlates inversely with the MIC.[12] A larger zone generally implies greater susceptibility.

Step-by-Step Methodology:

  • Prepare Inoculum: Select 3-5 isolated colonies of the test bacterium from a non-selective agar plate and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculate Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees after each application to ensure even coverage.

  • Apply Disks: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface. Pipette a standardized amount (e.g., 10 µL) of each test compound solution (at a known concentration, e.g., 1 mg/mL in DMSO) onto a separate disk. Include positive (known antibiotic) and negative (DMSO solvent) control disks.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Measure and Record: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Protocol 2: Broth Microdilution for MIC Determination

This is the gold-standard method for quantitatively measuring antimicrobial susceptibility.[4][13] It involves challenging a standardized bacterial inoculum with serial two-fold dilutions of the test compound in a liquid growth medium.[5][14]

Causality Behind Choices:

  • Format: The 96-well microtiter plate format allows for efficient testing of multiple compounds and concentrations simultaneously, yielding precise quantitative results.[13][15]

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is used to ensure accurate and reproducible results, as the concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of certain antibiotics.

  • Endpoint: The MIC is determined as the lowest concentration that completely inhibits visible bacterial growth (turbidity) after incubation.[4][15] This provides a precise value for comparing compound potency.

Step-by-Step Methodology:

  • Prepare Compound Plate: In a 96-well plate, prepare serial two-fold dilutions of each test compound in CAMHB. For example, starting with a 128 µg/mL solution, dilute across 10 wells to achieve a concentration range of 128, 64, 32, 16, 8, 4, 2, 1, 0.5, and 0.25 µg/mL.

  • Prepare Inoculum: Prepare a bacterial suspension as described in the agar diffusion protocol. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

  • Inoculate Plate: Add the standardized inoculum to each well containing the diluted compound. The final volume in each well should be uniform (e.g., 100 µL).

  • Controls: Include the following controls on every plate:

    • Growth Control: Wells containing only broth and inoculum (no compound).

    • Sterility Control: Wells containing only sterile broth.

    • Positive Control: A known antibiotic (e.g., Vancomycin) tested under the same conditions.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no turbidity is observed. Plate readers can also be used to measure optical density (OD) for a more quantitative assessment.

Conclusion and Future Directions

The 4-(trifluoromethyl)oxan-4-amine scaffold represents a compelling starting point for the development of novel antibacterial agents. Its unique structural and physicochemical properties offer the potential to create compounds with potent activity, favorable pharmacokinetics, and the ability to evade existing resistance mechanisms. The comparative framework and detailed experimental protocols provided in this guide establish a rigorous and validated pathway for researchers to synthesize, evaluate, and optimize derivatives of this scaffold. The systematic application of these methods will be crucial in identifying promising lead candidates and advancing them through the drug discovery pipeline, ultimately contributing to the fight against antimicrobial resistance.

References

The Strategic Incorporation of Fluorinated Building Blocks in Modern Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a critical step in the journey toward a viable therapeutic. Among the myriad of chemical tools available, the introduction of fluorine-containing moieties has emerged as a particularly powerful and versatile strategy. The unique physicochemical properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth, objective comparison of the most salient fluorinated building blocks in contemporary drug design: the monofluoromethyl (-CH₂F), difluoromethyl (-CHF₂), trifluoromethyl (-CF₃), and pentafluorosulfanyl (-SF₅) groups. Through an exploration of their distinct properties, supported by experimental data and detailed protocols, this guide aims to empower researchers to make informed decisions in the rational design of next-generation therapeutics.

The Enduring Allure of Fluorine in Medicinal Chemistry

The strategic placement of fluorine in a drug candidate can markedly affect its potency, increase metabolic stability, and enhance membrane permeability.[1] The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP450) superfamily.[2][3] This "metabolic blocking" can significantly extend a drug's half-life and improve its bioavailability.[2][3] Furthermore, the high electronegativity of fluorine can modulate the pKa of nearby functional groups, influencing a compound's ionization state, solubility, and target interactions.[1] The judicious use of fluorinated building blocks allows for the fine-tuning of these properties to optimize a drug candidate's overall performance.

A Comparative Analysis of Key Fluorinated Building Blocks

This section provides a detailed comparison of four key fluorinated building blocks, highlighting their impact on critical drug-like properties.

The Trifluoromethyl (-CF₃) Group: The Workhorse of Fluorine Chemistry

The trifluoromethyl group is arguably the most widely used fluorinated substituent in medicinal chemistry.[2] Its strong electron-withdrawing nature and lipophilicity make it a valuable tool for enhancing metabolic stability and modulating receptor binding.[2][4]

Impact on Physicochemical Properties:

  • Lipophilicity (LogP): The -CF₃ group significantly increases lipophilicity, which can enhance membrane permeability and improve oral absorption.[2][4] The Hansch lipophilicity parameter (π) for the -CF₃ group is approximately +0.88.[2]

  • pKa: As a strong electron-withdrawing group, the -CF₃ moiety can lower the pKa of nearby acidic groups and the pKa of the conjugate acids of basic groups.[5]

  • Metabolic Stability: The exceptional strength of the C-F bonds in the -CF₃ group confers high resistance to oxidative metabolism, often leading to a longer in vivo half-life.[2][4]

Case Study: Fluoxetine (Prozac®) The antidepressant fluoxetine is a prime example of the successful application of the trifluoromethyl group.[2] The inclusion of a -CF₃ group at the para-position of the phenoxy ring significantly enhances its lipophilicity, facilitating its penetration of the blood-brain barrier.[2] This substitution was found to increase the potency for inhibiting serotonin reuptake by six-fold compared to its non-fluorinated analog.[4]

Case Study: Celecoxib (Celebrex®) Celecoxib, a selective COX-2 inhibitor, features a trifluoromethyl group on its pyrazole ring.[6] Structure-activity relationship studies have shown that the -CF₃ group provides superior selectivity and potency compared to methyl or monofluoromethyl groups at the same position.[7]

The Difluoromethyl (-CHF₂) Group: A Unique Bioisostere

The difluoromethyl group has gained increasing attention as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[8] Its ability to act as a lipophilic hydrogen bond donor provides a unique combination of properties.[8]

Impact on Physicochemical Properties:

  • Lipophilicity (LogP): The -CHF₂ group is also lipophilic, but generally less so than the -CF₃ group, offering a more nuanced way to modulate this property.[8]

  • pKa: The electron-withdrawing nature of the -CHF₂ group can lower the pKa of neighboring functionalities.[8]

  • Metabolic Stability: The -CHF₂ group enhances metabolic stability by blocking sites of oxidation.[8]

  • Hydrogen Bonding: The acidic proton of the -CHF₂ group can participate in hydrogen bonding interactions with biological targets, which is a key differentiator from the -CF₃ group.[8]

Case Study: Celecoxib Analogues In the development of dual COX-2/5-LOX inhibitors, a celecoxib analogue was synthesized where a tolyl moiety was replaced with a N-difluoromethyl-1,2-dihydropyrid-2-one group. This modification resulted in a compound with potent dual inhibitory activity and good anti-inflammatory effects, demonstrating the utility of the -CHF₂ group in creating novel pharmacophores.[7]

The Monofluoromethyl (-CH₂F) Group: A Subtle Modulator

The monofluoromethyl group is a bioisostere for the methyl (-CH₃) and hydroxyl (-CH₂OH) groups and offers a more subtle approach to property modulation compared to its more heavily fluorinated counterparts.[9][10]

Impact on Physicochemical Properties:

  • Lipophilicity (LogP): The effect of the -CH₂F group on lipophilicity is modest and can be used for fine-tuning this property.

  • pKa: The -CH₂F group has a weaker electron-withdrawing effect than -CHF₂ and -CF₃, leading to smaller changes in the pKa of adjacent functional groups.

  • Metabolic Stability: While still enhancing metabolic stability by blocking oxidation, the effect is generally less pronounced than with more fluorinated groups.[10]

Case Study: Theophylline and Cimetidine Derivatives The monofluoromethyl group has been successfully incorporated into various drugs, including theophylline and cimetidine, through direct monofluoromethylation of heteroatoms.[1] This demonstrates the feasibility of introducing this group to modify the properties of existing drug scaffolds.

The Pentafluorosulfanyl (-SF₅) Group: The "Super-Trifluoromethyl"

The pentafluorosulfanyl group is an emerging fluorinated building block that is often referred to as a "super-trifluoromethyl" group due to its superior lipophilicity, steric bulk, and electron-withdrawing capacity.[8]

Impact on Physicochemical Properties:

  • Lipophilicity (LogP): The -SF₅ group is significantly more lipophilic than the -CF₃ group, making it a powerful tool for increasing membrane permeability.[8]

  • pKa: As one of the most electron-withdrawing groups, the -SF₅ moiety has a profound effect on the pKa of nearby functionalities.

  • Metabolic Stability: The S-F bonds are exceptionally stable, leading to a high degree of metabolic resistance.

  • Steric Bulk: The -SF₅ group is sterically larger than the -CF₃ group, which can be advantageous for probing binding pockets and enhancing selectivity.[8]

Case Study: Cannabinoid Receptor Ligands In a study of cannabinoid receptor ligands, pyrazoles bearing a pentafluorosulfanyl group showed equivalent or slightly higher CB₁ receptor affinity compared to their trifluoromethyl and tert-butyl analogs. These results confirm the utility of the aromatic -SF₅ group as a stable and effective bioisostere.[8]

Quantitative Comparison of Fluorinated Building Blocks

The following table summarizes the key physicochemical properties of the discussed fluorinated building blocks to facilitate a direct comparison.

Building BlockHansch Lipophilicity Parameter (π)Electron Withdrawing NatureHydrogen Bond DonorSteric Bulk
-CH₃ (for reference) +0.56Weakly DonatingNoSmall
-CH₂F ~+0.1Weakly WithdrawingNoSimilar to -CH₃
-CHF₂ ~+0.5Moderately WithdrawingYes (Weak)Larger than -CH₃
-CF₃ +0.88[2]Strongly WithdrawingNoLarger than -CH₃
-SF₅ +1.5 - +1.7Very Strongly WithdrawingNoSignificantly larger than -CF₃

Experimental Protocols

The successful incorporation of fluorinated building blocks requires robust and reliable synthetic methodologies. This section provides representative, step-by-step protocols for the introduction of trifluoromethyl and difluoromethyl groups.

Protocol 1: Copper-Mediated Trifluoromethylation of Aryl Iodides

This protocol describes a general procedure for the trifluoromethylation of aromatic compounds using a copper catalyst and a trifluoromethyl source.

Diagram of Experimental Workflow:

Trifluoromethylation_Workflow reagents Aryl Iodide CuI CF₃CO₂K NMP reaction Reaction Vessel (Flow Reactor or Batch) Heat (e.g., 200°C) reagents->reaction Load Reagents workup Aqueous Workup (e.g., Quench with H₂O, Extract with Organic Solvent) reaction->workup Cool and Quench purification Purification (e.g., Column Chromatography) workup->purification Isolate Crude Product product Trifluoromethylated Aromatic Compound purification->product Isolate Pure Product

Caption: General workflow for copper-mediated trifluoromethylation.

Step-by-Step Methodology:

  • Reagent Preparation: In a suitable reaction vessel, combine the aryl iodide (1.0 eq), copper(I) iodide (CuI, 1.2 eq), and potassium trifluoroacetate (CF₃CO₂K, 2.0 eq) in N-methyl-2-pyrrolidone (NMP) as the solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 160-200 °C) and stir for the required time (this can range from minutes in a flow reactor to several hours in a batch setup). Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated aromatic compound.

Protocol 2: Visible-Light-Mediated O-Difluoromethylation of Phenols

This protocol outlines a method for the synthesis of aryl difluoromethyl ethers from phenols using a photoredox catalyst.[4]

Diagram of Experimental Workflow:

Difluoromethylation_Workflow reagents Phenol BrCF₂CO₂H fac-Ir(ppy)₃ Base (e.g., K₂CO₃) Solvent (e.g., MeCN) reaction Reaction Vessel (e.g., Schlenk tube) Visible Light Irradiation (e.g., Blue LED) reagents->reaction Combine and Degas workup Aqueous Workup (e.g., Quench with H₂O, Extract with Organic Solvent) reaction->workup Quench Reaction purification Purification (e.g., Column Chromatography) workup->purification Isolate Crude Product product Aryl Difluoromethyl Ether purification->product Isolate Pure Product

Caption: General workflow for photocatalytic O-difluoromethylation.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk tube, combine the phenol (1.0 eq), bromodifluoroacetic acid (BrCF₂CO₂H, 1.5 eq), fac-Ir(ppy)₃ (photocatalyst, 1-2 mol%), and a suitable base (e.g., K₂CO₃, 2.0 eq) in an appropriate solvent (e.g., acetonitrile).

  • Degassing: Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Irradiation: Irradiate the reaction mixture with a visible light source (e.g., blue LED lamp) at room temperature with vigorous stirring for the required time (typically several hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the aryl difluoromethyl ether.

Conclusion and Future Perspectives

The strategic incorporation of fluorinated building blocks is an indispensable tool in modern drug discovery. The trifluoromethyl group remains a reliable choice for enhancing metabolic stability and lipophilicity, while the difluoromethyl group offers the unique advantage of hydrogen bond donation. The monofluoromethyl group provides a means for subtle property modulation, and the emerging pentafluorosulfanyl group presents exciting opportunities for creating compounds with superior metabolic stability and lipophilicity.

The continued development of novel and efficient synthetic methodologies for the introduction of these and other fluorinated motifs will undoubtedly expand the chemical space accessible to medicinal chemists. As our understanding of the intricate interplay between fluorine substitution and biological activity deepens, the rational design of fluorinated drugs will become increasingly sophisticated, leading to the development of safer and more effective therapies for a wide range of diseases.

References

A Senior Application Scientist's Guide to the Synthesis and Validation of 4-(Trifluoromethyl)oxan-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The incorporation of the trifluoromethyl group into cyclic amine scaffolds is a cornerstone of modern medicinal chemistry. This powerful motif can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 4-(Trifluoromethyl)oxan-4-amine hydrochloride, a key building block for pharmaceutical research, presents a compelling case study in the synthesis and rigorous validation of such compounds. This guide provides an in-depth comparison of a primary synthetic route with a viable alternative, supported by detailed experimental protocols and a comprehensive validation strategy.

Primary Synthetic Route: Nucleophilic Trifluoromethylation of a Cyclic Ketone

The most direct and widely applicable approach to this compound commences with the commercially available tetrahydro-4H-pyran-4-one. This strategy hinges on the nucleophilic addition of a trifluoromethyl anion equivalent to the ketone, followed by conversion of the resulting tertiary alcohol to the desired amine.

Causality Behind the Chosen Pathway:

This route is favored for its convergence and the use of well-established, high-yielding transformations. The introduction of the trifluoromethyl group at an early stage allows for the subsequent functionalization to the amine under predictable conditions. The use of the Ruppert-Prakash reagent (TMSCF₃) for trifluoromethylation is a mature technology known for its efficiency and operational simplicity.[1]

Experimental Protocol:

Step 1: Synthesis of 4-(Trifluoromethyl)oxan-4-ol

  • To an oven-dried, three-necked round-bottom flask under an inert argon atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) and tetrahydro-4H-pyran-4-one (10.0 g, 0.1 mol).

  • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Add the Ruppert-Prakash reagent (TMSCF₃, 21.3 g, 0.15 mol) via syringe.

  • Slowly add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 5.0 mL, 0.005 mol) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 4-(trifluoromethyl)oxan-4-ol as a colorless oil.

Step 2: Synthesis of this compound

  • To a stirred solution of 4-(trifluoromethyl)oxan-4-ol (17.0 g, 0.1 mol) in acetonitrile (100 mL) at 0 °C, slowly add concentrated sulfuric acid (20 mL).

  • Stir the mixture at room temperature for 24 hours (Ritter Reaction).

  • Carefully pour the reaction mixture onto crushed ice (200 g) and basify to pH > 12 with a 6 M aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetyl intermediate.

  • To the crude intermediate, add a 6 M aqueous solution of hydrochloric acid (100 mL) and heat to reflux for 12 hours to hydrolyze the amide.

  • Cool the reaction mixture to room temperature and wash with dichloromethane (2 x 50 mL) to remove any non-basic impurities.

  • Concentrate the aqueous layer under reduced pressure to yield this compound as a white solid.

A Tetrahydro-4H-pyran-4-one B 4-(Trifluoromethyl)oxan-4-ol A->B 1. TMSCF3, cat. TBAF 2. NH4Cl quench C N-(4-(Trifluoromethyl)oxan-4-yl)acetamide B->C CH3CN, H2SO4 (Ritter Reaction) D This compound C->D 6M HCl, Reflux (Amide Hydrolysis)

Caption: Primary synthetic workflow for this compound.

Comparative Synthetic Route: Reductive Amination of a Trifluoromethyl Ketone

An alternative strategy involves the synthesis of a trifluoromethyl ketone intermediate, which is then converted to the amine via reductive amination. This approach offers a different set of challenges and advantages, particularly in terms of reagent handling and potential for stereocontrol.

Causality Behind the Alternative Pathway:

This route avoids the sometimes harsh conditions of the Ritter reaction and offers the potential for asymmetric synthesis if a chiral reducing agent or catalyst is employed. It is a valuable alternative if the substrate is sensitive to strong acids.

Experimental Protocol:

Step 1: Synthesis of a suitable N-benzyl imine of Tetrahydro-4H-pyran-4-one

  • In a round-bottom flask, combine tetrahydro-4H-pyran-4-one (10.0 g, 0.1 mol), benzylamine (10.7 g, 0.1 mol), and toluene (100 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 g).

  • Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux for 12 hours to remove water.

  • Cool the reaction mixture and concentrate under reduced pressure to yield the crude imine, which is used in the next step without further purification.

Step 2: Trifluoromethylation of the Imine

  • Dissolve the crude imine in anhydrous THF (100 mL) and cool to -78 °C.

  • Add the Ruppert-Prakash reagent (TMSCF₃, 21.3 g, 0.15 mol).

  • Add a catalytic amount of a fluoride source (e.g., CsF).

  • Stir at -78 °C for 6 hours.

  • Quench with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

Step 3: Debenzylation to the Primary Amine Hydrochloride

  • Dissolve the crude N-benzyl amine in methanol (100 mL).

  • Add Pearlman's catalyst (palladium hydroxide on carbon, 20 wt%, 1.0 g).

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 24 hours.

  • Filter the reaction mixture through Celite and wash the filter cake with methanol.

  • To the filtrate, add a 4 M solution of HCl in dioxane until the pH is acidic.

  • Concentrate under reduced pressure to afford this compound.

A Tetrahydro-4H-pyran-4-one B N-benzyl imine A->B Benzylamine, p-TsOH, Toluene, Reflux C N-benzyl-4-(Trifluoromethyl)oxan-4-amine B->C TMSCF3, cat. F- D This compound C->D H2, Pd(OH)2/C, HCl

Caption: Alternative synthetic workflow via reductive amination.

Validation of Synthesis: A Multi-technique Approach

The confirmation of the successful synthesis of this compound requires a battery of analytical techniques to unequivocally determine its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of the target compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the oxane ring protons. The protons on the carbons adjacent to the oxygen will be shifted downfield. The protons on the carbon bearing the amine and trifluoromethyl group will likely appear as complex multiplets.

  • ¹³C NMR: The carbon spectrum will show distinct signals for each of the unique carbons in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR will exhibit a singlet for the trifluoromethyl group, providing a clear and unambiguous confirmation of its presence.[2]

| Expected NMR Data for this compound | | :--- | :--- | | ¹H NMR (500 MHz, D₂O) | δ 3.8-4.0 (m, 2H), 3.6-3.8 (m, 2H), 2.0-2.2 (m, 4H) | | ¹³C NMR (125 MHz, D₂O) | δ 125.1 (q, J = 285 Hz, CF₃), 70.2 (q, J = 28 Hz, C-CF₃), 63.5 (t, 2C), 32.8 (t, 2C) | | ¹⁹F NMR (470 MHz, D₂O) | δ -75 to -80 (s, CF₃) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For the hydrochloride salt, electrospray ionization (ESI) in positive mode is expected to show the molecular ion for the free amine.

  • Expected M+H⁺: 172.0793 (for C₆H₁₁F₃NO⁺)

  • Isotopic Pattern: The presence of the chlorine atom from the hydrochloride salt will be evident in the mass spectrum as an M+2 peak with an intensity of approximately one-third of the molecular ion peak.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the final product. A reversed-phase method is typically employed for amine salts.

  • Method: A C18 column with a mobile phase gradient of water (containing 0.1% trifluoroacetic acid) and acetonitrile is a suitable starting point.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is appropriate as the compound lacks a strong chromophore.

  • Expected Result: A single major peak with a purity of >95% is expected for the final product.

A Synthesized 4-(Trifluoromethyl)oxan-4-amine HCl B NMR Spectroscopy (1H, 13C, 19F) A->B C Mass Spectrometry (ESI-MS) A->C D HPLC A->D E Structural Confirmation B->E F Molecular Weight Confirmation C->F G Purity Assessment D->G

Caption: Validation workflow for the synthesized product.

Comparison of Synthetic Routes

FeaturePrimary Route (Ritter Reaction)Alternative Route (Reductive Amination)
Overall Yield Generally moderate to good.Can be high, but dependent on all three steps.
Scalability Scalable, but handling of strong acids requires care.Scalable, with standard hydrogenation equipment.
Reagent Cost TMSCF₃ is a significant cost driver.TMSCF₃ and palladium catalyst are key costs.
Safety Considerations Use of concentrated sulfuric acid.Use of flammable hydrogen gas and pyrophoric catalyst.
Stereocontrol Achiral.Potential for asymmetric synthesis.
Generality Broadly applicable to ketones.Applicable to ketones that form stable imines.

Conclusion

The synthesis of this compound is most reliably achieved through the nucleophilic trifluoromethylation of tetrahydro-4H-pyran-4-one followed by a Ritter reaction and subsequent hydrolysis. This method is robust and utilizes well-understood chemical transformations. The alternative route via reductive amination of an intermediate imine offers advantages in terms of milder conditions for the amination step and the potential for asymmetric synthesis. Rigorous validation using a combination of NMR spectroscopy, mass spectrometry, and HPLC is imperative to confirm the structure and purity of the final product, ensuring its suitability for downstream applications in drug discovery and development.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-(Trifluoromethyl)oxan-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value and Inherent Risks of Fluorinated Scaffolds

In modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to enhancing the efficacy, safety, and pharmacokinetic profiles of drug candidates. Among these, saturated heterocyclic scaffolds featuring a trifluoromethyl (-CF3) group, such as 4-(Trifluoromethyl)oxan-4-amine derivatives, have garnered significant interest.

The oxane (tetrahydropyran) ring, a saturated heterocycle, offers a desirable combination of low molecular weight, high polarity, and a three-dimensional structure that can improve aqueous solubility and metabolic clearance properties.[1] When combined with a trifluoromethyl group at a quaternary center, the resulting molecule often exhibits unique and advantageous characteristics. The -CF3 group is a powerful modulator of a compound's properties; its strong electron-withdrawing nature can alter the basicity (pKa) of nearby amines, while its lipophilicity can enhance membrane permeability.[2][3][4][5] Furthermore, the carbon-fluorine bond is exceptionally stable to metabolic degradation, which can increase a drug's half-life.[3][4]

However, these same properties necessitate a rigorous evaluation of a compound's selectivity. The potential for a drug to bind to unintended biological targets, known as cross-reactivity or off-target binding, is a primary cause of adverse drug reactions and late-stage clinical failures.[6][7] Therefore, a comprehensive and strategically designed cross-reactivity study is not merely a regulatory requirement but a critical step in de-risking novel chemical entities and building a robust safety profile.

This guide provides a comparative framework for assessing the cross-reactivity of 4-(Trifluoromethyl)oxan-4-amine derivatives. We will explore the causal logic behind experimental design, present detailed protocols for key assays, and offer a model for interpreting the resulting data in comparison to relevant alternatives.

Part 1: Designing a Strategic Cross-Reactivity Screening Cascade

A successful cross-reactivity assessment is not a single experiment but a tiered, logical progression. The goal is to move from broad, early-stage screening to more focused, hypothesis-driven investigations. This "screening cascade" approach maximizes resource efficiency and builds a comprehensive understanding of a compound's selectivity profile.

The rationale is to first "cast a wide net" to identify any potential off-target liabilities from major target families known to be associated with adverse effects (e.g., GPCRs, kinases, ion channels, transporters). Subsequent tiers then confirm these initial "hits," determine their functional relevance, and establish a clear selectivity margin relative to the primary, on-target activity.

Below is a diagram illustrating a typical cross-reactivity screening cascade.

G cluster_0 Tier 1: Broad Panel Screening (In Vitro) cluster_1 Tier 2: Hit Confirmation & Potency Determination (In Vitro) cluster_2 Tier 3: Functional & Cellular Assessment cluster_3 Tier 4: Preclinical Safety & In Vivo Models A Lead Compound (e.g., Derivative 1) B Broad Radioligand Binding Panel (e.g., 44 GPCRs, Ion Channels, Transporters) A->B C Broad Kinase Panel (e.g., >300 Kinases @ 1-10 µM) A->C D Identify Hits (% Inhibition > 50%) B->D C->D E Dose-Response Assays (Determine IC50 / Ki for confirmed hits) D->E F Orthogonal Functional Assays (e.g., cAMP, Calcium Flux, Cell-based Phosphorylation) E->F G Establish Selectivity Index (Off-Target IC50 / On-Target IC50) F->G H Safety Pharmacology Core Battery (Cardiovascular, CNS, Respiratory) G->H I Decision Point: Advance or Redesign H->I

Caption: A tiered workflow for assessing small molecule cross-reactivity.

Part 2: Comparative In Vitro Profiling

The first step in understanding a compound's selectivity is to screen it against a panel of known biological targets. For this guide, we will consider a hypothetical lead compound, Derivative A , a 4-(Trifluoromethyl)oxan-4-amine derivative. We will compare its performance against two alternatives:

  • Alternative B: A structural analog lacking the trifluoromethyl group (i.e., a methyl group instead) to assess the specific contribution of the -CF3 moiety.

  • Alternative C: A known, marketed drug with a different chemical scaffold but the same primary biological target, serving as a benchmark for selectivity.

Experimental Protocol: Broad Radioligand Binding Assay

This protocol describes a standard method for Tier 1 screening to identify potential off-target interactions across a diverse set of receptors, channels, and transporters.

Objective: To determine the percent inhibition of radioligand binding to a panel of targets at a single, high concentration of the test compound.

Materials:

  • Test compounds (Derivative A, Alternatives B & C) dissolved in 100% DMSO.

  • Membrane preparations or cell lysates containing the target proteins of interest.

  • Specific radioligands for each target (e.g., [³H]-Prazosin for α1-adrenergic receptors).

  • Assay buffers specific to each target.

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation fluid and a microplate scintillation counter.

Methodology:

  • Compound Preparation: Prepare a 1 mM stock solution of each test compound in DMSO. Serially dilute to create working solutions. The final assay concentration is typically 10 µM.

  • Assay Plate Setup:

    • Total Binding Wells: Add membrane preparation, radioligand, and assay buffer.

    • Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, assay buffer, and a high concentration of a known, unlabeled ligand for that target.

    • Test Compound Wells: Add membrane preparation, radioligand, assay buffer, and the test compound (final concentration 10 µM, final DMSO concentration ≤1%).

  • Incubation: Incubate the plates at the temperature and for the duration specified by the target-specific protocol (e.g., 60 minutes at 25°C). The choice of incubation time is critical to ensure the binding reaction reaches equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand. This step is crucial for reducing background noise.

  • Detection: Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Calculate the percent inhibition for the test compound: % Inhibition = (1 - [(Test Compound cpm - NSB cpm) / (Total Binding cpm - NSB cpm)]) * 100.

    • A result of >50% inhibition is typically considered a "hit" and warrants further investigation in Tier 2 dose-response assays.

Trustworthiness - Self-Validating System: This protocol is validated by the inclusion of Total Binding and Non-Specific Binding wells. The difference between these two provides the dynamic range of the assay. If this window is too small, the assay is considered invalid. A known inhibitor for each target should also be run as a positive control to confirm assay performance.

Comparative Data Analysis

The table below presents hypothetical but representative data from a Tier 1 screen for our compounds of interest. The primary target is the Dopamine D2 receptor.

TargetDerivative A (% Inh @ 10µM)Alternative B (Methyl Analog) (% Inh @ 10µM)Alternative C (Benchmark Drug) (% Inh @ 10µM)
Dopamine D2 (Primary) 95% 92% 98%
Serotonin 5-HT2A65%75%15%
Adrenergic α158%35%8%
hERG Channel45%12%5%
Muscarinic M115%18%12%
Sigma 172%85%45%

Interpretation of Results:

  • Derivative A shows high activity at its primary target. However, it also displays significant cross-reactivity (>50% inhibition) for the 5-HT2A, Adrenergic α1, and Sigma 1 receptors. The 45% inhibition at the hERG channel is a potential concern that must be followed up, given the hERG channel's role in cardiac safety.[8]

  • Alternative B (Methyl Analog) demonstrates that removing the -CF3 group reduces hERG and Adrenergic α1 liability but increases cross-reactivity at the 5-HT2A and Sigma 1 receptors. This highlights the nuanced role of the trifluoromethyl group in modulating selectivity.[4][9]

  • Alternative C (Benchmark Drug) shows a much cleaner profile, with high selectivity for the primary target. This sets a high bar for the lead candidate, Derivative A, to meet or exceed.

These "hits" would be advanced to Tier 2 to determine their potency (IC50), which is essential for calculating a true selectivity index.

Part 3: Understanding the Logic of Cross-Reactivity

The results of cross-reactivity studies inform critical decisions in the drug development pipeline. An off-target interaction is not inherently a disqualifying event; its significance depends on the potency of the interaction and the known physiological role of the off-target. The key is to distinguish between acceptable polypharmacology (where interactions with multiple targets may be beneficial) and unacceptable off-target toxicity.

The following diagram illustrates the logical framework for interpreting these findings.

G A Off-Target Hit Identified (e.g., >50% Inhibition) B Determine Potency (IC50) vs. Off-Target A->B C Calculate Selectivity Index (SI) SI = Off-Target IC50 / On-Target IC50 B->C D Is SI > 100-fold? C->D E Low Risk Monitor, but proceed D->E Yes F Moderate to High Risk Further investigation needed D->F No G Is the off-target known to be associated with adverse effects? (e.g., hERG, P-gp) F->G H High Risk Consider chemical redesign to improve selectivity G->H Yes I Potential for Polypharmacology? Could the off-target activity be beneficial? G->I No J Explore as a feature (e.g., dual-acting agent) I->J Yes K Moderate Risk Proceed with caution and specific in vivo monitoring I->K No

Caption: Decision-making framework based on cross-reactivity data.

Conclusion

The study of cross-reactivity is a cornerstone of modern drug discovery and safety pharmacology.[10][11][12] For novel scaffolds like 4-(Trifluoromethyl)oxan-4-amine derivatives, a systematic and comparative approach is essential. By employing a tiered screening cascade, utilizing robust and self-validating protocols, and interpreting data within a logical risk-assessment framework, researchers can effectively de-risk their lead candidates.

The illustrative data presented here underscore that structural modifications, such as the inclusion of a trifluoromethyl group, can have profound but not always predictable effects on a compound's selectivity profile.[2][13] Comparing a lead candidate against both structural analogs and established benchmarks provides the necessary context to make informed decisions, ultimately increasing the probability of advancing safer and more effective medicines to the clinic.

References

Safety Operating Guide

Proper Disposal of 4-(Trifluoromethyl)oxan-4-amine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(Trifluoromethyl)oxan-4-amine hydrochloride (CAS No. 1354961-50-4), ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity and safety extends beyond the products we provide, aiming to build a foundation of trust with the researchers we serve.

Understanding the Compound: Hazard Profile and Classification

Before any disposal procedure can be initiated, a thorough understanding of the chemical's properties and associated hazards is paramount. This compound is a halogenated organic compound. The presence of the trifluoromethyl (-CF3) group is of particular significance, as it imparts chemical stability and places it under specific regulatory and disposal considerations.

Key Chemical and Hazard Information:

PropertyValueSource
CAS Number 1354961-50-4[1][2][3]
Molecular Formula C6H11ClF3NO[1][3]
Molecular Weight 205.61 g/mol [1]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][4]
Classification Halogenated Organic Waste[5]

The hydrochloride salt form indicates that it is the salt of an amine, which can have implications for its chemical compatibility.

The Core Principle: Segregation of Halogenated Waste

The cornerstone of proper chemical waste management is segregation. Due to its chemical structure, this compound must be disposed of as halogenated organic waste .[5] This is a critical step for several reasons:

  • Environmental Protection: The carbon-fluorine bond is exceptionally strong, making compounds like this persistent in the environment. Improper disposal can lead to long-term contamination. The U.S. Environmental Protection Agency (EPA) has increasingly focused on regulating fluorinated organic compounds due to their potential for environmental persistence and toxicity.[6][7][8][9]

  • Disposal Methodology: Halogenated organic waste requires high-temperature incineration in specialized, regulated facilities to ensure the complete destruction of the molecule and to manage the resulting acidic gases (such as hydrogen fluoride and hydrogen chloride).[10] Mixing it with non-halogenated waste can contaminate the entire batch, leading to increased disposal costs and regulatory complications.

  • Safety and Compatibility: Keeping waste streams separate prevents unintended chemical reactions. Amines and their salts can react with a variety of other chemicals. A chemical compatibility chart indicates that amines and halogenated compounds should not be mixed with strong acids, bases, or oxidizing agents.[11][12][13]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps from the point of waste generation to its collection by environmental health and safety (EHS) professionals.

Materials Required:

  • Designated, properly labeled hazardous waste container for halogenated organic solids.

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves.

  • Waste accumulation log.

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE.

  • Container Selection:

    • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.

    • The container must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The associated hazards (e.g., "Irritant")

  • Waste Transfer:

    • Carefully transfer the solid waste into the designated halogenated organic waste container.

    • If dealing with residual amounts in its original container, the entire container should be disposed of as hazardous waste. Do not attempt to rinse the container into the sink.[1]

  • Container Sealing and Logging:

    • Securely close the lid of the waste container to prevent any release of vapors.

    • Record the amount of waste added in the laboratory's waste accumulation log.

  • Storage of Waste Container:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from incompatible materials.

  • Arrange for Disposal:

    • Once the container is full or has reached the satellite accumulation time limit (as per your institution's and local regulations), contact your institution's EHS department to arrange for pickup.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: 4-(Trifluoromethyl)oxan-4-amine hydrochloride classify Classify Waste: Contains Fluorine? start->classify halogenated Halogenated Organic Waste classify->halogenated Yes segregate Segregate in Designated Halogenated Waste Container halogenated->segregate label Label Container: 'Hazardous Waste' + Chemical Name segregate->label store Store in Satellite Accumulation Area label->store pickup Arrange for EHS Pickup store->pickup end Final Disposal: High-Temperature Incineration at Permitted Facility pickup->end

Caption: Decision workflow for the disposal of this compound.

In-Lab Deactivation and Neutralization: A Word of Caution

For some chemicals, in-lab deactivation or neutralization procedures can be a safe and effective way to manage small amounts of waste. However, for this compound, this is not recommended . The high stability of the trifluoromethyl group makes it resistant to simple chemical degradation.[14][15] Attempting to neutralize or deactivate this compound in a standard laboratory setting could lead to incomplete reactions, the generation of unknown and potentially hazardous byproducts, and is not a compliant disposal method. The only appropriate and safe method of disposal is through a licensed hazardous waste management company.

By adhering to these procedures, researchers can ensure that their work is conducted not only at the forefront of scientific innovation but also with the utmost responsibility for safety and environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethyl)oxan-4-amine hydrochloride
Reactant of Route 2
4-(Trifluoromethyl)oxan-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.